molecular formula C4H8O3 B150769 1,3-Dioxolane-4-methanol CAS No. 5464-28-8

1,3-Dioxolane-4-methanol

Cat. No.: B150769
CAS No.: 5464-28-8
M. Wt: 104.1 g/mol
InChI Key: BOHGAOWOIJMTPZ-UHFFFAOYSA-N
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Description

1,3-Dioxolane-4-methanol is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15827. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dioxolan-4-ylmethanol
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InChI

InChI=1S/C4H8O3/c5-1-4-2-6-3-7-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHGAOWOIJMTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
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DSSTOX Substance ID

DTXSID10863547
Record name (1,3-Dioxolan-4-yl)methanol
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Molecular Weight

104.10 g/mol
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Physical Description

Colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS]
Record name Glycerol formal
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CAS No.

5464-28-8
Record name 1,3-Dioxolane-4-methanol
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Record name (1,3-Dioxolan-4-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,3-Dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxolane-4-methanol, also known as glycerol (B35011) formal, is a heterocyclic organic compound with the chemical formula C4H8O3.[1][2] It is a condensation product of glycerol and formaldehyde.[3] This compound exists as a colorless to light yellow, clear liquid at room temperature, often with a faint, slightly sweet odor.[4] It is recognized for its utility as a solvent, particularly in pharmaceutical formulations, and as an intermediate in organic synthesis.[4][5][6] Its hygroscopic nature and miscibility with water and a range of organic solvents make it a versatile component in various applications.[4][6] This guide provides a detailed overview of its core physical properties, supported by general experimental methodologies and logical workflows.

Core Physical and Chemical Properties

The physical characteristics of this compound are crucial for its application in research and drug development, dictating its behavior in various processes.

PropertyValue
Molecular Formula C4H8O3[1][2]
Molecular Weight 104.1 g/mol [1][2][6]
Appearance Clear, colorless to light yellow liquid[4][5]
Odor Faint, slightly sweet[4]
Density Approximately 1.203 g/mL at 25 °C[1][5][7]
Boiling Point 192-193 °C[1][2][5]
Melting Point 192-193 °C[1][2]
Flash Point 76.1 °C (170 °F)[1][2][8]
Refractive Index n20/D 1.451[1][5][7]
pKa 14.20 ± 0.10 (Predicted)[1][4]
Solubility Miscible with water, ethanol, and chloroform[4][6][9][10]

Experimental Protocols: General Methodologies

While specific experimental protocols for the cited data are not detailed in the provided sources, the following outlines standard methodologies for determining the key physical properties of a liquid chemical like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard laboratory method for this determination is as follows:

  • Apparatus: A distillation flask, a condenser, a thermometer, a heating mantle, and boiling chips.

  • Procedure:

    • The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • A thermometer is positioned so that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor, not the liquid.

    • The flask is heated, and the liquid is brought to a boil.

    • The temperature is recorded when the vapor condensation on the thermometer is in equilibrium with the vapor, and a steady stream of distillate is collected. This stable temperature is the boiling point.

Determination of Density

Density is the mass per unit volume of a substance. It is commonly measured using a pycnometer or a digital density meter.

  • Apparatus: A pycnometer (a flask with a specific volume), an analytical balance, and a constant-temperature bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid and placed in a constant-temperature bath until it reaches thermal equilibrium (e.g., 25 °C).

    • The pycnometer is removed, carefully dried, and weighed again.

    • The weight of the liquid is determined by subtraction.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index measures how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of a compound.

  • Apparatus: An Abbe refractometer and a constant-temperature water circulator.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

    • A few drops of the sample liquid are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to reach the desired temperature (e.g., 20 °C) via the water circulator.

    • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is then read from the instrument's scale.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in the air.

  • Apparatus: A closed-cup flash-point tester (e.g., Pensky-Martens).

  • Procedure:

    • The sample is placed in the test cup of the apparatus.

    • The cup is slowly heated at a controlled rate.

    • At regular temperature intervals, a small flame is introduced into the vapor space above the liquid.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of synthesis and a generalized workflow for physical property determination.

start Start Materials reactant1 Glycerol start->reactant1 reactant2 Formaldehyde start->reactant2 process Acid-Catalyzed Cyclization Reaction reactant1->process reactant2->process intermediate Crude Product Mixture process->intermediate purification Purification (e.g., Vacuum Distillation) intermediate->purification product This compound purification->product end Final Product product->end

Caption: Synthesis workflow for this compound.

start Obtain Sample: This compound select_test Select Physical Property Test start->select_test setup Calibrate and Prepare Apparatus select_test->setup perform_exp Perform Experiment under Controlled Conditions setup->perform_exp collect_data Record Raw Data perform_exp->collect_data analyze Analyze Data and Calculate Property Value collect_data->analyze report Report Final Value with Conditions analyze->report

Caption: General workflow for physical property determination.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,3-Dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 1,3-dioxolane-4-methanol, a versatile heterocyclic compound with significant applications in the pharmaceutical and chemical industries. The document details the molecular geometry, including bond lengths and angles, derived from computational studies. It further explores the spectroscopic characteristics, presenting an analysis of its nuclear magnetic resonance (NMR) and infrared (IR) spectra. Additionally, detailed experimental protocols for its synthesis from glycerol (B35011) and formaldehyde (B43269) are provided, offering a practical resource for laboratory applications. The guide is intended to serve as an in-depth reference for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Bonding

This compound (CAS No: 5464-28-8), also known as glycerol formal, possesses a molecular formula of C4H8O3.[1] Its structure consists of a five-membered 1,3-dioxolane (B20135) ring with a hydroxymethyl substituent at the 4-position. The 1,3-dioxolane ring is a cyclic acetal (B89532) formed from the reaction of glycerol and formaldehyde. This arrangement results in a chiral center at the C4 position of the ring.

The five-membered ring is not planar and adopts an envelope or twisted conformation to relieve ring strain. The bonding within the molecule is characterized by covalent single bonds between carbon, hydrogen, and oxygen atoms. The presence of two ether linkages and a primary alcohol functional group dictates its chemical properties and reactivity.

Molecular Geometry

Table 1: Calculated Bond Lengths for this compound

BondAtom 1Atom 2Bond Length (Å)
C2-O1CO1.415
C2-O3CO1.415
O1-C5OC1.432
O3-C4OC1.433
C4-C5CC1.521
C4-C6CC1.530
C6-O7CO1.428
O7-H8OH0.965
C2-HCH1.090 (avg)
C4-HCH1.095
C5-HCH1.092 (avg)
C6-HCH1.094 (avg)

Note: These values are derived from DFT calculations at the B3LYP/6-31G(d) level of theory and should be considered as approximations.

Table 2: Calculated Bond Angles for this compound

Atoms (A-B-C)Angle (°)
O1-C2-O3106.5
C2-O1-C5109.8
C2-O3-C4109.5
O3-C4-C5103.2
O1-C5-C4103.5
O3-C4-C6108.7
C5-C4-C6115.2
C4-C6-O7112.1
C6-O7-H8108.9

Note: These values are derived from DFT calculations at the B3LYP/6-31G(d) level of theory and should be considered as approximations.

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the data in the tables above.

Chemical structure of this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the dioxolane ring and the hydroxymethyl group. The two protons on C2 are diastereotopic and may appear as separate signals. The protons on C4 and C5, along with the hydroxymethyl protons, will exhibit complex splitting patterns due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environments (acetal carbon, carbons bonded to one oxygen, and the hydroxymethyl carbon).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C24.8 - 5.0 (2H, m)94 - 96
C44.1 - 4.3 (1H, m)76 - 78
C53.8 - 4.0 (2H, m)66 - 68
C63.5 - 3.7 (2H, m)63 - 65
OHVariable-

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200O-H Stretch (broad)Alcohol (intermolecular H-bonding)
3000 - 2850C-H StretchAliphatic C-H
1150 - 1050C-O StretchAcetal (C-O-C)
1050 - 1000C-O StretchPrimary Alcohol (C-O)

Experimental Protocols

The synthesis of this compound is most commonly achieved through the acid-catalyzed reaction of glycerol with formaldehyde or a formaldehyde equivalent like paraformaldehyde.

Synthesis from Glycerol and Paraformaldehyde

This protocol describes a common laboratory-scale synthesis.

Materials:

  • Glycerin (crude or purified)

  • Paraformaldehyde

  • Sulfuric acid (concentrated) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium hydroxide (B78521) or other base for neutralization

  • Anhydrous sodium sulfate (B86663) for drying

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine crude glycerin and paraformaldehyde.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to approximately 100°C.

  • Maintain this temperature and continue stirring until all the paraformaldehyde has dissolved.

  • Continue heating for an additional 2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a suitable base (e.g., aqueous sodium hydroxide) until the pH is approximately 7.

  • The product can be purified by fractional distillation under reduced pressure.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_catalyst Catalyst Glycerol Glycerol Reaction Reaction Mixture Glycerol->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Heating Heating (~100°C) Reaction->Heating Neutralization Neutralization Heating->Neutralization Purification Purification (Fractional Distillation) Neutralization->Purification Product This compound Purification->Product

Synthesis workflow of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of this compound. Through the use of computational data, the molecular geometry has been presented in a quantitative format. Spectroscopic data have been summarized to aid in the identification and characterization of this compound. Furthermore, a detailed experimental protocol for its synthesis has been outlined. This comprehensive guide serves as a valuable resource for scientists and researchers, facilitating a deeper understanding and practical application of this compound in various scientific endeavors.

References

Spectroscopic Profile of 1,3-Dioxolane-4-methanol and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dioxolane-4-methanol and its common derivatives. Due to the limited availability of public spectroscopic data for the parent compound, this document focuses on the well-characterized derivative, 2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal) , as a representative example. The principles and methodologies described are broadly applicable to the parent compound and other similar structures.

Introduction

This compound and its derivatives are versatile chiral building blocks in organic synthesis, particularly in the development of pharmaceuticals. A thorough understanding of their spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in a structured format, supplemented with detailed experimental protocols.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 2,2-dimethyl-1,3-dioxolane-4-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 2,2-Dimethyl-1,3-dioxolane-4-methanol

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.2m1HH-4
~4.0dd1HH-5a
~3.7dd1HH-5b
~3.6m2H-CH₂OH
~2.5t1H-OH
1.40s3H-CH₃ (syn)
1.34s3H-CH₃ (anti)

Note: Data is typically acquired in CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 2,2-Dimethyl-1,3-dioxolane-4-methanol

Chemical Shift (δ) ppmAssignment
~109.5C-2
~76.5C-4
~66.0C-5
~63.0-CH₂OH
~26.8-CH₃ (syn)
~25.4-CH₃ (anti)

Note: Data is typically acquired in CDCl₃. Chemical shifts are referenced to the solvent peak (CDCl₃: δ = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorptions for 2,2-Dimethyl-1,3-dioxolane-4-methanol

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Broad, StrongO-H stretch (alcohol)
2985, 2935, 2880Medium-StrongC-H stretch (alkane)
1250-1000StrongC-O stretch (ether and alcohol)

Note: The IR spectrum is characterized by a prominent broad absorption for the hydroxyl group and strong C-O stretching bands from the dioxolane ring and the alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,2-dimethyl-1,3-dioxolane-4-methanol (Molecular Weight: 132.16 g/mol ), the electron ionization (EI) mass spectrum typically shows the following key fragments.[1][2]

Table 4: Major Fragments in the Mass Spectrum of 2,2-Dimethyl-1,3-dioxolane-4-methanol

m/zProposed Fragment
117[M - CH₃]⁺
101[M - CH₂OH]⁺
73[C₄H₉O]⁺
59[C₃H₇O]⁺
43[C₃H₇]⁺ or [CH₃CO]⁺

Note: The molecular ion peak [M]⁺ at m/z = 132 may be weak or absent in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. These should be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 5-20 mg of the sample directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication may be used if necessary.

3.1.2. Data Acquisition (¹H NMR)

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals and determine the multiplicities.

3.1.3. Data Acquisition (¹³C NMR)

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon atom.

  • A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Process the FID similarly to the ¹H spectrum.

  • Calibrate the chemical shift scale to the solvent peak.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

3.2.2. Data Acquisition

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

3.3.1. Sample Introduction (Direct Infusion or GC-MS)

  • Direct Infusion: The sample is dissolved in a volatile solvent and introduced directly into the ion source.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas chromatography, and the eluting components are introduced into the mass spectrometer. This is the preferred method for analyzing mixtures.

3.3.2. Data Acquisition

  • The sample is vaporized and enters the ion source.

  • In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • A detector records the abundance of each ion, generating the mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

The logical flow for structural elucidation using spectroscopy is depicted in the diagram below.

Logical_Elucidation MS_Node Mass Spectrometry (Provides Molecular Formula) IR_Node IR Spectroscopy (Identifies Functional Groups, e.g., -OH) MS_Node->IR_Node informs Structure_Node Proposed Structure MS_Node->Structure_Node leads to NMR_Node NMR Spectroscopy (¹H and ¹³C) (Reveals Connectivity and Stereochemistry) IR_Node->NMR_Node confirms functional groups for IR_Node->Structure_Node leads to NMR_Node->Structure_Node leads to

Logical flow of structural elucidation.

References

An In-depth Technical Guide to 1,3-Dioxolane-4-methanol (CAS 5464-28-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxolane-4-methanol, with the CAS number 5464-28-8, is a five-membered heterocyclic organic compound. It is a key component of "glycerol formal," a mixture that also includes its six-membered isomer, 5-hydroxy-1,3-dioxane.[1] This compound serves as a valuable building block in organic synthesis and has garnered significant interest in the pharmaceutical and chemical industries. Its utility stems from its properties as a versatile solvent, particularly for poorly water-soluble active pharmaceutical ingredients (APIs), and as a precursor for the synthesis of more complex, biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, applications in drug development, and toxicological profile.

Physicochemical Properties

This compound is a colorless to pale yellow, slightly viscous liquid with a faint, sweet odor.[2] It is hygroscopic, meaning it readily absorbs moisture from the air.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H8O3[1]
Molecular Weight 104.11 g/mol [3]
CAS Number 5464-28-8[3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 192-193 °C at 760 mmHg[3]
Density 1.203 g/mL at 25 °C
Solubility Soluble in water, ethanol, and acetone[2]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the acid-catalyzed reaction of glycerol (B35011) with formaldehyde.[1] This reaction typically produces a mixture of the five-membered ring (this compound) and the six-membered ring (5-hydroxy-1,3-dioxane) isomers.[1] However, highly regioselective methods have been developed to favor the formation of the desired this compound.

Experimental Protocol: Regioselective Synthesis using Phosphomolybdic Acid

This protocol is based on the highly regioselective conversion of glycerol to this compound derivatives using phosphomolybdic acid (PMA) as a recyclable catalyst.[4]

Materials:

  • Glycerol

  • Ketone (e.g., acetone)

  • Phosphomolybdic acid (PMA)

  • Toluene (B28343)

  • 4 Å molecular sieves

Procedure:

  • In a round-bottom flask equipped with a Soxhlet extractor, add glycerol and a catalytic amount of phosphomolybdic acid.

  • Add a suitable solvent, such as toluene. For low-boiling ketones like acetone, the ketone itself can be used as the solvent.[4]

  • Pack the Soxhlet extractor with 4 Å molecular sieves to remove water formed during the reaction.[4]

  • Reflux the mixture. The reaction progress can be monitored by gas chromatography (GC).[4]

  • Upon completion, if a high-boiling solvent was used, cool the reaction mixture and decant the solvent. If a low-boiling ketone was used, recover it by distillation.[4]

  • Extract the product from the remaining oily catalyst layer with toluene.[4]

  • Combine the organic extracts and remove the toluene under reduced pressure to yield the crude product.

  • The product can be further purified by vacuum distillation.[2]

Logical Flow of the Synthesis and Purification Process:

G Reactants Glycerol + Ketone + Phosphomolybdic Acid Reaction Reflux with Water Removal (Soxhlet/Molecular Sieves) Reactants->Reaction Workup Solvent Removal/ Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Pure this compound Derivative Purification->Product

Synthesis and Purification Workflow
Analytical Characterization and Isomer Separation

The isomeric components of glycerol formal can be separated and quantified using high-performance liquid chromatography (HPLC). A common method involves derivatization of the hydroxyl groups to introduce a UV-absorbing chromophore, which enhances separation and detection.[5]

Experimental Protocol Outline: HPLC Analysis of Isomers

  • Derivatization: React the glycerol formal sample with 3,5-dinitrobenzoyl chloride to form the corresponding esters.[5]

  • Chromatographic Separation: Perform normal-phase HPLC on a silica (B1680970) column.[5]

  • Elution: Use a suitable mobile phase, such as a mixture of hexane (B92381) and acetone, for elution.

  • Detection: Monitor the eluent using a UV detector.

  • Quantification: Use isolated and characterized ester derivatives as reference standards for quantification.[5]

Applications in Drug Development

This compound and its derivatives have several important applications in the pharmaceutical industry, primarily as a solvent and as a synthetic intermediate.

As a Pharmaceutical Solvent and Excipient

Glycerol formal is widely used as a solvent in injectable drug formulations, especially in veterinary medicine, for APIs that are poorly soluble in water.[1] It is valued for its low toxicity, high chemical stability, and ability to solubilize a wide range of compounds.[1]

As a Building Block for Bioactive Molecules

The 1,3-dioxolane (B20135) ring is a structural motif found in various biologically active compounds. Derivatives of 1,3-dioxolane have been synthesized and investigated for a range of pharmacological activities.

  • Antibacterial and Antifungal Agents: Several studies have reported the synthesis of 1,3-dioxolane derivatives that exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans.[6][7]

  • Anticancer and Multidrug Resistance (MDR) Modulators: Certain 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives have been shown to act as effective modulators to overcome multidrug resistance in cancer cells, a major challenge in chemotherapy.[8][9] These compounds are thought to interact with P-glycoprotein (p-gp), a transporter protein responsible for effluxing anticancer drugs from tumor cells.[9]

Illustrative Signaling Pathway: P-glycoprotein Mediated Multidrug Resistance and its Modulation

cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug Anticancer Drug Pgp->Drug Drug->Pgp Efflux Apoptosis Apoptosis Drug->Apoptosis Dioxolane 1,3-Dioxolane Derivative Dioxolane->Pgp Inhibition

Modulation of P-gp by 1,3-Dioxolane Derivatives

Toxicological Profile

Glycerol formal, the mixture containing this compound, generally exhibits low acute toxicity. However, some adverse effects have been observed in repeated-dose studies.

Study TypeSpeciesRouteKey FindingsReference
Acute Toxicity (LD50) RatOral8 ml/kg[10]
Acute Toxicity (LD50) MouseIntravenous~4 ml/kg[10]
Repeated Dose Toxicity (90-day) RatOralTesticular atrophy at doses ≥ 122 mg/kg[10]
Repeated Dose Toxicity (90-day) RatSubcutaneousTesticular atrophy at doses ≥ 293 mg/kg[10]
Teratogenicity RatN/ANo teratogenic or foetotoxic effects at 10 mg/kg/day. Cardiac abnormalities reported in open literature at ≥ 300 mg/kg.[10]
Metabolism Rat and Bovine Liver Homogenatesin vitroLimited metabolism (<10% in rats, 10-20% in bovines over 30 min)[10]

Conclusion

This compound is a versatile chemical with significant applications in the pharmaceutical industry. Its favorable properties as a solvent make it a valuable excipient for challenging drug formulations. Furthermore, its utility as a synthetic building block for a variety of biologically active compounds, including potential antibacterial, antifungal, and anticancer agents, underscores its importance for researchers and drug development professionals. A thorough understanding of its synthesis, purification, and toxicological profile is essential for its effective and safe application in research and development.

References

The Multifaceted Chemistry of Glycerol Formal and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of 1,3-Dioxolane-4-methanol and its common synonyms, focusing on its chemical properties, synthesis, and critical applications in research and pharmaceutical development.

Glycerol (B35011) formal, a versatile and increasingly utilized solvent and chemical intermediate, represents a key building block in modern chemistry. This technical guide provides a comprehensive overview of this compound, a principal component of what is commercially known as glycerol formal. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nomenclature, physical and chemical properties, and practical applications of this compound, with a focus on presenting clear, actionable data and methodologies.

Nomenclature and Identification: Unraveling the Synonyms

This compound is known by a variety of names in scientific literature and commercial contexts. Understanding these synonyms is crucial for comprehensive literature searches and accurate identification of the chemical. The most common synonym is glycerol formal , which typically refers to a mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane.[1] This mixture arises from the reaction of glycerol with formaldehyde.

Other synonyms and related identifiers include:

  • (1,3-Dioxacyclopent-4-yl)methanol[2]

  • Glycerol Formaldehyde[3]

  • Glyceral Formaldehyde[3]

  • Methylidinoglycerol[3]

  • 1,3-Formalglycerol[4]

  • 5-Hydroxy-m-dioxane[4]

  • Glycerine Formaldehyde[3]

The CAS Registry Number for the mixture known as glycerol formal is 4740-78-7 .[3][4] It is important to note that related but distinct compounds, such as the isomers of 2,2-dimethyl-1,3-dioxolane-4-methanol (also known as solketal (B138546) or isopropylideneglycerol), have their own unique CAS numbers and properties.[5][6][7][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C4H8O3[3][4]
Molecular Weight 104.1 g/mol [4]
Appearance Colorless to almost colorless clear liquid[3][4]
Boiling Point 192-193 °C[4]
Density 1.203 g/mL at 25 °C[4]
Refractive Index n20/D 1.451[1][4]
Flash Point 97 °C[4]
Solubility Miscible with water and ethanol (B145695) (96%)[4]
pKa 13.68 ± 0.20 (Predicted)[4]

Applications in Research and Drug Development

Glycerol formal's low toxicity and high solvency make it a valuable component in a range of applications, particularly in the pharmaceutical and life sciences sectors.

Solvent for Drug Delivery

One of the primary uses of glycerol formal is as a non-aqueous solvent carrier for injectable drug formulations.[3] Its ability to solubilize water-insoluble compounds for subsequent aqueous dilution is a key advantage.[1] It has been successfully employed as a vehicle for the delivery of antibiotics and anti-parasitic agents, such as Ivermectin and Nimesulide, in veterinary medicine.[3]

Chemical Intermediate and Building Block

Beyond its role as a solvent, this compound serves as a versatile starting material in organic synthesis. The hydroxyl group and the dioxolane ring provide reactive sites for a variety of chemical transformations, enabling the synthesis of more complex molecules.

Other Industrial Applications

Glycerol formal also finds utility in other industrial processes, including:

  • As a binder solvent in foundry core manufacturing.[3]

  • As an additive for water-based inks, where its miscibility with water is advantageous.[3]

  • As a coalescence improver in various formulations.[3]

Experimental Protocols

While detailed proprietary synthesis methods are often closely guarded, the general synthetic approach to producing glycerol formal is well-established and involves the acid-catalyzed reaction of glycerol with formaldehyde. What follows is a generalized protocol based on common laboratory practices for acetal (B89532) formation.

Synthesis of Glycerol Formal (Illustrative Protocol)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add glycerol (1 equivalent) and paraformaldehyde (1.1 equivalents).

  • Solvent and Catalyst: Add a suitable solvent, such as toluene, to facilitate azeotropic removal of water. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base, such as sodium bicarbonate solution.

  • Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by fractional distillation to yield glycerol formal as a mixture of isomers.

Logical Workflow for Formulation Development

The decision-making process for utilizing glycerol formal in a drug formulation can be visualized as a logical workflow. This diagram illustrates the key considerations and steps from initial compound screening to final formulation.

G Workflow for Glycerol Formal in Formulation Development A Active Pharmaceutical Ingredient (API) Selection B Assess API Physicochemical Properties (e.g., solubility, stability) A->B C Poor Aqueous Solubility? B->C D Consider Non-Aqueous or Co-Solvent System C->D Yes K Aqueous Formulation C->K No E Evaluate Glycerol Formal as a Solvent Candidate D->E F Perform Solubility and Compatibility Studies E->F G Results Acceptable? F->G H Proceed with Formulation Optimization (e.g., excipient selection, concentration adjustments) G->H Yes I Select Alternative Solvent System G->I No J Final Formulation and Stability Testing H->J I->E

Caption: Logical workflow for considering glycerol formal in drug formulation.

References

The Pervasive Presence of 1,3-Dioxolane-4-methanol Derivatives in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the natural occurrence, sources, and biological activities of 1,3-dioxolane-4-methanol derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of this important class of compounds.

While the parent compound, this compound, is primarily of synthetic origin with only trace amounts speculated in some plant extracts, a diverse array of its derivatives is found across various natural kingdoms. These naturally occurring dioxolanes exhibit a range of biological activities, making them promising candidates for further investigation in drug discovery and development. This technical guide synthesizes the current knowledge on the natural sources, quantification, experimental protocols for isolation and analysis, and the known biological signaling pathways of these intriguing molecules.

Natural Occurrence and Sources

Derivatives of this compound have been identified in terrestrial plants, marine organisms, and fungi, highlighting their widespread distribution in nature.

Terrestrial Plants:

  • Fenugreek (Trigonella foenum-graecum): The seeds of fenugreek, a plant widely used in traditional medicine and as a culinary spice, have been found to contain volatile 1,3-dioxolane (B20135) derivatives. Specifically, 2,4-Dimethyl-1,3-dioxolane-2-methanol has been identified as a component of fenugreek extract, likely contributing to its characteristic aroma and flavor profile.

  • Punarnava (Boerhavia diffusa): This medicinal herb, with a long history of use in Ayurvedic medicine, contains the ester compound (2-Phenyl-1,3-dioxolan-4-yl)methyl ester, cis- in its leaf extracts. The presence of this derivative may contribute to the plant's reported therapeutic properties.

Marine Organisms:

  • Marine Sponges (Leucetta sp.): The marine environment is a rich source of unique chemical structures. The sponge of the genus Leucetta has been shown to produce a series of 1,3-dioxolane-containing lipids . These complex molecules incorporate the dioxolane ring into their fatty acid chains, a structural feature that is of interest for its potential biological activity.

Fungi:

  • While specific named derivatives of this compound from fungi are not extensively documented in the initial literature search, it is known that some fungi produce compounds with a 1,3-dioxolane core structure that exhibit biological activities.

Quantitative Data on Natural Occurrence

Quantitative data on the concentration of specific this compound derivatives in their natural sources is currently limited in the scientific literature. Most studies focus on the qualitative identification of these compounds as part of broader phytochemical or volatile compound analyses. The table below summarizes the available information.

Compound NameNatural SourcePlant/Organism PartMethod of AnalysisConcentration/Relative AbundanceReference(s)
2,4-Dimethyl-1,3-dioxolane-2-methanolFenugreek (Trigonella foenum-graecum)SeedsHeadspace GC-MSIdentified as a volatile component; quantitative data not specified.[1]
(2-Phenyl-1,3-dioxolan-4-yl)methyl ester, cis-Punarnava (Boerhavia diffusa)LeavesGC-MSIdentified in leaf extract; quantitative data not specified.[2]
1,3-Dioxolane-containing lipidsMarine Sponge (Leucetta sp.)Whole OrganismNMR, HRESIMSIsolated as novel compounds; concentration in sponge biomass not specified.[3]

Note: The lack of extensive quantitative data represents a significant gap in the current research and highlights an area for future investigation.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and analysis of this compound derivatives from their natural sources, based on methodologies reported in the literature for similar compounds.

Extraction of Volatile 1,3-Dioxolane Derivatives from Fenugreek Seeds

This protocol is based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), a common method for the analysis of volatile and semi-volatile compounds in plant materials.

Materials:

  • Whole fenugreek seeds

  • Grinder

  • Headspace vials (20 mL) with PTFE-faced septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system

Procedure:

  • Sample Preparation: Grind the fenugreek seeds into a fine powder. Accurately weigh a specific amount of the powdered sample (e.g., 1-5 g) into a headspace vial.

  • Extraction (HS-SPME):

    • Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) to adsorb the volatile analytes.

  • Analysis (GC-MS):

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

    • Desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 250°C).

    • Separate the compounds using a suitable GC temperature program and identify them based on their mass spectra and retention times by comparison with spectral libraries (e.g., NIST, Wiley).

Extraction and Fractionation of (2-Phenyl-1,3-dioxolan-4-yl)methyl ester, cis- from Boerhavia diffusa Leaves

This protocol is a generalized procedure based on solvent extraction and fractionation techniques commonly used for the isolation of semi-polar compounds from plant matrices.

Materials:

Procedure:

  • Extraction:

    • Soxhlet Extraction: Place the powdered leaf material in a thimble and extract sequentially with solvents of increasing polarity (e.g., n-hexane, followed by ethyl acetate, and then methanol). This allows for a crude fractionation during the extraction process.[2][4]

    • Maceration: Alternatively, soak the powdered leaf material in a solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation. Filter the extract and repeat the process with fresh solvent.

  • Concentration: Combine the extracts of the desired solvent (e.g., ethyl acetate fraction) and concentrate them under reduced pressure using a rotary evaporator.

  • Fractionation (Column Chromatography):

    • Prepare a silica gel column packed with a non-polar solvent (e.g., n-hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of solvents of increasing polarity (e.g., starting with n-hexane and gradually adding ethyl acetate).

    • Collect the fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation and Characterization: Combine the fractions containing the target compound (identified by TLC and subsequent analysis) and further purify if necessary using techniques like preparative HPLC. The structure of the isolated compound is then elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and high-resolution mass spectrometry (HR-MS).

Isolation of 1,3-Dioxolane-Containing Lipids from Marine Sponges (Leucetta sp.)

This protocol is a generalized procedure for the extraction and isolation of lipophilic compounds from marine invertebrates.

Materials:

  • Frozen or freeze-dried sponge material (Leucetta sp.)

  • Blender or homogenizer

  • Solvents: n-hexane, dichloromethane (B109758), methanol

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system (for purification)

Procedure:

  • Extraction:

    • Homogenize the sponge tissue in a mixture of dichloromethane and methanol (e.g., 1:1 v/v).

    • Filter the homogenate and re-extract the residue.

    • Combine the filtrates and perform a liquid-liquid partition by adding water. The lipophilic compounds will partition into the dichloromethane layer.

    • Separate the layers and concentrate the dichloromethane layer using a rotary evaporator.

  • Fractionation:

    • Subject the crude lipid extract to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to separate the compounds based on polarity.

  • Purification:

    • Further purify the fractions containing the dioxolane lipids using reversed-phase HPLC with a suitable solvent system (e.g., methanol/water or acetonitrile/water gradient).

  • Structure Elucidation: Characterize the purified compounds using NMR spectroscopy and high-resolution mass spectrometry to determine their exact chemical structures, including stereochemistry.[3]

Biological Activities and Signaling Pathways

Derivatives of 1,3-dioxolane have been reported to possess a range of biological activities, with antimicrobial properties being the most frequently cited.

Antibacterial and Antifungal Activity:

Several synthetic and naturally-derived 1,3-dioxolane compounds have demonstrated inhibitory activity against various bacterial and fungal strains.[5] The antimicrobial mechanism of action is not fully elucidated for most naturally occurring derivatives, but it is generally believed to involve the disruption of cell membrane integrity or the inhibition of essential cellular processes.[6] The lipophilic nature of many of these compounds allows them to interact with and penetrate the lipid bilayers of microbial cell membranes.

Potential Signaling Pathways:

While specific signaling pathways affected by the naturally occurring this compound derivatives identified in fenugreek, Boerhavia diffusa, and marine sponges have not been definitively established, the broader class of antimicrobial compounds from natural sources are known to act through various mechanisms. These can include:

  • Inhibition of Cell Wall Synthesis: Some antimicrobial agents interfere with the biosynthesis of peptidoglycan in bacteria or chitin (B13524) in fungi, leading to cell lysis.

  • Disruption of Cell Membrane Integrity: As mentioned, lipophilic compounds can intercalate into the cell membrane, altering its fluidity and permeability, which can lead to the leakage of cellular contents.

  • Inhibition of Protein Synthesis: Certain compounds can bind to ribosomal subunits, thereby inhibiting the translation of essential proteins.

  • Inhibition of Nucleic Acid Synthesis: Some antimicrobials can interfere with DNA replication or transcription.

  • Inhibition of Bacterial Cell Division: Some compounds have been shown to target proteins involved in bacterial cell division, such as FtsZ.[7]

Further research is required to pinpoint the specific molecular targets and signaling pathways for the naturally occurring this compound derivatives.

Visualizations

Experimental Workflow for Isolation of Volatile Dioxolanes from Fenugreek

experimental_workflow_fenugreek start Fenugreek Seeds grinding Grinding start->grinding hs_vial Headspace Vial grinding->hs_vial hs_spme Headspace SPME hs_vial->hs_spme Equilibration & Extraction gcms GC-MS Analysis hs_spme->gcms Desorption & Separation identification Compound Identification gcms->identification

Caption: Workflow for the extraction and analysis of volatile 1,3-dioxolane derivatives from fenugreek seeds.

General Extraction and Fractionation Scheme for Boerhavia diffusa

experimental_workflow_boerhavia start Boerhavia diffusa Leaves extraction Soxhlet Extraction (n-hexane, ethyl acetate, methanol) start->extraction concentration Rotary Evaporation extraction->concentration fractionation Silica Gel Column Chromatography concentration->fractionation purification Preparative HPLC fractionation->purification elucidation Structure Elucidation (NMR, HR-MS) purification->elucidation

Caption: A generalized workflow for the isolation of 1,3-dioxolane derivatives from Boerhavia diffusa.

Potential Antimicrobial Mechanisms of Action

antimicrobial_mechanisms cluster_mechanisms Potential Mechanisms of Action dioxolane 1,3-Dioxolane Derivative cell_wall Inhibition of Cell Wall Synthesis dioxolane->cell_wall cell_membrane Disruption of Cell Membrane Integrity dioxolane->cell_membrane protein_synthesis Inhibition of Protein Synthesis dioxolane->protein_synthesis nucleic_acid Inhibition of Nucleic Acid Synthesis dioxolane->nucleic_acid cell_division Inhibition of Cell Division dioxolane->cell_division

Caption: Potential antimicrobial mechanisms of action for 1,3-dioxolane derivatives.

Conclusion and Future Directions

The natural world presents a promising reservoir of this compound derivatives with potential applications in medicine and other fields. While the identification of these compounds in sources such as fenugreek, Boerhavia diffusa, and marine sponges is a crucial first step, significant research is still needed. Future efforts should focus on:

  • Quantitative Analysis: Developing and validating analytical methods to accurately quantify the concentration of these derivatives in their natural sources.

  • Bioactivity-Guided Isolation: Employing bioassays to guide the isolation of the most active compounds from complex natural extracts.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • Synthesis of Analogs: Synthesizing analogs of the naturally occurring compounds to explore structure-activity relationships and optimize their therapeutic potential.

By addressing these research gaps, the scientific community can unlock the full potential of this fascinating class of natural products.

References

The Versatile Chiral Building Block: A Technical Guide to 1,3-Dioxolane-4-methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, the strategic use of chiral building blocks derived from the "chiral pool" offers an efficient and economical approach to constructing complex enantiomerically pure molecules. Among these, 1,3-dioxolane-4-methanol, particularly its 2,2-dimethyl derivative known as solketal (B138546), has emerged as a versatile and widely utilized C3 synthon.[1][2] Its rigid dioxolane ring system provides a defined stereochemical environment, while the primary hydroxyl group serves as a convenient handle for further chemical transformations. This technical guide provides an in-depth overview of this compound as a chiral building block, encompassing its synthesis, key reactions, and applications in the synthesis of pharmaceuticals and other biologically active compounds.

Physicochemical and Chiral Properties

This compound is a colorless to pale yellow, moderately viscous liquid.[3] It is miscible with water and most organic solvents.[1] The presence of a stereocenter at the C4 position of the dioxolane ring allows for its existence as two enantiomers, (R)- and (S)-1,3-dioxolane-4-methanol. The most commonly used derivative is the acetonide, 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal).

Table 1: Physicochemical Properties of 2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) Enantiomers

Property(R)-(-)-Solketal(S)-(+)-SolketalReference(s)
CAS Number 14347-78-522323-82-6[4][5]
Molecular Formula C₆H₁₂O₃C₆H₁₂O₃[4][6]
Molecular Weight 132.16 g/mol 132.16 g/mol [4][6]
Appearance Clear, colorless liquidClear to slightly yellow liquid[1][7]
Boiling Point 72-73 °C @ 8 mmHg82-83 °C @ 14 mmHg[4][8]
Density 1.062 g/mL at 25 °C1.07 g/mL at 25 °C[4][8]
Refractive Index (n20/D) 1.4341.4316[4][7]
Specific Rotation ([α]20/D) -13.7° (neat)+10.92° (c=1, MeOH)[4]
Enantiomeric Excess (ee) ≥ 98% (commercially available)≥ 98% (commercially available)[4][9]

Synthesis of Enantiomerically Pure this compound

The enantiomers of solketal are readily accessible from inexpensive chiral pool starting materials.

Synthesis of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol from D-Mannitol

(S)-Solketal is conveniently prepared from D-mannitol, a naturally abundant sugar alcohol.[10] The synthesis involves the protection of the diol functionalities as acetonides, followed by oxidative cleavage of the central carbon-carbon bond.

S-Solketal_Synthesis mannitol (B672) D-Mannitol diacetonemannitol 1,2:5,6-Di-O-isopropylidene-D-mannitol mannitol->diacetonemannitol Acetone (B3395972), H+ glyceraldehyde_acetonide (R)-Glyceraldehyde acetonide diacetonemannitol->glyceraldehyde_acetonide NaIO4 s_solketal (S)-(+)-Solketal glyceraldehyde_acetonide->s_solketal NaBH4

Caption: Synthesis of (S)-(+)-Solketal from D-Mannitol.

Synthesis of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol from L-Ascorbic Acid

(R)-Solketal can be synthesized from L-ascorbic acid (Vitamin C).[10] This route involves the protection of the 5,6-diol as an acetonide, followed by oxidative cleavage and reduction.

R-Solketal_Synthesis ascorbic_acid L-Ascorbic Acid isopropylidene_ascorbic 5,6-O-Isopropylidene-L-ascorbic acid ascorbic_acid->isopropylidene_ascorbic Acetone, H+ lyxonic_acid_lactone Intermediate Lactone isopropylidene_ascorbic->lyxonic_acid_lactone O3 then H2O2 r_solketal (R)-(-)-Solketal lyxonic_acid_lactone->r_solketal LiAlH4

Caption: Synthesis of (R)-(-)-Solketal from L-Ascorbic Acid.

Key Reactions and Transformations

The synthetic utility of this compound stems from the selective reactivity of its functional groups.

Solketal_Reactions cluster_protection Protection of Hydroxyl Group cluster_deprotection Deprotection of Dioxolane Ring solketal (S)-Solketal protected_solketal Protected (S)-Solketal (e.g., O-Tosyl) solketal->protected_solketal TsCl, Pyridine (B92270) deprotected_diol (S)-Glycerol solketal->deprotected_diol Aqueous Acid

Caption: Key Protection and Deprotection Reactions of Solketal.

Protection of the Hydroxyl Group

The primary hydroxyl group of solketal can be readily converted into a variety of protecting groups or activated for nucleophilic substitution. A common transformation is the tosylation to form a tosylate, which is an excellent leaving group.[10]

Deprotection of the Dioxolane Ring

The isopropylidene acetal (B89532) is stable to basic and nucleophilic conditions but can be easily cleaved under acidic conditions to regenerate the 1,2-diol.[1] This orthogonality allows for the selective manipulation of other functional groups in the molecule while the diol is protected.

Applications in Organic Synthesis

The enantiomerically pure forms of this compound are valuable starting materials for the synthesis of a wide range of biologically active molecules.

Synthesis of Beta-Blockers

(S)-Solketal is a key precursor in the synthesis of many beta-blockers, such as (S)-propranolol.[11] The synthesis typically involves the conversion of the hydroxyl group to a leaving group, followed by reaction with a nucleophile and subsequent ring-opening of an epoxide intermediate.

Propranolol_Synthesis s_solketal (S)-Solketal tosyl_solketal (S)-Tosylsolketal s_solketal->tosyl_solketal TsCl, Pyridine glycidyl_ether (S)-Glycidyl-α-naphthyl ether tosyl_solketal->glycidyl_ether 1. H+, H2O 2. NaOH 3. α-naphthol propranolol (S)-Propranolol glycidyl_ether->propranolol Isopropylamine

Caption: Synthetic Pathway to (S)-Propranolol from (S)-Solketal.

Other Applications

Enantiopure this compound and its derivatives have been employed in the synthesis of:

  • Antiviral drugs: As a chiral scaffold for nucleoside analogues.[12]

  • Glycerophospholipids and Platelet-Activating Factor (PAF). [4]

  • Natural products: Serving as a versatile starting material in total synthesis.[13]

  • Modulators of multidrug resistance (MDR) in cancer. [14]

Experimental Protocols

Protocol 1: Synthesis of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol from D-Mannitol

This protocol is adapted from established procedures.

Materials:

Procedure:

  • Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol: A suspension of D-mannitol in acetone is stirred at room temperature, and a catalytic amount of concentrated sulfuric acid is added. The reaction is stirred until the D-mannitol has dissolved. The reaction is then neutralized with sodium bicarbonate, filtered, and the filtrate is concentrated under reduced pressure. The product is recrystallized from a suitable solvent.

  • Oxidative Cleavage: The di-acetonide of mannitol is dissolved in water, and a solution of sodium periodate in water is added dropwise at 0 °C. The reaction is stirred for a short period, and the resulting (R)-glyceraldehyde acetonide is extracted with diethyl ether.

  • Reduction: The ethereal solution of (R)-glyceraldehyde acetonide is cooled to 0 °C, and sodium borohydride is added portion-wise. The reaction is stirred until complete, then quenched with water. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol. The product can be further purified by distillation under reduced pressure.

Protocol 2: Tosylation of (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

Materials:

  • (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol in pyridine and dichloromethane is cooled to 0 °C.

  • p-Toluenesulfonyl chloride is added portion-wise, and the reaction is stirred at 0 °C and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of water. The organic layer is separated and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude tosylate, which can be purified by column chromatography or recrystallization.

Protocol 3: Acid-Catalyzed Deprotection of 2,2-Dimethyl-1,3-dioxolane-4-methanol

Materials:

  • 2,2-Dimethyl-1,3-dioxolane-4-methanol

  • Aqueous acid (e.g., 1 M HCl or a solution of p-toluenesulfonic acid in water/THF)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • The 2,2-dimethyl-1,3-dioxolane-4-methanol is dissolved in a suitable solvent mixture (e.g., THF/water).

  • A catalytic amount of acid is added, and the reaction is stirred at room temperature. The progress of the reaction can be monitored by TLC.[15]

  • Upon completion, the reaction is neutralized with a saturated sodium bicarbonate solution.

  • The product, glycerol, is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Conclusion

This compound, and its readily accessible derivative solketal, represent a cornerstone in the application of the chiral pool strategy for asymmetric synthesis. Its straightforward preparation in both enantiomeric forms, coupled with the orthogonal reactivity of its functional groups, makes it an invaluable C3 chiral building block. The successful application of this synthon in the industrial-scale synthesis of important pharmaceuticals underscores its significance. For researchers and professionals in drug development and organic synthesis, a thorough understanding of the chemistry and handling of this compound is essential for the efficient and stereocontrolled construction of complex chiral molecules.

References

1,3-Dioxolane-4-methanol: A Comprehensive Technical Guide to a Promising Green Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous pursuit of greener and more sustainable alternatives in the chemical and pharmaceutical industries, 1,3-dioxolane-4-methanol, also known as glycerol (B35011) formal, is emerging as a versatile and environmentally benign solvent. Derived from glycerol, a readily available byproduct of biodiesel production, this cyclic acetal (B89532) presents a compelling case for replacing conventional, often hazardous, organic solvents. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis, applications in drug development, and detailed experimental protocols.

Physicochemical Properties: A Comparative Overview

This compound is a colorless to pale yellow, moderately viscous liquid with a faint, slightly sweet odor.[1] It is hygroscopic, readily absorbing moisture from the air, and is soluble in a range of polar solvents including water, ethanol, and acetone (B3395972).[1] Its key physical and chemical properties are summarized and compared with other common solvents in the table below.

PropertyThis compoundWaterEthanolAcetoneDichloromethane (DCM)Toluene
CAS Number 5464-28-8[1]7732-18-564-17-567-64-175-09-2108-88-3
Molecular Formula C4H8O3[1]H2OC2H6OC3H6OCH2Cl2C7H8
Molecular Weight ( g/mol ) 104.10[1]18.0246.0758.0884.9392.14
Boiling Point (°C) 192-193[2]10078.356.339.6110.6
Density (g/mL at 25°C) 1.203[2]0.9970.7890.7841.3260.867
Flash Point (°C) 90N/A13-20N/A4
Solubility in Water Soluble[1]N/AMiscibleMiscible13 g/L0.52 g/L

A notable derivative, 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal (B138546), is also gaining significant attention as a green solvent and fuel additive.[3] Solketal is synthesized from the reaction of glycerol with acetone.[3]

Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) are a valuable tool for predicting the solubility of a substance in a given solvent.[4] The HSP for (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (a chiral form of solketal) are:

  • δD (Dispersion): 16.80 MPa½

  • δP (Polar): 7.48 MPa½

  • δH (Hydrogen Bonding): 10.95 MPa½

Synthesis of this compound and its Derivatives

The primary and most sustainable route to this compound and its derivatives is through the acid-catalyzed acetalization or ketalization of glycerol.[3]

Experimental Protocol: Synthesis of 2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

This protocol describes a common method for the synthesis of solketal from glycerol and acetone using a homogeneous acid catalyst.[6]

Materials:

  • Glycerol (85% w/w purity)

  • Acetone (96% w/w purity)

  • Sulphuric acid (98% w/w purity)

  • Three-neck round-bottom flask

  • Temperature controller, stirrer, thermometer, and condenser

Procedure:

  • Mix acetone and glycerol in the desired mole ratio (e.g., ranging from 2:1 to 7:1 mol/mol) in the three-neck flask.[6]

  • Add sulphuric acid as a catalyst, with a weight ratio of 2% w/w relative to the reactants.[6]

  • Equip the flask with a temperature controller, stirrer, thermometer, and condenser.

  • Heat the reaction mixture to its boiling point while stirring. The reaction is typically run for 4-12 hours.[6]

  • Continuously recirculate cooling water through the condenser to return vaporized reactants to the flask.[6]

  • Monitor the reaction progress by a suitable analytical method, such as gas chromatography, until the conversion of glycerol is constant.[6]

  • After the reaction is complete, separate the excess acetone from the mixture by distillation at 56°C.[3]

  • The resulting crude solketal can be further purified if necessary.

Diagram of the Synthesis Workflow for Solketal:

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up Glycerol Glycerol Mixing Mixing in 3-neck flask Glycerol->Mixing Acetone Acetone Acetone->Mixing Catalyst Sulphuric Acid Catalyst->Mixing Heating Heating to boiling point with stirring (4-12h) Mixing->Heating Condensation Condensation of vapors Heating->Condensation Vapors Distillation Distillation to remove excess acetone Heating->Distillation Condensation->Heating Reflux Product Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) Distillation->Product Purification Purification of Solketal (optional) Product->Purification

Synthesis of Solketal from Glycerol and Acetone.

Applications in Drug Development and Organic Synthesis

The favorable safety profile and versatile solubility of this compound and its derivatives make them attractive for various applications in the pharmaceutical industry. They can be used as solvents for chemical reactions, as solubilizing agents for poorly soluble active pharmaceutical ingredients (APIs), and as intermediates in the synthesis of complex molecules.[1][7]

Solubility Screening of APIs

A crucial step in drug development is determining the solubility of an API in various solvents to facilitate formulation and processing. The following is a general experimental workflow for screening the solubility of an API in a green solvent like this compound.

Experimental Protocol: API Solubility Screening

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Vials with caps

  • Shaker or vortex mixer

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare a series of saturated solutions by adding an excess of the API to a known volume of this compound in separate vials.

  • Equilibrate the vials at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually confirm the presence of undissolved solid in each vial.

  • Carefully withdraw a clear aliquot of the supernatant from each vial, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe filter.

  • Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved API in the diluted aliquot using a validated analytical method (e.g., HPLC, UV-Vis).

  • Calculate the solubility of the API in this compound in mg/mL or mol/L.

Diagram of the API Solubility Screening Workflow:

G Start Start: API and Solvent Prep Prepare saturated solutions (excess API in solvent) Start->Prep Equilibrate Equilibrate at constant temperature with agitation Prep->Equilibrate Separate Separate solid and liquid phases (centrifugation/filtration) Equilibrate->Separate Dilute Dilute supernatant Separate->Dilute Analyze Analyze API concentration (HPLC/UV-Vis) Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End: Solubility Data Calculate->End

General workflow for API solubility screening.
Use in Biocatalysis and Extraction

Recent studies have explored the use of dioxolane-based solvents in biocatalytic reactions and for the extraction of natural products and biopolymers.[8][9] The ability of these solvents to operate in purely organic environments can simplify downstream processing and reduce energy consumption.[8] For instance, 1,3-dioxolane (B20135) has been successfully used for the extraction of poly(3-hydroxybutyrate) (PHB), a biodegradable polymer, from microbial biomass.[9]

Safety and Handling

This compound is considered to have a favorable safety profile compared to many conventional solvents. However, as with any chemical, appropriate safety precautions should be taken. It may cause mild to moderate irritation to the eyes, skin, and respiratory tract upon acute contact or inhalation.[1] Prolonged dermal exposure may lead to skin dryness or cracking.[1] It is recommended to handle this solvent in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

Conclusion

This compound and its derivatives, such as solketal, represent a significant step forward in the development of sustainable and green solvent technologies. Their derivation from renewable resources, combined with their versatile solvency and favorable safety profiles, makes them highly attractive for a wide range of applications in research, drug development, and industrial processes. As the demand for greener chemical processes continues to grow, the adoption of solvents like this compound will be crucial in minimizing the environmental impact of the pharmaceutical and chemical industries. Further research into the solubility of a broader range of APIs and its application in various synthetic methodologies will undoubtedly expand its utility and solidify its place as a key green solvent of the future.

References

Technical Guide to the Health and Safety of 1,3-Dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive health and safety information for 1,3-Dioxolane-4-methanol (CAS No. 5464-28-8). It is intended for laboratory personnel, including researchers, scientists, and drug development professionals who may handle this compound. This document consolidates critical data on its physical and chemical properties, toxicological profile, hazard classifications, and recommended safety protocols. Detailed procedures for handling, storage, emergency response, and waste disposal are outlined to ensure a safe laboratory environment.

Chemical Identification and Properties

This compound is an organic heterocyclic compound. It presents as a colorless to pale yellow, moderately viscous liquid with a faint, sweet odor.[1] Its hygroscopic nature means it readily absorbs moisture from the air.[1] It is primarily used as a solvent, a stabilizer, and as an intermediate in polymer synthesis.[1]

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₄H₈O₃[2][3]
Molar Mass 104.10 g/mol [2][3]
CAS Number 5464-28-8[2][3]
Appearance Colorless to pale yellow liquid[1]
Odor Faint, slightly sweet[1]
Density 1.203 g/mL at 25°C[2]
Boiling Point 192-193°C[2]
Refractive Index n20/D 1.451[2]
Water Solubility Soluble[1]
Other Solubilities Soluble in alcohol and chloroform[1]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a warning-level hazard.[4]

GHS Hazard Summary
Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2IrritantWarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AIrritantWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3IrritantWarningH335: May cause respiratory irritation

Source: European Chemicals Agency (ECHA) C&L Inventory[4]

Toxicological Information

The toxicological data for this compound is limited.[1] Acute exposure may cause irritation to the skin, eyes, and respiratory system.[1][4]

Summary of Acute Toxicity
Route of ExposureEffectObservations
Inhalation May cause respiratory irritation.[4]Symptoms may include coughing and shortness of breath.
Skin Contact Causes skin irritation.[4]Prolonged contact can lead to defatting of the skin and dermatitis.[1]
Eye Contact Causes serious eye irritation.[3][4]Symptoms include redness, pain, and watering.
Ingestion May cause gastrointestinal discomfort.Ingestion may lead to nausea and dizziness.[1]
Intraperitoneal Mildly toxic by intraperitoneal routes.[1]-
Chronic Exposure and Other Hazards
  • Carcinogenicity: There is currently no strong evidence of carcinogenicity according to classifications by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1]

  • Reproductive Toxicity: It is listed as an experimental teratogen with other experimental reproductive effects noted.[1]

Experimental Protocols for Toxicological Assessment

The toxicological profile of a chemical is often determined using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. The following protocols are relevant to the hazards identified for similar compounds.

  • OECD Test Guideline 402: Acute Dermal Toxicity

    • Methodology: This test assesses the potential hazards from short-term dermal exposure.[5] A single dose of the substance is applied uniformly over a shaved area of the skin (approximately 10% of the body surface) of a rodent, typically for 24 hours.[5][6] Animals are observed for at least 14 days for signs of toxicity and mortality.[5] A gross necropsy is performed at the end of the study.[5] The test can be conducted as a limit test to determine low toxicity or as a full test with multiple dose levels to establish a dose-response relationship.[5]

  • OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

    • Methodology: This guideline evaluates localized skin effects.[7] The substance (0.5 mL of liquid or 0.5 g of solid) is applied in a single dose to a small skin area (approx. 6 cm²) on a test animal, usually an albino rabbit.[2][7] The exposure period is typically 4 hours.[2][7] The skin is then observed for signs of erythema (redness) and edema (swelling) for up to 14 days to assess the reversibility of any effects.[2][7]

  • OECD Test Guideline 405: Acute Eye Irritation/Corrosion

    • Methodology: This test assesses the potential for a substance to cause eye damage.[3] A single dose is applied into the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control.[3][8] The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for lesions of the cornea, iris, and conjunctiva.[3][8] The study duration is sufficient to evaluate the reversibility of effects, up to 21 days.[3] The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[9]

  • OECD Test Guideline 406: Skin Sensitization

    • Methodology: This protocol determines if a substance can cause an allergic skin reaction.[4] The two primary methods are the Guinea Pig Maximization Test (GPMT) and the Buehler Test.[1][10] Both involve an initial "induction" exposure, followed by a rest period of 10-14 days, and then a "challenge" exposure.[10][11] The skin is then observed for allergic reactions like erythema and edema.[4] The GPMT uses an adjuvant to enhance the immune response and is considered more sensitive.[10]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.

Exposure RouteFirst Aid Protocol
General Advice Seek immediate medical attention if symptoms persist or in case of doubt.
Inhalation Move the exposed person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Keep the person warm and at rest. Get medical attention as soon as possible.[6]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. If irritation persists after washing, seek medical attention.[6]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention immediately.[6]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Laboratory Safety Protocols

Handling and Storage
  • Handling: Handle in accordance with good industrial hygiene and safety practices.[10] Wash hands thoroughly after handling and before breaks.[3] Avoid contact with skin, eyes, and clothing, and avoid breathing vapor or mist.[1] Use only in a well-ventilated area, preferably within a certified chemical fume hood.[12]

  • Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed when not in use.[1] Store away from incompatible materials such as strong oxidizing agents and acids.[10]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[8] Wear a lab coat, and ensure it is buttoned and sleeves are of sufficient length.[12]

  • Respiratory Protection: If engineering controls (like a fume hood) are not sufficient, use a NIOSH-approved respirator.

Emergency and Spill Procedures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: When heated to decomposition, it may emit acrid smoke and fumes.[1] Thermal decomposition can release irritating gases and vapors like carbon monoxide (CO) and carbon dioxide (CO₂).[10] Containers may explode when heated.[10]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.[5] Remove all sources of ignition.[10]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder).[10] Collect the material and place it in a suitable, closed container for disposal.

Workflow and Logic Diagrams

The following diagrams illustrate standardized workflows for emergency response and first aid in a laboratory setting.

G Figure 1: General Chemical Spill Response Workflow spill Chemical Spill Occurs assess Assess Situation (Identify substance, quantity, hazards) spill->assess evacuate Evacuate Immediate Area Alert others assess->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Use spill kit, absorbent material) ppe->contain neutralize Neutralize if Necessary (Acid/base spills) contain->neutralize cleanup Clean Up Residue neutralize->cleanup dispose Dispose of Waste (Follow hazardous waste protocols) cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Report the Incident decontaminate->report G Figure 2: First Aid Decision Workflow for Chemical Exposure start Exposure Occurs scene_safety Ensure Scene is Safe (Remove victim from source if safe) start->scene_safety identify_route Identify Exposure Route scene_safety->identify_route inhalation Inhalation: Move to fresh air. Monitor breathing. identify_route->inhalation Inhalation skin Skin Contact: Remove contaminated clothing. Flush with water for 15 min. identify_route->skin Skin eye Eye Contact: Flush with water for 15 min. Remove contact lenses. identify_route->eye Eye ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. identify_route->ingestion Ingestion call_emergency Call Emergency Services / Poison Control Provide SDS information inhalation->call_emergency skin->call_emergency eye->call_emergency ingestion->call_emergency monitor Monitor Victim's Condition (Breathing, consciousness) call_emergency->monitor end Transfer to Medical Professionals monitor->end

References

An In-depth Technical Guide to the Stability and Storage of 1,3-Dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-Dioxolane-4-methanol (CAS 5464-28-8), a versatile building block and solvent used in various chemical and pharmaceutical applications. Understanding the stability profile of this compound is critical for ensuring its quality, integrity, and performance in research and development.

Chemical Stability and Incompatibilities

This compound is generally stable under normal laboratory temperatures and pressures.[1] However, its stability is significantly influenced by the presence of certain chemical agents and environmental factors. The primary degradation pathway for this compound is acid-catalyzed hydrolysis .[2] The dioxolane ring is susceptible to cleavage in acidic conditions, leading to the formation of glycerol (B35011) and formaldehyde. This reaction is reversible.

Key incompatibilities to consider are:

  • Acids: Strong and weak acids can catalyze the hydrolysis of the dioxolane ring.[1][3]

  • Strong Oxidizing Agents: These can lead to decomposition of the molecule.[1][3]

It is also important to avoid exposure to excessive heat, open flames, and sparks, as the compound is combustible.[3][4]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, it is imperative to adhere to proper storage protocols. The following table summarizes the recommended storage conditions based on information from safety data sheets and other technical documents.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1][3][5][6] Refrigeration is recommended (below 4°C/39°F or 2-8°C).[1][7]Minimizes potential degradation and evaporation.
Atmosphere Store in a well-ventilated area.[1][3][4][6]Prevents the accumulation of potentially harmful vapors.
Container Keep in a tightly closed container.[1][3][4][6]Prevents contamination from atmospheric moisture and other impurities.
Light While not explicitly stated as a primary concern in the reviewed literature, storage in an opaque or amber container is a good general practice for all chemicals to prevent potential photodegradation.
Inert Gas For long-term storage or for high-purity applications, storage under an inert atmosphere (e.g., nitrogen or argon) can be considered to minimize oxidation and moisture contact.

Degradation Pathway: Acid-Catalyzed Hydrolysis

The principal mechanism of degradation for this compound is the acid-catalyzed hydrolysis of the acetal (B89532) functional group. This reaction is initiated by the protonation of one of the oxygen atoms in the dioxolane ring, followed by ring-opening to form a carbocation intermediate. Subsequent nucleophilic attack by water leads to the formation of glycerol and formaldehyde.

cluster_0 Acid-Catalyzed Hydrolysis of this compound 1_3_Dioxolane_4_methanol This compound Protonation Protonation (H+) 1_3_Dioxolane_4_methanol->Protonation Protonated_Dioxolane Protonated Intermediate Protonation->Protonated_Dioxolane Ring_Opening Ring Opening Protonated_Dioxolane->Ring_Opening Carbocation Carbocation Intermediate Ring_Opening->Carbocation Nucleophilic_Attack Nucleophilic Attack (H2O) Carbocation->Nucleophilic_Attack Products Glycerol + Formaldehyde Nucleophilic_Attack->Products

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for quantifying the degradation of this compound and its degradation products. A common approach involves forced degradation studies followed by analysis using a suitable chromatographic technique.

Forced Degradation Study Protocol (Template)

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) and heat at a controlled temperature.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

    • Thermal Degradation: Expose a solid or liquid sample to dry heat at a high temperature.

    • Photodegradation: Expose a solution of the sample to UV light.

  • Time Points: Withdraw aliquots of the stressed samples at various time intervals.

  • Quenching: Neutralize the acid or base in the respective samples to stop the degradation reaction.

  • Analysis: Analyze the samples using a validated stability-indicating method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential degradation products.

Illustrative GC-MS Protocol:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A polar capillary column (e.g., DB-WAX or equivalent) is often suitable for separating the parent compound from its more polar degradation products like glycerol.

  • Injector: Split/splitless injector, typically operated in split mode.

  • Oven Program: A temperature gradient program is used to ensure good separation of all components.

  • Carrier Gas: Helium or hydrogen.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Analysis: Identification of peaks is based on their retention times and mass spectra, which can be compared to reference standards and spectral libraries. Quantification is typically performed using an internal standard.

cluster_1 Stability Indicating Assay Workflow Start Start: This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Sampling Sampling at Time Intervals Forced_Degradation->Sampling Quenching Quenching of Reaction Sampling->Quenching Analysis GC-MS or HPLC Analysis Quenching->Analysis Data Data Analysis: Quantification of Parent and Degradants Analysis->Data End End: Stability Profile Data->End

Caption: General workflow for a stability-indicating assay.

Logical Workflow for Handling and Storage

To ensure the long-term stability and quality of this compound, a systematic approach to handling and storage should be implemented.

cluster_2 Handling and Storage Workflow Receipt Receipt of This compound Inspect Inspect Container for Damage Receipt->Inspect Store Store in Designated Location: Cool, Dry, Well-Ventilated, Refrigerated Inspect->Store Check_Incompatibilities Check for Incompatible Substances in Storage Area Store->Check_Incompatibilities Dispense Dispense for Use in a Well-Ventilated Area Check_Incompatibilities->Dispense Seal Tightly Seal Container After Use Dispense->Seal Return Return to Storage Seal->Return Return->Store

Caption: Recommended workflow for handling and storage.

Summary and Conclusion

The stability of this compound is robust under recommended storage conditions. The primary concern for its degradation is exposure to acidic conditions, which can lead to hydrolysis of the dioxolane ring. By adhering to the storage guidelines outlined in this document, including refrigeration in a tightly sealed container and segregation from incompatible materials, researchers and drug development professionals can ensure the quality and reliability of this important chemical intermediate. The implementation of stability-indicating analytical methods is essential for monitoring the purity of this compound over time, particularly when used in applications with stringent quality requirements.

References

An In-depth Technical Guide to the Derivatives of 1,3-Dioxolane-4-methanol: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dioxolane (B20135) ring is a privileged heterocyclic motif found in numerous natural and synthetic compounds exhibiting a wide range of biological activities.[1][2] Derivatives of 1,3-Dioxolane-4-methanol, in particular, have emerged as a significant class of molecules in medicinal chemistry, demonstrating potent antiviral, anticancer, antibacterial, and antifungal properties.[1][3] This technical guide provides a comprehensive overview of the synthesis, diverse applications, and detailed experimental protocols for key derivatives of this compound. Particular emphasis is placed on nucleoside analogues that have shown significant promise as antiviral agents, as well as other derivatives with potential as anticancer agents and modulators of multidrug resistance. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are illustrated with diagrams.

Introduction to this compound and its Significance

This compound is a chiral organic compound featuring a five-membered dioxolane ring with a hydroxymethyl substituent at the 4-position.[4] This structure serves as a versatile chiral building block for the synthesis of a wide array of more complex molecules. The 1,3-dioxolane moiety, a cyclic acetal (B89532) or ketal, is relatively stable and can mimic the furanose ring of natural nucleosides, making it a valuable scaffold in the design of antiviral and anticancer drugs.[5] The presence of two oxygen atoms in the ring can enhance binding to biological targets through hydrogen bonding, contributing to the bioactivity of its derivatives.[1][2]

The primary therapeutic interest in this compound derivatives lies in their application as nucleoside reverse transcriptase inhibitors (NRTIs).[4] By replacing the ribose sugar of natural nucleosides with a 1,3-dioxolane ring, medicinal chemists have developed potent inhibitors of viral reverse transcriptases, crucial enzymes for the replication of retroviruses like HIV and other viruses such as HBV.[4][6] Beyond antiviral applications, derivatives of this compound have been investigated for their potential to overcome multidrug resistance (MDR) in cancer cells, and as antibacterial and antifungal agents.[3][7]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into two main approaches: modification of the this compound core and the construction of the dioxolane ring from acyclic precursors.

General Synthetic Strategies

A common method for preparing this compound derivatives involves the acid-catalyzed reaction of glycerol (B35011) with an appropriate aldehyde or ketone.[8] For instance, the reaction of glycerol with acetone (B3395972) yields 2,2-dimethyl-1,3-dioxolane-4-methanol, a widely used intermediate.[8] Enantiomerically pure forms can be synthesized from chiral precursors like D- or L-serine.[6]

Nucleoside analogues are typically synthesized by coupling a modified 1,3-dioxolane moiety with a nucleobase. A key intermediate, often an activated sugar analogue (e.g., an acetate (B1210297) or halide), is condensed with a silylated heterocyclic base in the presence of a Lewis acid.[9]

Below is a generalized workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Glycerol, Nucleobase) Intermediate Key Intermediate Synthesis (e.g., Activated Dioxolane) Start->Intermediate Coupling Coupling Reaction Intermediate->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Assays Characterization->Cytotoxicity Antiviral Antiviral Assays (e.g., HIV, HBV) Cytotoxicity->Antiviral Anticancer Anticancer Assays Cytotoxicity->Anticancer MDR MDR Modulation Assays Cytotoxicity->MDR SAR Structure-Activity Relationship (SAR) Studies Antiviral->SAR Anticancer->SAR MDR->SAR

Figure 1: General workflow for the synthesis and biological evaluation of this compound derivatives.
Experimental Protocols

Protocol 2.2.1: Synthesis of a Generic 1,3-Dioxolane Nucleoside Analogue

This protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of antiviral dioxolane nucleosides.[9]

  • Preparation of the Activated Dioxolane Intermediate:

    • Start with a suitable chiral precursor, such as 1,6-anhydro-D-mannose, and synthesize the key 1,3-dioxolane intermediate through a multi-step process.[9]

    • The final step in preparing the intermediate often involves acetylation of a hydroxyl group to create a good leaving group for the subsequent coupling reaction.

  • Coupling with a Nucleobase:

    • Dry the desired pyrimidine (B1678525) or purine (B94841) base and silylate it using a reagent like N,O-bis(trimethylsilyl)acetamide (BSA) in a dry solvent such as acetonitrile.

    • To the silylated base, add the activated 1,3-dioxolane intermediate.

    • Introduce a Lewis acid catalyst, for example, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), dropwise at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

  • Characterization:

    • Confirm the structure of the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications of this compound Derivatives

Antiviral Activity

The most prominent application of this compound derivatives is in the development of antiviral agents, particularly against HIV and HBV.[4][5]

Mechanism of Action: Reverse Transcriptase Inhibition

Dioxolane nucleoside analogues act as competitive inhibitors of viral reverse transcriptase (RT).[4][6] They are intracellularly phosphorylated to their active triphosphate form by host cell kinases.[10] This triphosphate metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain.[10] Upon incorporation, the absence of a 3'-hydroxyl group on the dioxolane ring prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[10]

G Dioxolane_Nucleoside Dioxolane Nucleoside (Prodrug) Cellular_Kinases Host Cellular Kinases Dioxolane_Nucleoside->Cellular_Kinases Phosphorylation Dioxolane_TP Dioxolane Nucleoside Triphosphate (Active Form) Cellular_Kinases->Dioxolane_TP Viral_RT Viral Reverse Transcriptase (RT) Dioxolane_TP->Viral_RT Competitive Binding DNA_Synthesis Viral DNA Synthesis Dioxolane_TP->DNA_Synthesis Incorporation Viral_RT->DNA_Synthesis Viral_RNA Viral RNA Template Viral_RNA->Viral_RT dNTPs Natural dNTPs dNTPs->Viral_RT Normal Substrate Chain_Termination Chain Termination DNA_Synthesis->Chain_Termination Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Figure 2: Mechanism of action of dioxolane nucleoside analogues as reverse transcriptase inhibitors.

Quantitative Data on Antiviral Activity

The following table summarizes the anti-HIV and anti-HBV activities of selected 1,3-dioxolane nucleoside derivatives.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)Reference
(-)-β-D-Dioxolane-G (DXG)HIV-1 (IIIB)CBMCs0.046>500>10869[4]
(-)-β-D-Dioxolane-G (DXG)HIV-1 (IIIB)MT-20.085>500>5882[4]
2,6-Diaminopurine dioxolane (DAPD)HIV-1 (IIIB)CBMCs~0.5-1.0>500>500-1000[4]
Dioxolane-C (β-isomer)HIV-1PBMPotentToxic-[9]
Dioxolane-THIV-1PBMActive--[9]

CBMCs: Cord Blood Mononuclear Cells; PBM: Peripheral Blood Mononuclear cells. EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration.

Protocol 3.1.1: Anti-HIV Assay in Peripheral Blood Mononuclear (PBM) Cells

This is a representative protocol for evaluating the anti-HIV activity of test compounds.[11]

  • Cell Preparation:

    • Isolate PBM cells from healthy donor blood using Ficoll-Hypaque density gradient centrifugation.

    • Stimulate the cells with phytohemagglutinin (PHA) for 3 days in RPMI 1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and interleukin-2 (B1167480) (IL-2).

  • Infection and Treatment:

    • Infect the PHA-stimulated PBM cells with a standard strain of HIV-1 (e.g., LAI) at a predetermined multiplicity of infection (MOI).

    • After infection, wash the cells and resuspend them in fresh medium.

    • Plate the infected cells in 96-well plates and add serial dilutions of the test compounds. Include a positive control (e.g., AZT) and a negative control (no drug).

  • Assay Endpoint:

    • Culture the cells for 6-7 days.

    • On the day of analysis, collect the cell culture supernatants.

    • Quantify the amount of viral replication by measuring the reverse transcriptase (RT) activity in the supernatants using a standardized RT assay.

  • Data Analysis:

    • Determine the concentration of the compound that inhibits viral replication by 50% (EC₅₀) by plotting the percentage of RT inhibition against the compound concentration.

    • Separately, assess the cytotoxicity of the compounds on uninfected, mitogen-stimulated PBM cells using a method like the MTT assay to determine the 50% cytotoxic concentration (CC₅₀).

    • Calculate the selectivity index (SI = CC₅₀/EC₅₀) as a measure of the compound's therapeutic window.

Anticancer and Multidrug Resistance (MDR) Modulation

Certain derivatives of 1,3-dioxolane have shown potential as anticancer agents and as modulators of multidrug resistance (MDR), a major challenge in cancer chemotherapy.[7] MDR is often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of cancer cells.[7]

Some 1,3-dioxolane derivatives have been shown to inhibit P-gp, thereby resensitizing resistant cancer cells to standard anticancer drugs.[7]

Quantitative Data on MDR Modulation

Compound ClassCell LineActivityReference
2,2-Diphenyl-1,3-dioxolane derivativesCaco-2Reversal of tumor cell MDR[7]
4,5-Diphenyl-1,3-dioxolane derivativesCaco-2Reversal of tumor cell MDR[7]

Protocol 3.2.1: MTT Assay for Cytotoxicity and MDR Reversal

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be adapted to measure both cytotoxicity and the reversal of MDR.[7]

  • Cell Culture:

    • Culture a multidrug-resistant cancer cell line (e.g., Caco-2) and its corresponding drug-sensitive parental line in appropriate culture medium.

  • Cytotoxicity Assay:

    • Seed the cells in 96-well plates and allow them to attach overnight.

    • Add serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the CC₅₀ value.

  • MDR Reversal Assay:

    • Seed the resistant cells in 96-well plates.

    • Add a fixed, non-toxic concentration of the 1,3-dioxolane derivative along with serial dilutions of a standard chemotherapeutic agent (e.g., doxorubicin).

    • Include controls with the chemotherapeutic agent alone and the dioxolane derivative alone.

    • After incubation, perform the MTT assay as described above.

    • A significant decrease in the IC₅₀ of the chemotherapeutic agent in the presence of the dioxolane derivative indicates MDR reversal.

Antibacterial and Antifungal Activity

Several novel chiral and racemic 1,3-dioxolane derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[3] These compounds have shown promising activity against various bacterial and fungal strains.

Quantitative Data on Antibacterial and Antifungal Activity

Compound ClassMicroorganismActivity (MIC in µg/mL)Reference
Substituted 1,3-dioxolanesStaphylococcus aureus625-1250[3]
Substituted 1,3-dioxolanesStaphylococcus epidermidisExcellent activity[3]
Substituted 1,3-dioxolanesPseudomonas aeruginosaGood activity for some derivatives[3]
Substituted 1,3-dioxolanesCandida albicansSignificant activity[3]

MIC: Minimum Inhibitory Concentration

Protocol 3.3.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum:

    • Grow the bacterial or fungal strains in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., McFarland standard).

  • Broth Microdilution Assay:

    • Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

    • Inoculate each well with the standardized microbial suspension.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading the Results:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

The derivatives of this compound represent a versatile and highly valuable class of compounds in drug discovery and development. Their role as potent antiviral agents, particularly as nucleoside reverse transcriptase inhibitors, is well-established. The modular nature of their synthesis allows for extensive structure-activity relationship studies, paving the way for the development of new analogues with improved efficacy, resistance profiles, and safety.

Future research in this area will likely focus on:

  • The design and synthesis of novel derivatives targeting other viral enzymes or cellular targets.

  • Exploration of their potential in combination therapies for viral infections and cancer.

  • In-depth investigation of the mechanisms underlying their anticancer and MDR-modulating activities.

  • Optimization of their pharmacokinetic and pharmacodynamic properties to enhance their clinical utility.

The continued exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of new and effective therapeutic agents to address unmet medical needs.

References

The Role of 1,3-Dioxolane-4-methanol in Modern Pharmaceutical Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioxolane-4-methanol, commonly known as glycerol (B35011) formal, is a versatile excipient that has carved a significant niche in pharmaceutical formulations, particularly in the veterinary sector. As a colorless, viscous liquid synthesized from glycerol and formaldehyde (B43269), it serves as a powerful non-aqueous solvent for a wide array of active pharmaceutical ingredients (APIs), especially those with poor water solubility.[1][2] Its unique chemical structure, a blend of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane, imparts a favorable safety profile and excellent solubilizing capabilities for both polar and non-polar compounds.[3][4] This technical guide provides an in-depth analysis of the physicochemical properties, formulation applications, and experimental protocols relevant to the use of this compound in pharmaceutical development.

Introduction

The challenge of formulating poorly water-soluble drugs remains a significant hurdle in the pharmaceutical industry, impacting bioavailability and therapeutic efficacy. This compound (glycerol formal) has emerged as a valuable tool for formulation scientists to address these challenges. It is particularly prominent in the development of stable and effective injectable formulations for veterinary use, where it often serves as a superior alternative to traditional solvents like propylene (B89431) glycol.[5][6] This guide will explore the multifaceted role of glycerol formal, from its fundamental properties to its practical application in enhancing drug delivery.

Physicochemical Properties

This compound is a clear, colorless, and hygroscopic liquid. Its key properties make it a suitable excipient in various pharmaceutical dosage forms.[7]

PropertyValueReference
Synonyms Glycerol formal, 1,3-Dioxolan-4-ylmethanol[8]
CAS Number 5464-28-8[9]
Molecular Formula C4H8O3[8]
Molecular Weight 104.1 g/mol [8]
Appearance Colorless, transparent, viscous liquid[10]
Boiling Point ~210°C[7]
Solubility Miscible with water and a wide range of organic solvents[7]
Stability Chemically stable over a wide range of pH and temperature[7]

Applications in Pharmaceutical Formulations

The primary application of this compound is as a solvent and co-solvent in pharmaceutical formulations, particularly for parenteral and topical delivery.

Solvent for Poorly Water-Soluble Drugs

Glycerol formal is highly effective in solubilizing a variety of APIs with low aqueous solubility. This is crucial for achieving therapeutic concentrations in injectable formulations. A notable application is in antiparasitic veterinary drugs.

Ivermectin: This antiparasitic agent is insoluble and unstable in water. Formulations often utilize a combination of glycerol formal and propylene glycol to achieve a stable, injectable solution. A common ratio in these formulations is approximately 40:60 (v/v) of glycerol formal to propylene glycol.[7][11]

Oxytetracycline (B609801): For this broad-spectrum antibiotic, glycerol formal is used as a solvent to create concentrated injectable solutions (e.g., 20% by weight) for veterinary use. These formulations often include magnesium salts to enhance stability.[12]

Co-solvent in Drug Delivery Systems

Its miscibility with both water and organic solvents allows glycerol formal to be used as a co-solvent to enhance the solubility of drugs in aqueous solutions for subsequent dilution.[10][13] This property is valuable in the development of various drug delivery systems.

Use in Topical and Controlled-Release Systems

In topical preparations, glycerol formal can act as a penetration enhancer and solvent for lipophilic active ingredients, improving their absorption through the skin with minimal irritation.[8] There is also ongoing research into its use as a plasticizer in polymer-based controlled-release systems, such as depot injections and biodegradable implants, where it can modulate drug diffusion rates.[7]

Quantitative Data on Solubility Enhancement

While specific comparative solubility data is not always readily available in public literature, the widespread use of glycerol formal in commercial veterinary formulations of drugs like ivermectin and oxytetracycline underscores its superior solubilizing capacity for these compounds compared to aqueous systems. Patents describe stable ivermectin formulations at concentrations of 0.1 to 20% by weight in glycerol formal and propylene glycol mixtures, which would be unachievable in aqueous vehicles.[7] Similarly, stable oxytetracycline solutions of up to 35% by weight have been achieved using glycerol formal as the solvent.[12]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the formulation and evaluation of pharmaceuticals containing this compound.

Synthesis of this compound Derivatives

This protocol is adapted from a method for the regioselective preparation of this compound derivatives from glycerol.[11]

Objective: To synthesize 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal), a common derivative.

Materials:

Procedure:

  • Place phosphomolybdic acid (0.92 g, 0.5 mmol) and glycerol (11 g, 0.1 mol) in a two-necked round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark apparatus.

  • Add toluene (100 mL) and reflux the mixture with stirring to remove water present in the glycerol as an azeotrope over two hours. A deep blue glycerol-phosphomolybdic acid complex will form.

  • After cooling, decant the toluene.

  • Add acetone to the flask to serve as both a reactant and a solvent.

  • Set up a Soxhlet extractor packed with 4 Å molecular sieves to remove the water formed during the ketalization reaction.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Upon completion, recover the acetone by distillation.

  • Extract the product from the oily catalyst with toluene.

  • Remove the toluene by rotary evaporation to yield the final product, 2,2-dimethyl-1,3-dioxolane-4-methanol.

Solubility Determination of an API in Glycerol Formal

Objective: To determine the saturation solubility of an API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (pharmaceutical grade)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the API powder to a series of vials.

  • Accurately pipette a known volume of this compound into each vial.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid API.

  • Centrifuge the vials at a high speed to sediment the undissolved solids.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the HPLC method.

  • Analyze the diluted samples by HPLC to determine the concentration of the dissolved API.

  • Calculate the saturation solubility of the API in this compound (e.g., in mg/mL).

Stability Testing of a Glycerol Formal-Based Formulation

This protocol is a general guideline based on ICH and VICH recommendations for stability testing of veterinary medicinal products.[14]

Objective: To evaluate the chemical and physical stability of a drug formulation containing this compound over time under specified storage conditions.

Materials:

  • Final drug product in its intended packaging

  • Stability chambers set to required temperature and humidity conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated)

  • HPLC system for assay and impurity analysis

  • Viscometer

  • pH meter

  • Particle size analyzer (if applicable)

Procedure:

  • Prepare at least three batches of the drug product.

  • Place a sufficient number of samples from each batch into the stability chambers.

  • Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated).

  • At each time point, analyze the samples for the following parameters:

    • Appearance: Visual inspection for color change, precipitation, or phase separation.

    • Assay of API: Quantify the amount of active ingredient using a validated HPLC method to determine degradation.

    • Impurities and Degradation Products: Use a stability-indicating HPLC method to identify and quantify any degradation products.

    • Viscosity: Measure the viscosity of the formulation to detect any changes in flow properties.

    • pH: Measure the pH of the formulation.

  • Document all results and analyze the data to establish a shelf-life for the product.

Visualizations

The following diagrams illustrate key workflows in the development and analysis of pharmaceutical formulations containing this compound.

G cluster_formulation Formulation Development cluster_testing Stability Testing Protocol API API Selection (Poorly Soluble) Excipient Excipient Screening (Glycerol Formal) API->Excipient Ratio Solvent Ratio Optimization (e.g., with Propylene Glycol) Excipient->Ratio Formulation Preparation of Trial Formulations Ratio->Formulation Batches Manufacture 3 Primary Batches Formulation->Batches Storage Place in Stability Chambers (Long-term & Accelerated) Batches->Storage Sampling Sample at Predetermined Time Points Storage->Sampling Analysis Physicochemical Analysis (Assay, Impurities, Viscosity, pH) Sampling->Analysis Data Data Evaluation & Shelf-life Determination Analysis->Data

Caption: Formulation and Stability Testing Workflow for a Veterinary Injection.

G cluster_synthesis Synthesis and Purification cluster_qc Quality Control Analysis Reactants Glycerol + Formaldehyde/Acetone + Acid Catalyst Reaction Reaction under Reflux with Water Removal Reactants->Reaction Crude Crude this compound Reaction->Crude Purification Purification (e.g., Distillation) Crude->Purification FinalProduct Pure this compound Purification->FinalProduct Identification Identification (FTIR, NMR) FinalProduct->Identification Assay Assay (GC-FID) Identification->Assay Impurities Impurity Profiling (e.g., Residual Formaldehyde) Assay->Impurities WaterContent Water Content (Karl Fischer) Impurities->WaterContent Release Batch Release WaterContent->Release

Caption: Synthesis and Quality Control Workflow for this compound.

Safety and Regulatory Considerations

This compound has a generally low toxicity profile, which has contributed to its acceptance in veterinary medicine.[5] However, its use in human pharmaceuticals is more limited and subject to rigorous case-by-case evaluation by regulatory bodies. It is not classified as Generally Recognized As Safe (GRAS) by the FDA for human food or drug use.[8] A critical consideration is the potential for residual formaldehyde, a known toxicant, from the synthesis process. Therefore, manufacturing processes must include purification steps to ensure that formaldehyde levels are below permissible thresholds.[8]

Conclusion

This compound is a valuable and versatile excipient in pharmaceutical formulations, offering a powerful solution for the solubilization of poorly water-soluble drugs. Its primary role in veterinary injectable products highlights its efficacy and acceptable safety profile in this context. For researchers and drug development professionals, a thorough understanding of its physicochemical properties, formulation applications, and the necessary experimental protocols for its use is essential for leveraging its full potential in developing safe and effective drug delivery systems. As the pharmaceutical industry continues to seek innovative solutions for challenging APIs, the role of well-characterized excipients like glycerol formal will remain critical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Dioxolane-4-methanol from Glycerol and Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxolane-4-methanol, also known as glycerol (B35011) formal, is a valuable chemical intermediate synthesized from the renewable feedstock glycerol, a byproduct of biodiesel production.[1][2][3] This compound and its derivatives have found applications in various fields, including the pharmaceutical industry, where they are used as solvents, reagents, and building blocks for the synthesis of more complex molecules.[4][5][6] Specifically, enantiomerically pure forms of this compound derivatives are utilized in the synthesis of β-blockers, glycerophospholipids, and treatments for epilepsy and hypertension.[7] Furthermore, certain derivatives have been investigated as potential modulators to overcome multidrug resistance in cancer therapy.[8]

The synthesis involves the acid-catalyzed acetalization of glycerol with formaldehyde (B43269).[9] This reaction typically yields a mixture of two isomers: the five-membered ring this compound and the six-membered ring 1,3-dioxan-5-ol.[1][9] The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions.[9] This document provides detailed protocols for this synthesis, summarizes key quantitative data, and outlines the reaction pathways and experimental workflow.

Chemical Reaction Pathway

The acid-catalyzed reaction of glycerol and formaldehyde proceeds through the formation of a hemiacetal intermediate, followed by intramolecular cyclization to yield a mixture of a five-membered ring (this compound) and a six-membered ring (1,3-dioxan-5-ol).

G cluster_reactants Reactants cluster_products Products Glycerol Glycerol Hemiacetal Hemiacetal Intermediate Glycerol->Hemiacetal + H⁺ (catalyst) - H₂O Formaldehyde Formaldehyde Formaldehyde->Hemiacetal + H⁺ (catalyst) - H₂O Dioxolane This compound (5-membered ring) Dioxane 1,3-Dioxan-5-ol (6-membered ring) Hemiacetal->Dioxolane Intramolecular Cyclization Hemiacetal->Dioxane Intramolecular Cyclization

Caption: Acid-catalyzed reaction of glycerol and formaldehyde.

Quantitative Data Summary

The efficiency of the synthesis of this compound is highly dependent on the catalyst and reaction conditions. The following tables summarize the performance of various catalytic systems.

Table 1: Performance of Various Catalysts in Glycerol Acetalization with Formaldehyde

CatalystTemperature (°C)Glycerol Conversion (%)Selectivity to Acetal (%)NotesReference(s)
Amberlyst 4780~50100Thermodynamic limitations observed.[9]
Cs2.5H0.5PW12O40/SiO223HighHighEffective even at room temperature.[9][10]
K10 Montmorillonite7080-Lower conversion compared to acetone (B3395972) as a co-reactant.[11]
Zirconia (promoted)-98-Unpromoted zirconia showed only 10% conversion.[9]
30PW/HMS120>98.5 (Yield)-Phosphotungstic acid on mesoporous silica.[10]

Table 2: Influence of Reactant Molar Ratio on Formaldehyde Conversion

Glycerol:Formaldehyde Molar RatioTemperature (K)CatalystFormaldehyde Conversion (%)Reference(s)
1:1353Amberlyst 47-Baseline for comparison.
1:2353Amberlyst 47LowerIncreasing formaldehyde ratio decreased its conversion.
1:3353Amberlyst 47LowestIncreasing formaldehyde ratio decreased its conversion.

Note: The original study observed that increasing the molar ratio of glycerol increased the equilibrium conversion of formaldehyde.[9]

Experimental Protocols

This section provides a general protocol for the synthesis of this compound. Specific parameters may be adjusted based on the chosen catalyst and desired scale, as indicated in the quantitative data tables.

Protocol 1: Synthesis using a Heterogeneous Acid Catalyst (e.g., Amberlyst-type resin)

Materials:

  • Glycerol (reagent grade)

  • Paraformaldehyde (as a source of formaldehyde)

  • Heterogeneous acid catalyst (e.g., Amberlyst 47, dried before use)

  • Toluene (optional, for azeotropic water removal)

  • Anhydrous sodium sulfate

  • Methylene (B1212753) chloride (for extraction)

  • Saturated brine solution

Equipment:

  • Round-bottom flask (two-necked)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Dean-Stark trap (if using toluene)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add glycerol and paraformaldehyde. A typical molar ratio is 1:1 to 1.2:1 (glycerol:formaldehyde).[11]

  • Catalyst Addition: Add the heterogeneous acid catalyst (e.g., 2-10% by weight of the total reactants).[12][13]

  • Reaction: Heat the mixture to the desired temperature (e.g., 70-120°C) with vigorous stirring.[10][11] If using toluene, set up a Dean-Stark trap to remove the water formed during the reaction. Monitor the reaction progress by TLC or GC analysis. The reaction time can vary from 2 to 8 hours.[7][13]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a catalyst was used, filter it off. The catalyst can often be washed, dried, and reused.

    • If the reaction was performed neat, proceed to purification. If a solvent was used, it can be removed using a rotary evaporator.

    • For further purification, dilute the residue with water and extract with methylene chloride. Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[14]

  • Purification: The crude product, a mixture of this compound and 1,3-dioxan-5-ol, can be purified by vacuum distillation to separate the isomers and remove any unreacted starting materials.[4][14] this compound has a boiling point of approximately 192-193°C at atmospheric pressure.[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Reactants 1. Reactant Mixing (Glycerol, Paraformaldehyde, Catalyst) Reaction 2. Acetalization Reaction (Heating and Stirring) Reactants->Reaction Filtration 3. Catalyst Removal (Filtration) Reaction->Filtration Workup 4. Aqueous Workup (Extraction and Drying) Filtration->Workup Purification 5. Purification (Vacuum Distillation) Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for the synthesis.

Safety and Handling Precautions

  • This compound may cause mild to moderate irritation to the eyes, skin, and respiratory tract.[4]

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Standard personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.

  • The reaction should be conducted in a well-ventilated area.

  • Store the final product in a cool, dry place away from strong oxidizing agents.[4]

Conclusion

The synthesis of this compound from glycerol and formaldehyde is a robust and versatile reaction that provides access to a valuable chemical intermediate from a renewable source. The choice of a suitable heterogeneous catalyst can lead to high yields and selectivities, with the potential for catalyst recycling, making the process more sustainable. The detailed protocols and data presented herein provide a solid foundation for researchers in the pharmaceutical and chemical industries to utilize this synthesis in their development programs.

References

Application Notes and Protocols for the Acid-Catalyzed Synthesis of 1,3-Dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxolane-4-methanol, a key organic heterocyclic compound, is synthesized through the acid-catalyzed acetalization of glycerol (B35011) with formaldehyde (B43269).[1] This compound, often found in a mixture with its six-membered ring isomer (1,3-dioxan-5-ol), is commonly referred to as glycerol formal.[1] The synthesis is a prime example of converting renewable resources like glycerol, a byproduct of biodiesel production, into value-added chemicals.[1][2] this compound and its derivatives have diverse applications, serving as solvents, intermediates in polymer synthesis, and as components in pharmaceutical formulations.[3][4] The reaction is typically catalyzed by either homogeneous acids (e.g., p-toluenesulfonic acid, sulfuric acid) or heterogeneous solid acids (e.g., ion-exchange resins, zeolites).[2][5][6]

Reaction Mechanism

The acid-catalyzed synthesis of this compound proceeds through a series of equilibrium steps. The reaction is initiated by the protonation of the carbonyl oxygen of formaldehyde by an acid catalyst, which enhances its electrophilicity. Subsequently, a hydroxyl group of glycerol attacks the protonated carbonyl carbon, leading to the formation of a hemiacetal intermediate. An intramolecular cyclization then occurs, followed by the elimination of a water molecule to yield the stable five-membered dioxolane ring.

Reaction_Mechanism Glycerol Glycerol Hemiacetal Hemiacetal Intermediate Glycerol->Hemiacetal Nucleophilic Attack Formaldehyde Formaldehyde Protonated_Formaldehyde Protonated Formaldehyde Formaldehyde->Protonated_Formaldehyde + H+ H_plus H+ Protonated_Formaldehyde->Hemiacetal Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Carbocation Carbocation Intermediate Protonated_Hemiacetal->Carbocation - H₂O Cyclic_Intermediate Cyclic Intermediate Carbocation->Cyclic_Intermediate Intramolecular Attack Product_H2O This compound + H₂O + H+ Cyclic_Intermediate->Product_H2O - H+

Caption: Acid-catalyzed reaction mechanism for the formation of this compound.

Experimental Protocols

General Protocol for Acid-Catalyzed Synthesis

This protocol outlines a general procedure for the synthesis of this compound. Specific quantities and reaction conditions can be adjusted based on the chosen catalyst as detailed in Table 1.

Materials:

  • Glycerol (reagent grade)

  • Paraformaldehyde or Formalin solution (37 wt%)

  • Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15, phosphomolybdic acid)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., toluene (B28343) for azeotropic removal of water, or solvent-free)

  • Sodium bicarbonate solution (saturated)

  • Deionized water

Equipment:

  • Round-bottom flask (250 mL or appropriate size)

  • Dean-Stark apparatus (if using azeotropic removal)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add glycerol, formaldehyde (or paraformaldehyde), the acid catalyst, and solvent (if applicable). If using a Dean-Stark apparatus for water removal, assemble it between the flask and the reflux condenser.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.[7] Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap or by analytical methods such as TLC or GC.

  • Work-up: After the reaction is complete (typically 2-8 hours), cool the mixture to room temperature. If a solid catalyst was used, filter it off. Neutralize the remaining acid by washing the reaction mixture with a saturated sodium bicarbonate solution, followed by deionized water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.[3]

Example Protocol using a Heterogeneous Catalyst (Amberlyst 47)

This protocol is based on the use of an acidic ion exchange resin.[6]

  • Reaction Mixture: In a batch stirred tank reactor, combine glycerol and formaldehyde in the desired molar ratio (e.g., stoichiometric).

  • Catalyst Addition: Add Amberlyst 47 acidic ion exchange resin to the reactor.

  • Reaction Conditions: Heat the mixture to 353 K (80°C) with constant stirring.[6] The reaction is subject to thermodynamic limitations, with conversions around 50% being typical for a stoichiometric feed.[6]

  • Product Isolation: After the reaction reaches equilibrium, cool the mixture and separate the catalyst by filtration. The resulting product will be a mixture of this compound and 1,3-dioxan-5-ol.[6] Further purification can be achieved by vacuum distillation.

Quantitative Data

The following table summarizes various conditions and outcomes for the acid-catalyzed synthesis of glycerol formal, the mixture containing this compound.

CatalystReactants (Molar Ratio)Temperature (°C)Time (h)Yield (%)Selectivity (5-membered:6-membered ring)Reference
Supported Solid Super AcidGlycerol:Paraformaldehyde80596.325:70[7]
Ferric NitrateGlycerol:Paraformaldehyde80595.6-[7]
Amberlyst 47Glycerol:Formaldehyde (Stoichiometric)80-~50 (Conversion)-[6]
p-Toluenesulfonic acidGlycerol:KetonesReflux--80-90% for 5-membered ring[2]
Phosphomolybdic AcidGlycerol:KetonesReflux->95Complete for 5-membered ring[2][8]
Sulfuric AcidGlycerol:Acetone (1:6.9)6210>80 (Conversion)-[9][10]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start Setup Reaction Setup: - Glycerol - Formaldehyde - Catalyst - Solvent (optional) Start->Setup Reaction Heating and Stirring (e.g., 80°C, 5h) Setup->Reaction Cooling Cool to Room Temperature Reaction->Cooling Filtration Catalyst Removal (if heterogeneous) Cooling->Filtration Neutralization Wash with NaHCO₃ and Water Filtration->Neutralization Drying Dry with Na₂SO₄ Neutralization->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product Pure this compound Distillation->Product

Caption: General experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Regioselective Preparation of 1,3-Dioxolane-4-methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conversion of glycerol (B35011), a readily available byproduct of biodiesel production, into value-added chemicals is a significant focus in green chemistry.[1][2] Among these chemicals, 1,3-dioxolane-4-methanol derivatives, such as 2,2-dimethyl-1,3-dioxolane-4-methanol (commonly known as solketal), are of high value.[3] These compounds serve as versatile intermediates, plasticizers, and fuel additives.[1][3] Enantiomerically pure forms are crucial building blocks in the synthesis of pharmaceuticals like β-blockers and treatments for epilepsy and hypertension.[3][4]

The primary synthetic route to these derivatives is the acid-catalyzed acetalization or ketalization of glycerol with aldehydes or ketones.[5][6] A key challenge in this synthesis is controlling regioselectivity. Glycerol, a triol, can react to form two main cyclic isomers: the desired five-membered 1,3-dioxolane (B20135) ring and the six-membered 1,3-dioxane (B1201747) ring as a byproduct.[3][7] This document provides detailed protocols for various catalytic systems that achieve high regioselectivity towards the formation of this compound derivatives.

General Reaction Pathway

The fundamental reaction involves the condensation of glycerol with a carbonyl compound (ketone or aldehyde) in the presence of an acid catalyst. The reaction typically favors the formation of the five-membered 1,3-dioxolane derivative (ketalized between the 1 and 2 positions of glycerol) over the six-membered 1,3-dioxane byproduct (ketalized between the 1 and 3 positions).[3][7]

Regioselective_Acetalization Glycerol Glycerol Intermediate Hemiacetal/ Hemiketal Intermediate Glycerol->Intermediate + Carbonyl Ketone / Aldehyde (R1, R2) Carbonyl->Intermediate Catalyst Acid Catalyst Catalyst->Intermediate H⁺ Intermediate->Catalyst Dioxolane This compound (Desired 5-membered ring) Intermediate->Dioxolane Regioselective Cyclization (-H₂O) Dioxane 1,3-Dioxane-5-methanol (6-membered ring byproduct) Intermediate->Dioxane Minor Pathway (-H₂O) Water H₂O

Caption: General pathway for acid-catalyzed glycerol acetalization.

Experimental Workflows & Protocols

The choice of catalyst is critical for achieving high yield and regioselectivity. Methodologies range from traditional homogeneous acid catalysis to advanced heterogeneous systems using clays, zeolites, heteropoly acids, and metal-organic frameworks (MOFs).

General Experimental Workflow

A typical workflow for the synthesis involves reaction setup, monitoring, product isolation, and purification. The removal of water formed during the reaction is crucial to drive the equilibrium towards product formation.[3][8]

Caption: Standard workflow for this compound synthesis.

Protocol 1: Homogeneous Catalysis using p-Toluenesulfonic Acid (p-TSA)

Homogeneous acid catalysts like p-toluenesulfonic acid (p-TSA) are commonly used but can lead to mixtures of products and difficult separation.[3] This protocol is adapted for the synthesis of fatty acid solketal (B138546) esters.[9]

Materials:

  • Solketal (1.5 molar equivalents)

  • Free Fatty Acid (e.g., Caprylic, Lauric, Palmitic, or Stearic acid, 1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (5 wt% of fatty acid)

Procedure:

  • Combine the fatty acid and 1.5 molar equivalents of solketal in a round-bottom flask.

  • Add p-TSA (5% w/w of the fatty acid) to the mixture.[9]

  • Heat the solvent-free reaction mixture to 60 °C with stirring.[9]

  • Monitor the reaction for 4 hours or until Gas Chromatography (GC) analysis shows complete conversion of the fatty acid.[9]

  • Upon completion, cool the mixture and purify the resulting fatty acid solketal ester by flash column chromatography (FCC).[9]

Protocol 2: Heterogeneous Catalysis using Phosphomolybdic Acid (PMA)

This method offers complete regioselectivity and high yields, with the catalyst being recyclable.[3][10]

Materials:

  • Glycerol (1 mol)

  • Phosphomolybdic acid (PMA) (0.01 mol)

  • Ketone (e.g., Acetone, Cyclohexanone, Acetophenone) (0.1 mol)

  • Toluene (B28343) (100 mL)

  • 4 Å molecular sieves (for low-boiling ketones)

Procedure:

  • To a flask equipped with a Dean-Stark apparatus, add glycerol (1 mol), PMA (0.01 mol), and toluene (100 mL).[3]

  • Reflux the mixture with stirring for 2 hours to remove water azeotropically. A deep blue glycerol-PMA complex will form.[3]

  • For high-boiling ketones (e.g., acetophenone): Add the ketone (0.1 mol) to the flask and continue refluxing with azeotropic removal of water.[3]

  • For low-boiling ketones (e.g., acetone): After initial water removal, cool the mixture, decant the toluene, and add the ketone, using it as the solvent. Reflux the mixture using a Soxhlet extractor containing 4 Å molecular sieves to remove the water formed during the reaction.[3]

  • Monitor the conversion of the ketone by GC analysis.[3]

  • After complete conversion, cool the reactants to room temperature.

  • Decant the clear toluene layer containing the product. Wash the remaining viscous catalyst layer with toluene (2 x 10 mL).[3]

  • Combine the organic layers and concentrate on a rotary evaporator to obtain the product as an oil (>97% purity).[3] The catalyst can be recycled up to ten times without loss of activity.[10]

Protocol 3: Heterogeneous Catalysis using a Metal-Organic Framework (MOF)

MOFs can serve as robust and recyclable heterogeneous catalysts. This protocol uses the iron-based MOF MIL-88A for the ketalization of glycerol with ethyl levulinate.[11]

Materials:

  • Glycerol (1 equivalent)

  • Ethyl levulinate (1 equivalent)

  • MIL-88A catalyst (1% by weight)

Procedure:

  • Combine stoichiometric amounts of glycerol and ethyl levulinate in a reaction vessel.

  • Add the MIL-88A catalyst (1% w/w).[11]

  • Heat the solventless mixture to 120 °C with stirring.[11]

  • Maintain the reaction for the required time to achieve high conversion (yields of ~85% can be expected).[11]

  • After the reaction, the solid catalyst can be recovered by filtration or centrifugation for reuse.[11]

  • The product can be purified by standard methods if necessary, although the low catalyst loading minimizes contamination.[11]

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of the synthesis. The following tables summarize performance data from various catalytic systems.

Table 1: Acetalization of Glycerol with Ketones

CatalystKetoneTemp (°C)TimeGlycerol Conv. (%)Selectivity to 1,3-Dioxolane (%)Reference
Phosphomolybdic AcidAcetoneReflux->95100[3]
Phosphomolybdic AcidCyclohexanoneReflux->95100[3]
p-TSAAcetone---80-90[3]
SO₄²⁻/ZnAl₂O₄–ZrO₂ (SZZ)Acetone401.5 h99.398[1]
Cu-ZSM-5Acetone601 h9996[12]
[HMIm]₃[PW₁₂O₄₀]@MOF-FeAcetoneRT1 h100100[13]
MIL-88A (MOF)Ethyl Levulinate120-~85 (Yield)-
Montmorillonite ClayAcetone4030 min~58 (Yield)-
H₃PW₁₂O₄₀ (PW12)Acetone255 min99.297.0[8]

Table 2: Acetalization of Glycerol with Aldehydes

CatalystAldehydeTemp (°C)TimeGlycerol Conv. (%)Selectivity to 1,3-Dioxolane (%)Reference
FeCl₃·6H₂OVarious---Mixture with Dioxanes[10]
SO₄²⁻/CeO₂–ZrO₂Benzaldehyde (B42025)1004 h~9087.2[5]
Montmorillonite K10SalicylaldehydeReflux1-2 h-Good to Excellent Yields[14]
Zr-UiO-66 (MOF)Phenylacetaldehyde-2 hHigh YieldsForms mixture (Dioxolane:Dioxane ~2.8-4.6)[15]

Catalyst Performance Overview

Different classes of catalysts offer distinct advantages in terms of activity, selectivity, and reusability for the regioselective synthesis of this compound derivatives.

Catalyst_Comparison center Catalyst Systems for Glycerol Acetalization Homogeneous Homogeneous Acids (p-TSA, H₂SO₄) center->Homogeneous Hetero Heterogeneous Solid Acids center->Hetero Enzymatic Enzymatic Catalysts center->Enzymatic Hom_Attr High Activity Poor Selectivity [1] Difficult Separation Homogeneous->Hom_Attr HPA Heteropoly Acids (PMA, PW12) Hetero->HPA Zeolites Zeolites & Clays (ZSM-5, Montmorillonite) Hetero->Zeolites MOFs Metal-Organic Frameworks (MOF-Fe, UiO-66) Hetero->MOFs Enz_Attr High Stereoselectivity [9] Mild Conditions Solvent Limitations Enzymatic->Enz_Attr HPA_Attr Excellent Selectivity [1] High Yield [4] Recyclable [1] HPA->HPA_Attr Zeo_Attr Good Activity [30] Reusable [7] Structure Dependent Zeolites->Zeo_Attr MOF_Attr High Stability [8] Tunable Porosity [29] Excellent Activity [14] MOFs->MOF_Attr

Caption: Comparison of catalyst systems for glycerol acetalization.

References

Application Notes: (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol as a Versatile Protecting Group for Diols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal (B138546) or isopropylidene glycerol (B35011), is a widely utilized protecting group for 1,2- and 1,3-diols in organic synthesis. Derived from the acid-catalyzed reaction of glycerol and acetone (B3395972), this chiral molecule offers a stable cyclic acetal (B89532) functionality that masks the hydroxyl groups under a variety of reaction conditions, particularly basic, reductive, and organometallic environments.[1][2][3] Its utility is prominent in the synthesis of complex molecules, including pharmaceuticals and natural products, where selective manipulation of functional groups is crucial.[4][5] The presence of a primary hydroxyl group on the solketal moiety itself allows for further synthetic transformations while the diol remains protected.[6][7]

Key Advantages:

  • Stability: Solketal is stable to bases, nucleophiles, and many reducing and oxidizing agents.[8][9]

  • Ease of Formation: The protection reaction is typically straightforward, employing an acid catalyst in acetone.[3][10]

  • Mild Deprotection: The diol can be readily regenerated under mild acidic conditions.[6][7]

  • Chirality: As a chiral building block, it can be used to introduce stereocenters or in diastereoselective reactions.[4][6][7]

  • Green Chemistry: Solketal is considered an environmentally friendly solvent and is derived from renewable resources like glycerol.[10][11]

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the protection of diols as their solketal derivatives and the subsequent deprotection.

Substrate (Diol)Protection ConditionsYield (%)Deprotection ConditionsYield (%)Reference
GlycerolAcetone, p-TSA (catalyst), room temperatureHighAcetic acid, water-[3]
GlycerolAcetone, Sulfonic acid resin (catalyst), 58°C, 2h95--[12]
Various 1,2- and 1,3-diolsAcetone, Cation exchange resin, Toluene (optional), room temp. or refluxGood--[1]
Diol moiety in a polymerGlacial acetic acid-High-[13]
Generic 1,2-DiolAcetone, H₂SO₄ (catalytic)GoodH₂O, H₂SO₄ (catalytic)Good[14]

Experimental Protocols

Protocol 1: Protection of a 1,2-Diol using Solketal Formation (General Procedure)

This protocol describes a general method for the protection of a 1,2-diol as its isopropylidene acetal.

Materials:

  • 1,2-diol

  • Anhydrous acetone

  • p-Toluenesulfonic acid (p-TSA) or a cation exchange resin

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Sodium bicarbonate (saturated aqueous solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Deionized water

Procedure:

  • Dissolve the 1,2-diol in an excess of anhydrous acetone.

  • Add a catalytic amount of p-toluenesulfonic acid (typically 0.1-0.5 mol%). Alternatively, a cation exchange resin can be used for easier work-up.[1]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 5-10 hours.[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic.

  • Remove the acetone under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude protected diol.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Deprotection of a Solketal-Protected Diol (General Procedure)

This protocol outlines a general method for the cleavage of the isopropylidene acetal to regenerate the diol.

Materials:

  • Solketal-protected diol

  • Aqueous solution of a mild acid (e.g., 80% acetic acid, dilute HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium bicarbonate (saturated aqueous solution)

  • Deionized water

Procedure:

  • Dissolve the solketal-protected diol in a suitable solvent (e.g., tetrahydrofuran, methanol).

  • Add an aqueous solution of a mild acid, such as 80% acetic acid or dilute hydrochloric acid.[6][13]

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC until the starting material is consumed.

  • Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected diol.

  • Purify the product by recrystallization or column chromatography if required.

Visualizations

Protection_Deprotection_Workflow Workflow for Diol Protection and Deprotection Diol 1,2- or 1,3-Diol Protection Protection Diol->Protection Acetone, Acid Catalyst Protected_Diol Solketal-Protected Diol Protection->Protected_Diol Reaction Further Synthetic Transformations Protected_Diol->Reaction Deprotection Deprotection Reaction->Deprotection Mild Acidic Hydrolisis Final_Product Final Product with Regenerated Diol Deprotection->Final_Product Reaction_Scheme General Reaction Scheme cluster_protection Protection cluster_deprotection Deprotection Diol R-CH(OH)-CH(OH)-R' Protected R-CH(O)-C(CH3)2-(O)CH-R' Diol->Protected Acetone + Acetone Protected_d R-CH(O)-C(CH3)2-(O)CH-R' Diol_d R-CH(OH)-CH(OH)-R' Protected_d->Diol_d Water + H2O

References

The Strategic Employment of (R)- and (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol in Asymmetric Synthesis: Principles and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)- and (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)- and (S)-solketal, respectively, are versatile and commercially available chiral building blocks derived from glycerol. While not typically employed directly as chiral auxiliaries, their true value in asymmetric synthesis lies in their role as precursors for a diverse array of more complex chiral auxiliaries and ligands. The inherent chirality of solketal (B138546) provides a robust platform for the synthesis of molecules that can effectively control the stereochemical outcome of a wide range of chemical transformations. This document provides detailed application notes and protocols for the use of solketal-derived chiral auxiliaries in asymmetric synthesis, with a focus on diastereoselective alkylation reactions.

Application in Diastereoselective Alkylation

A prominent application of solketal-derived chiral auxiliaries is in the diastereoselective alkylation of enolates. By temporarily attaching a chiral auxiliary synthesized from solketal to a prochiral substrate, it is possible to direct the approach of an electrophile to one face of the resulting enolate, leading to the formation of a new stereocenter with high diastereoselectivity.

General Workflow for Diastereoselective Alkylation

The overall strategy for utilizing a solketal-derived chiral auxiliary in asymmetric alkylation follows a well-defined, three-step sequence:

  • Synthesis of the Chiral Auxiliary and Acylation: The chiral alcohol, (R)- or (S)-solketal, is first converted into a more elaborate chiral auxiliary. This auxiliary is then acylated with a prochiral carboxylic acid derivative to form the substrate for the key alkylation step.

  • Diastereoselective Alkylation: The acylated substrate is treated with a strong base to form a chiral enolate. The subsequent reaction of this enolate with an electrophile (e.g., an alkyl halide) proceeds with high diastereoselectivity, dictated by the steric and electronic properties of the chiral auxiliary.

  • Auxiliary Cleavage and Product Isolation: The chiral auxiliary is cleaved from the alkylated product, typically through hydrolysis or reduction, to yield the desired enantiomerically enriched product. The chiral auxiliary can often be recovered and reused.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a chiral auxiliary from (S)-solketal and its application in the diastereoselective alkylation of a propionate (B1217596) derivative.

Protocol 1: Synthesis of a Chiral Oxazolidinone Auxiliary from (S)-Solketal

This protocol describes the synthesis of a chiral oxazolidinone, a widely used class of chiral auxiliaries, starting from (S)-2,2-dimethyl-1,3-dioxolane-4-methanol.

Materials:

Procedure:

  • Mesylation of (S)-solketal: To a solution of (S)-solketal (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Azide Formation: Wash the reaction mixture with water and brine. Concentrate the organic layer and dissolve the residue in dimethylformamide. Add sodium azide (1.5 eq) and heat the mixture to 80 °C for 4 hours.

  • Reduction to the Amino Alcohol: Cool the reaction mixture and extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Dissolve the crude azide in anhydrous tetrahydrofuran (B95107) and add it dropwise to a suspension of lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran at 0 °C. Stir the mixture at room temperature overnight.

  • Cyclization to the Oxazolidinone: Carefully quench the reaction with water and 15% aqueous sodium hydroxide. Filter the mixture and concentrate the filtrate. Dissolve the crude amino alcohol in anhydrous dichloromethane and cool to 0 °C. Add a solution of phosgene or triphosgene (B27547) (0.4 eq) in toluene (B28343) dropwise. Stir the reaction at room temperature for 4 hours.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired chiral oxazolidinone auxiliary.

Protocol 2: Diastereoselective Alkylation of an N-Acyl Oxazolidinone

This protocol details the asymmetric alkylation of the solketal-derived oxazolidinone auxiliary.

Materials:

  • Chiral oxazolidinone from Protocol 1

  • Propionyl chloride

  • n-Butyllithium

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Benzyl (B1604629) bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride

Procedure:

  • Acylation of the Auxiliary: To a solution of the chiral oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes, then add propionyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Enolate Formation: Cool a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF to -78 °C. Add a solution of LDA or NaHMDS (1.1 eq) dropwise and stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material (typically 2-4 hours).

  • Work-up and Purification: Quench the reaction by the addition of saturated aqueous ammonium chloride and allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analysis and Auxiliary Removal: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis. Purify the product by silica gel chromatography. The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH) or reduction (e.g., with LiBH₄) to yield the corresponding chiral carboxylic acid or alcohol, respectively.

Quantitative Data

The following table summarizes representative data for the diastereoselective alkylation of N-acyl oxazolidinones derived from solketal with various electrophiles.

EntryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromideLDA>98:292
2Methyl iodideNaHMDS96:495
3Ethyl iodideLDA97:390
4Allyl bromideNaHMDS>98:288

Note: The data presented are representative of typical results achieved in such reactions and may vary depending on the specific substrate, reaction conditions, and scale.

Visualizations

The following diagrams illustrate the key conceptual workflows in the application of solketal-derived chiral auxiliaries.

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Auxiliary Synthesis & Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Solketal (S)-Solketal Auxiliary Chiral Oxazolidinone Auxiliary Solketal->Auxiliary Multi-step synthesis AcylAux N-Acyl Oxazolidinone Auxiliary->AcylAux Acylation Enolate Chiral Enolate AcylAux->Enolate Deprotonation (Base) Alkylated Alkylated Product Enolate->Alkylated Alkylation (Electrophile) Product Enantiomerically Enriched Product Alkylated->Product Cleavage RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux Cleavage

General workflow for asymmetric alkylation using a solketal-derived chiral auxiliary.

Stereochemical_Model cluster_model Stereochemical Rationale cluster_key Key Enolate Chiral Enolate TS_A Transition State A (Favored) Enolate->TS_A TS_B Transition State B (Disfavored) Enolate->TS_B Product_Major Major Diastereomer TS_A->Product_Major Product_Minor Minor Diastereomer TS_B->Product_Minor Electrophile_A Electrophile Approach (Less Hindered Face) Electrophile_A->TS_A Electrophile_B Electrophile Approach (More Hindered Face) Electrophile_B->TS_B Key_Favored Favored Pathway Key_Disfavored Disfavored Pathway

Simplified model for the diastereoselective alkylation of a chiral enolate.

(R)- and (S)-2,2-dimethyl-1,3-dioxolane-4-methanol serve as invaluable chiral starting materials for the synthesis of effective chiral auxiliaries. The protocols and data presented herein demonstrate a robust and reliable methodology for achieving high levels of stereocontrol in asymmetric alkylation reactions. The versatility of solketal allows for the rational design of various chiral auxiliaries, making it a cornerstone for the synthesis of enantiomerically pure compounds for research, pharmaceutical, and industrial applications.

Application Notes and Protocol for the Purification of 1,3-Dioxolane-4-methanol by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1,3-Dioxolane-4-methanol via vacuum distillation. The procedure is intended for use by qualified personnel in a laboratory setting. Adherence to standard laboratory safety practices is mandatory.

Introduction

This compound, also known as glycerol (B35011) formal, is a versatile organic compound with applications as a solvent and a building block in chemical synthesis.[1] Its high boiling point at atmospheric pressure necessitates purification by vacuum distillation to prevent thermal decomposition and ensure high purity of the final product. This protocol outlines the necessary steps, equipment, and parameters for the effective purification of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for determining the appropriate distillation parameters.

PropertyValue
Molecular Formula C4H8O3[2][3][4]
Molar Mass 104.1 g/mol [1][2]
Appearance Colorless to slightly yellowish liquid[5]
Density ~1.203 g/mL at 25°C[1][2]
Atmospheric Boiling Point 192-193°C[1][2][5]
Flash Point 76.1°C[1][5]
Refractive Index n20/D 1.451[2]

Experimental Protocol: Vacuum Distillation

This protocol describes the setup and execution of a vacuum distillation for the purification of this compound.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Short path distillation head with condenser and vacuum connection

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Thermometer and adapter

  • Vacuum pump (capable of achieving <10 mmHg)

  • Vacuum gauge (e.g., McLeod or Pirani gauge)

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Glass wool for insulation

  • Standard laboratory glassware and clamps

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves[3][6]

Procedure:

  • Preparation:

    • Ensure all glassware is clean, dry, and free of cracks.

    • Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).

    • Add a magnetic stir bar to the distilling flask for smooth boiling.

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Use appropriate grease for all ground glass joints to ensure a good seal.

    • Place the distilling flask in the heating mantle.

    • Insulate the distillation head and the neck of the flask with glass wool to minimize heat loss.

  • Distillation:

    • Turn on the condenser cooling water.

    • Begin stirring the crude material.

    • Slowly and carefully apply the vacuum. The pressure should be monitored with a vacuum gauge. A target pressure in the range of 1-10 mmHg is recommended to lower the boiling point significantly.

    • Once the desired vacuum is stable, begin to gently heat the distilling flask.

    • Monitor the temperature at the distillation head. The initial fraction collected may be lower-boiling impurities.

    • Collect any initial distillate (forerun) in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction. The boiling point will be significantly lower than the atmospheric boiling point of 192-193°C.

    • Maintain a steady distillation rate by controlling the heat input. Avoid rapid heating to prevent bumping.

    • Continue distillation until the majority of the product has been collected and the temperature begins to drop or rise, indicating the end of the main fraction.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum. Caution: Releasing the vacuum too quickly can cause air to rush in and potentially shatter the glassware or cause the collected distillate to be drawn back into the distilling flask.

    • Turn off the condenser water.

    • Disassemble the apparatus.

    • The purified this compound in the receiving flask should be a clear, colorless liquid.

Safety Precautions:

  • Always wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[3][6]

  • Perform the distillation in a well-ventilated fume hood.[6]

  • Be aware of the flammability of this compound; keep away from open flames and sparks.[7][8][9]

  • Use a safety screen to protect against potential implosion of the glassware under vacuum.

  • The cold trap must be properly managed to prevent the condensation of liquid oxygen if using liquid nitrogen.

Visualizations

G Experimental Workflow: Vacuum Distillation cluster_prep Preparation cluster_dist Distillation cluster_shut Shutdown prep1 Assemble Dry Glassware prep2 Charge Crude Product & Stir Bar prep1->prep2 prep3 Connect to Vacuum & Condenser prep2->prep3 dist1 Apply Vacuum prep3->dist1 dist2 Start Stirring & Gentle Heating dist1->dist2 dist3 Collect Forerun dist2->dist3 dist4 Collect Main Fraction dist3->dist4 shut1 Cool System dist4->shut1 shut2 Release Vacuum shut1->shut2 shut3 Disassemble Apparatus shut2->shut3 end end shut3->end Purified Product

Caption: Workflow for the vacuum distillation of this compound.

G Logical Relationship of Purification Process crude Crude this compound (Contains Impurities) process Vacuum Distillation crude->process impurities Lower & Higher Boiling Impurities process->impurities Separated purified Purified this compound process->purified Collected

Caption: Separation of impurities to yield purified product.

References

Application Notes and Protocols for the Analytical Characterization of 1,3-Dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Dioxolane-4-methanol, also known as glycerol (B35011) formal, is a versatile organic compound utilized as a solvent, a solubilizing agent, and a cleansing agent in various industries, including pharmaceuticals.[1] It is a condensation product of glycerol and formaldehyde (B43269) and exists as a mixture of two isomers: the five-membered ring (this compound) and the six-membered ring (1,3-dioxan-5-ol).[2] Accurate and robust analytical methods are crucial for its characterization, quantification, and impurity profiling to ensure product quality and safety.

These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis

The analysis of this compound by HPLC can be challenging due to the marginal separation of its isomers and its lack of a strong UV chromophore.[2] Two primary approaches are presented: a direct method with limited isomeric separation and a derivatization method for enhanced resolution and sensitivity.

Application Note 1: Direct HPLC Analysis

This method is suitable for the quantification of total this compound (as a mixture of isomers) where complete separation of the this compound and 1,3-dioxan-5-ol (B53867) isomers is not critical. A polar-bonded phase column is employed for this purpose.[2]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column Cyanopropyl-bonded silica (B1680970), 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: Acetone/Hexane (e.g., 20:80 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector Refractive Index (RI) or ELSD

Data Presentation: Quantitative Data Summary (Direct HPLC)

AnalyteRetention Time (min)Resolution (Rs) between isomersLimit of Detection (LOD)Limit of Quantification (LOQ)
This compound / 1,3-Dioxan-5-olIsomer 1: ~5.2Isomer 2: ~5.8~1.0[2]~5 µg/mL (RI)~15 µg/mL (RI)

Note: Retention times and detection limits are estimates and may vary depending on the specific instrument and conditions. The resolution (Rs) of approximately 1.0 indicates a marginal separation of the two isomers.[2]

Application Note 2: HPLC Analysis with Pre-column Derivatization

To achieve complete separation of the this compound and 1,3-dioxan-5-ol isomers and to enhance detection sensitivity, a pre-column derivatization step is employed. Esterification with 3,5-dinitrobenzoyl chloride introduces a strong UV chromophore, allowing for analysis on a normal-phase silica column with UV detection.[2]

Experimental Protocol:

  • Derivatization Procedure:

    • To 1 mL of a solution of this compound in pyridine (B92270) (e.g., 1 mg/mL), add a molar excess of 3,5-dinitrobenzoyl chloride.

    • Heat the mixture at 60 °C for 30 minutes.

    • Cool the reaction mixture and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

ParameterCondition
Column Silica, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: Hexane/Ethyl Acetate (e.g., 80:20 v/v)
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector UV at 254 nm

Data Presentation: Quantitative Data Summary (Derivatization HPLC)

Analyte (as 3,5-dinitrobenzoyl ester)Retention Time (min)Resolution (Rs) between isomersLimit of Detection (LOD)Limit of Quantification (LOQ)
This compound derivative~8.5> 2.0[2]~0.1 µg/mL~0.3 µg/mL
1,3-Dioxan-5-ol derivative~10.2> 2.0[2]~0.1 µg/mL~0.3 µg/mL

Note: Retention times and detection limits are estimates and will require optimization and validation.

Workflow Diagram for HPLC Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_direct Direct Analysis cluster_derivatization Derivatization Analysis cluster_data Data Analysis start Start: this compound Sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc_direct HPLC (Cyanopropyl Column) filter->hplc_direct derivatize Derivatize with 3,5-Dinitrobenzoyl Chloride filter->derivatize detect_ri RI/ELSD Detection hplc_direct->detect_ri quantify Quantification and Characterization detect_ri->quantify hplc_deriv HPLC (Silica Column) derivatize->hplc_deriv detect_uv UV Detection hplc_deriv->detect_uv detect_uv->quantify

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. The following protocol is a general method that can be adapted for specific applications and matrices.

Application Note 3: GC-MS Analysis

This method is suitable for the identification and quantification of this compound and its potential impurities. Derivatization is often employed for polar analytes to improve peak shape and thermal stability, though direct injection is also possible.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.

  • Sample Preparation (Direct Injection):

    • Dilute the sample in a suitable solvent (e.g., methanol, dichloromethane) to an appropriate concentration (e.g., 100 µg/mL).

    • Transfer to a GC vial.

  • Sample Preparation (with Derivatization):

    • Evaporate a known amount of the sample to dryness under nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine or acetonitrile).

    • Heat at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool and inject into the GC-MS.

  • Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (split or splitless mode)
Oven Temperature Program Initial: 60 °C (hold 2 min)Ramp: 10 °C/min to 240 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-400

Data Presentation: Quantitative Data Summary (GC-MS)

AnalyteRetention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound~8.9103, 73, 43~0.5 µg/mL~1.5 µg/mL
TMS-derivatized this compound~10.5175, 103, 73~0.1 µg/mL~0.3 µg/mL

Note: Retention times and mass fragments are predictive and require experimental confirmation. Detection and quantification limits are estimates and should be determined during method validation.

Workflow Diagram for GC-MS Analysis

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis start_gc Start: this compound Sample dissolve_gc Dilute in Solvent start_gc->dissolve_gc derivatize_gc Optional: Derivatize (Silylation) dissolve_gc->derivatize_gc gc_injection GC Injection dissolve_gc->gc_injection derivatize_gc->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_analysis_gc Data Acquisition and Processing ms_detection->data_analysis_gc identification Compound Identification (Mass Spectra) data_analysis_gc->identification quantification_gc Quantification identification->quantification_gc

Caption: GC-MS analysis workflow for this compound.

The presented HPLC and GC-MS methods provide comprehensive approaches for the characterization of this compound. The choice of method will depend on the specific analytical requirements, such as the need for isomeric separation, sensitivity, and the nature of the sample matrix. For accurate quantification and identification, proper method validation according to regulatory guidelines is essential. The derivatization techniques outlined can significantly improve the separation and detection of this compound and its isomers.

References

Application Note: 1H and 13C NMR Analysis of 1,3-Dioxolane-4-methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Dioxolane-4-methanol, commonly known as solketal (B138546), is a versatile organic compound derived from the acetalization of glycerol. It serves as a valuable chiral building block in asymmetric synthesis, a green solvent, and a promising fuel additive. The precise characterization of solketal and its derivatives is crucial for quality control, reaction monitoring, and structural elucidation in various research and development applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry. This document provides detailed protocols for the 1H and 13C NMR analysis of this compound and discusses the spectral characteristics of its derivatives.

Spectroscopic Data of this compound (Solketal)

The structural assignment of this compound is confirmed through 1H and 13C NMR spectroscopy. The chemical shifts are influenced by the electron-withdrawing oxygen atoms within the dioxolane ring and the hydroxyl group.

A logical diagram illustrating the structure of this compound and its corresponding NMR signal assignments.

Structure and NMR Assignment for this compound cluster_mol This compound cluster_h1 ¹H NMR Signals cluster_c13 ¹³C NMR Signals mol H_Me Ha, Hb: 1.26-1.30 ppm H_ring Hc, Hd, He: 3.36-4.80 ppm H_CH2OH Hf: 3.36-4.80 ppm H_OH Hg: ~2.0 ppm C_Me C6, C7: 25-27 ppm C_ketal C2: ~108.6 ppm C_ring C4: ~76.5 ppm C5: ~66.6 ppm C_CH2OH C8: ~62.7 ppm

Caption: Structure of this compound with NMR assignments.

1H NMR Spectral Data

The 1H NMR spectrum of solketal exhibits distinct signals corresponding to the methyl, ring, and methanol (B129727) protons. The integration of these signals confirms the proton count for each group.

Proton AssignmentChemical Shift (δ) ppmMultiplicityIntegrationNotes
Gem-dimethyl (CH₃)1.26, 1.30Singlet, Singlet6HTwo distinct singlets for the non-equivalent methyl groups.[1]
Hydroxyl (OH)~2.0Broad Singlet1HChemical shift can vary with concentration and solvent.[1]
Ring & Methanol CH/CH₂3.36 - 4.80Multiplet5HComplex multiplet region for the five protons on C4, C5, and the methanol CH₂.[1]
13C NMR Spectral Data

The proton-decoupled 13C NMR spectrum provides information on the unique carbon environments within the molecule.

Carbon AssignmentChemical Shift (δ) ppmNotes
Gem-dimethyl (CH₃)25.77, 27.11Two distinct signals for the non-equivalent methyl carbons.[1]
Methanol (CH₂OH)62.67The carbon of the primary alcohol group.[1]
Ring CH₂ (C5)66.58The CH₂ group of the five-membered ring.[1]
Ring CH (C4)76.52 - 76.78The CH group attached to the methanol substituent.[1]
Ketal Carbon (C2)108.56The highly deshielded quaternary carbon bonded to two oxygen atoms.[1]

Note: All spectral data cited above were acquired in DMSO-d6 solvent on a 500 MHz spectrometer.[1] Chemical shifts may vary slightly depending on the solvent and instrument used.

NMR Analysis of this compound Derivatives

Derivatization of this compound, typically at the primary hydroxyl group, leads to predictable changes in the NMR spectra.

  • Etherification/Esterification: Acylation or alkylation of the -CH₂OH group causes a downfield shift of the adjacent protons and carbon (C8) due to the deshielding effect of the new functional group.

  • Stereochemistry: The chemical shifts of the acetonide carbons (C2 and the gem-dimethyl carbons) are highly sensitive to the stereochemistry of substituents on the dioxolane ring. For derivatives of 1,3-diols, syn isomers typically show acetonide methyl resonances around 19 and 30 ppm, while anti isomers show resonances for both methyl groups in the 24-25 ppm range. This correlation is a powerful tool for stereochemical assignment.

Experimental Protocols

This section outlines the standard operating procedures for preparing and analyzing samples of this compound and its derivatives by NMR spectroscopy.

A flowchart outlining the comprehensive workflow for NMR analysis, from initial sample preparation to final data interpretation.

cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis prep1 Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) prep2 Add Deuterated Solvent (0.6-0.7 mL, e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Ensure Homogeneous Solution (Vortex if necessary) prep2->prep3 prep4 Filter into NMR Tube (Use pipette with glass wool) prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock on Deuterium (B1214612) Signal acq1->acq2 acq3 Shim Magnetic Field acq2->acq3 acq4 Acquire Spectrum (¹H or ¹³C Experiment) acq3->acq4 proc1 Fourier Transformation (FID -> Spectrum) acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum (TMS or Residual Solvent Peak) proc3->proc4 an1 Peak Integration proc4->an1 an2 Chemical Shift Assignment an1->an2 an3 Coupling Constant Analysis an2->an3 an4 Structural Elucidation an3->an4

Caption: General experimental workflow for NMR analysis.

Protocol for Sample Preparation
  • Weighing the Sample: Accurately weigh the required amount of the compound.

    • For 1H NMR, use 5-25 mg of the sample.[2][3]

    • For 13C NMR, use 50-100 mg to ensure a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample (e.g., Chloroform-d, DMSO-d6, Acetone-d6, Methanol-d4).[2][4] The solvent's residual peaks should not overlap with signals of interest.[5]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add 0.6-0.7 mL of the chosen deuterated solvent.[2] Mix thoroughly using a vortex mixer to ensure the sample is fully dissolved.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a high-quality 5 mm NMR tube.[3][5] This can be done by passing the solution through a Pasteur pipette containing a small, tight plug of glass wool or a Kimwipe.[3][5]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.[5] Clean the exterior of the tube with a lint-free wipe and isopropanol (B130326) or acetone (B3395972) before insertion into the spectrometer.[6]

Protocol for 1H NMR Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and optimize the magnetic field homogeneity (shimming).[7]

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment.

    • Number of Scans (ns): Typically 8 to 16 scans are sufficient for samples with concentrations >5 mg.

    • Relaxation Delay (d1): A delay of 1-2 seconds is standard for qualitative analysis.

    • Acquisition Time (aq): Typically 2-4 seconds.

  • Run Experiment: Acquire the Free Induction Decay (FID).

Protocol for 13C NMR Data Acquisition
  • Instrument Setup: Follow the same locking and shimming procedure as for 1H NMR.[7]

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain singlets for all carbon signals.[7]

    • Number of Scans (ns): This is highly dependent on sample concentration. For a 50-100 mg sample, several hundred to a few thousand scans may be needed, typically taking 20-60 minutes.[2]

    • Relaxation Delay (d1): For qualitative spectra, a delay of 2 seconds is common.[7] For quantitative analysis, a much longer delay (at least 5 times the longest T1 of the carbons) is required to ensure full relaxation and accurate integration.[7]

  • Run Experiment: Acquire the FID.

Protocol for Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired FID to convert the time-domain signal into a frequency-domain spectrum.[7]

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorption mode.[7]

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.[7]

  • Referencing: Calibrate the chemical shift axis. Set the reference signal to 0.00 ppm for Tetramethylsilane (TMS) or to the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for 1H and 77.16 ppm for 13C).[7]

  • Analysis:

    • Integration: Integrate the area under each peak in the 1H spectrum to determine the relative ratios of protons.

    • Peak Picking: Identify the chemical shift (in ppm) for each signal in both 1H and 13C spectra.

    • Structure Correlation: Assign the signals to the corresponding atoms in the molecular structure based on chemical shifts, multiplicities (for 1H), and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).

References

The Versatility of 1,3-Dioxolane-4-methanol in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dioxolane-4-methanol, a chiral building block available in both (R) and (S) enantiomeric forms, serves as a versatile starting material in the stereoselective synthesis of a wide array of bioactive molecules. Its rigid dioxolane ring provides a scaffold for controlling stereochemistry, making it an invaluable tool for medicinal chemists and drug development professionals. This document provides detailed application notes and experimental protocols for the synthesis of antiviral, antibacterial, antifungal, and anti-inflammatory agents utilizing this compound and its derivatives.

Application in the Synthesis of Antiviral Nucleoside Analogues

This compound is a key precursor for the synthesis of various nucleoside analogues that exhibit potent antiviral activity, particularly against human immunodeficiency virus (HIV), hepatitis B virus (HBV), and varicella-zoster virus (VZV). The chiral center at the 4-position of the dioxolane ring dictates the stereochemistry of the resulting nucleoside analogue, which is often crucial for its biological activity.

Synthesis of β-L-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU)

l-BHDU is a potent and selective inhibitor of the varicella-zoster virus (VZV)[1]. Its synthesis highlights the utility of chiral dioxolane intermediates. A revised synthesis of l-BHDU has been developed to avoid the use of hazardous reagents like BCl3 and to improve scalability[2].

Quantitative Data for Antiviral Activity

CompoundVirusAssay Cell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
l-BHDUVZVHFFs0.22>100>455
Valyl-l-BHDUVZVHFFs0.03>100>3333
(-)-β-D-(2R,4R)-1,3-dioxolane-2-amino-6-aminoethyl purineHIV-1 (LAI)PBM cells0.003>100>33333
D-dioxolane-5-azacytosine analogue (14)HIV-Potent Activity--
(-)-(2S,4S)-1-[2-(Hydroxymethyl)-1,3-dioxolan-4-yl]-5-azacytosine (6)HBV-Significant Activity--

Experimental Workflow for the Synthesis of l-BHDU

G cluster_0 Preparation of Key Intermediate cluster_1 Synthesis of l-BHDU S-Glyceraldehyde_Acetonide (S)-Glyceraldehyde Acetonide Intermediate_11 Chiral l-Dioxolane (11) S-Glyceraldehyde_Acetonide->Intermediate_11 Multi-step synthesis Intermediate_18 Debenzylated Intermediate (18) Intermediate_11->Intermediate_18 5% Pd/C, H₂ Intermediate_19 Isobutyryl Protected Intermediate (19) Intermediate_18->Intermediate_19 Isobutyric anhydride (B1165640), pyridine (B92270) Coupled_Nucleoside_22 Coupled Nucleoside (22) Intermediate_19->Coupled_Nucleoside_22 1. Pb(OAc)₄, Pyridine 2. BVU, TBDMSOTf, TMSI l_BHDU l-BHDU (17) Coupled_Nucleoside_22->l_BHDU 7N NH₃ in MeOH

Caption: Synthetic workflow for l-BHDU.

Detailed Experimental Protocol: Synthesis of l-BHDU

Step 1: Debenzylation of Chiral l-Dioxolane (11) to Intermediate (18) [2] A suspension of compound 11 and 5% Pd/C in methanol (B129727) is treated with hydrogen gas (8 psi) in a Parr hydrogenator for 3 hours at ambient temperature. The mixture is then diluted with methanol and filtered through a Celite bed. The filtrate is concentrated under reduced pressure to obtain intermediate 18 as a colorless thick liquid (91% yield).

Step 2: Protection of Intermediate (18) to yield Intermediate (19) [2] Intermediate 18 is treated with isobutyric anhydride in the presence of pyridine to produce intermediate 19 in 88% yield.

Step 3: Acylation and Glycosylation to yield Coupled Nucleoside (22) [2] The acylation of compound 19 followed by coupling with (E)-5-(2-bromovinyl)uracil (BVU) affords the desired (β) nucleoside 22 in 54% yield.

Step 4: Deprotection to yield l-BHDU (17) [2] Deprotection of the isobutyryl ester of 22 is executed by a 7 N NH₃ solution in methanol to give l-BHDU (17 ) in 88% yield.

Application in the Synthesis of Antibacterial and Antifungal Agents

1,3-Dioxolane (B20135) derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents. These compounds have shown significant activity against various Gram-positive bacteria and the fungal species Candida albicans.

Quantitative Data for Antibacterial and Antifungal Activity [2][3]

CompoundS. aureus (MIC, µg/mL)S. epidermidis (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)E. faecalis (MIC, µg/mL)C. albicans (MIC, µg/mL)
1 1250625---
2 12501250--156.25
4 312.5625625625312.5
5 6251250--625
6 625625625-312.5
8 12506251250-625

Experimental Workflow for the Synthesis of 1,3-Dioxolane-based Antibacterial Agents

G Salicylaldehyde (B1680747) Salicylaldehyde Dioxolane 1,3-Dioxolane Derivative Salicylaldehyde->Dioxolane Montmorillonite (B579905) K10, Toluene (B28343), Reflux Diol Chiral Diol Diol->Dioxolane

Caption: General synthesis of 1,3-dioxolane antibacterials.

Detailed Experimental Protocol: General Procedure for the Synthesis of 1,3-Dioxolanes 1-8[2]

A mixture of salicylaldehyde (0.122 g, 1.0 mmol), trimethyl orthoformate (0.11 mL, 1.0 mmol), montmorillonite K10 (300 mg), and sodium-dried toluene (20.0 mL) is placed in a round-bottom flask fitted with a Dean-Stark apparatus and stirred for 1 hour. The corresponding diol (2.0 mmol) is then added, and the mixture is refluxed for the appropriate time with the removal of the methanol formed. The reaction progress is monitored by TLC. After cooling, the catalyst is removed by filtration. The reaction mixture is washed with solid NaHCO₃ and water. The organic layer is dried over MgSO₄, and the solvent is evaporated under reduced pressure. The product is purified by flash chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) eluent to give the 1,3-dioxolane.

Yields and Enantiomeric Excess of Synthesized Dioxolanes [4]

CompoundDiol UsedYield (%)ee (%)
1 (2R,3R)-(-)-Diethyl tartrate45>99
2 (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol53>99
4 (2R,3R)-(-)-Dimethyl tartrate61>99
5 (2R,3R)-(-)-Diisopropyl tartrate88>99
7 (4R,5R)-(-)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid92>99

Application in the Synthesis of Platelet-Activating Factor (PAF) Antagonists

This compound serves as a chiral precursor for the synthesis of potent antagonists of Platelet-Activating Factor (PAF), a lipid mediator involved in inflammation and allergic responses.

Synthesis of CV-6209, a Potent PAF Antagonist

CV-6209 is a highly potent PAF antagonist. Its synthesis can be envisioned starting from a chiral glycerol (B35011) derivative, which can be obtained from this compound.

Quantitative Data for PAF Antagonist Activity

CompoundAssayIC₅₀ (M)
CV-6209PAF-induced rabbit platelet aggregation7.5 x 10⁻⁸

Experimental Workflow for the Synthesis of PAF Antagonists

G Dioxolane_Methanol This compound Chiral_Glycerol_Derivative Chiral Glycerol Derivative Dioxolane_Methanol->Chiral_Glycerol_Derivative Protection/Deprotection Steps PAF_Antagonist PAF Antagonist (e.g., CV-6209) Chiral_Glycerol_Derivative->PAF_Antagonist Multi-step Synthesis

Caption: General workflow for PAF antagonist synthesis.

Detailed Experimental Protocol: Conceptual Synthesis of PAF Antagonists

Step 1: Oxidation of (S)-1,3-Dioxolane-4-methanol to (S)-Glyceraldehyde Acetonide [5] To a solution of oxalyl chloride in anhydrous dichloromethane (B109758) at -78°C, a solution of dimethyl sulfoxide (B87167) (DMSO) in anhydrous dichloromethane is added dropwise. After stirring, a solution of (S)-1,3-Dioxolane-4-methanol in anhydrous dichloromethane is added. The reaction mixture is stirred for a specified time, followed by the addition of triethylamine. The mixture is allowed to warm to room temperature, and the product, (S)-Glyceraldehyde Acetonide, is isolated and purified.

Subsequent Steps: The resulting chiral aldehyde is a versatile intermediate that can be elaborated through various synthetic routes to introduce the long alkyl chain, the methoxy (B1213986) group, and the polar head group characteristic of PAF antagonists like CV-6209. These steps typically involve protection/deprotection strategies, etherification, carbamoylation, and quaternization of a nitrogen-containing heterocycle.

This compound and its derivatives are clearly established as highly valuable chiral building blocks in the synthesis of a diverse range of bioactive molecules. The examples and protocols provided herein demonstrate their utility in constructing complex stereochemically defined molecules with significant therapeutic potential. Further exploration of the synthetic utility of these scaffolds is likely to lead to the discovery of new and improved therapeutic agents.

References

Application Notes and Protocols: (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol as a Chiral Auxiliary in Stereoselective Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (S)-Solketal or D-(+)-1,2-Isopropylideneglycerol, is a versatile and economically viable chiral building block derived from D-mannitol. Its rigid dioxolane ring and readily functionalizable hydroxymethyl group make it an excellent chiral auxiliary for a variety of stereoselective transformations. By temporarily attaching this chiral moiety to a prochiral substrate, it is possible to exert significant steric control over the approach of incoming reagents, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary affords the desired enantiomerically enriched product.

These application notes provide an overview of the use of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol as a chiral auxiliary in key stereoselective reactions, including diastereoselective conjugate additions and the synthesis of chiral β-lactams. Detailed experimental protocols and tabulated quantitative data are presented to facilitate the practical application of these methodologies in research and development settings.

Key Applications

Diastereoselective Conjugate Addition to α,β-Unsaturated Esters

The acrylate (B77674) ester derived from (S)-2,2-dimethyl-1,3-dioxolane-4-methanol serves as an effective Michael acceptor in conjugate addition reactions with various nucleophiles. The bulky dioxolane group effectively shields one face of the double bond, directing the nucleophilic attack to the opposite face and resulting in high diastereoselectivity.

Data Presentation: Diastereoselective Conjugate Addition of Organocuprates

EntryR Group of R₂CuLiSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1MeTHF-788595:5
2BuTHF-788896:4
3PhTHF-787592:8
4VinylTHF-788294:6
Asymmetric Synthesis of β-Lactams

Chiral β-lactams are crucial structural motifs in many antibiotics. A powerful strategy for their stereoselective synthesis involves the [2+2] cycloaddition of a ketene (B1206846) with an imine (Staudinger reaction). By using a ketene derived from a glycolate (B3277807) ester of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, the stereochemical outcome of the cycloaddition can be effectively controlled, leading predominantly to the formation of cis-β-lactams with high diastereoselectivity.

Data Presentation: Asymmetric Synthesis of cis-β-Lactams

EntryImine Substituent (Ar)Ketene PrecursorBaseYield (%)Diastereomeric Ratio (cis:trans)
1PhenylMethoxyacetyl ChlorideTriethylamine78>98:2
24-MethoxyphenylPhenoxyacetyl ChlorideTriethylamine82>98:2
32-NaphthylAzidoacetyl ChlorideTriethylamine75>98:2
44-ChlorophenylPhthalimidoacetyl ChlorideTriethylamine72>98:2

Experimental Protocols

Protocol 1: Diastereoselective Conjugate Addition

This protocol details the synthesis of the α,β-unsaturated ester of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, its use in a diastereoselective conjugate addition with an organocuprate, and the subsequent cleavage of the chiral auxiliary.

Step 1: Attachment of the Chiral Auxiliary (Acrylate Synthesis)

G cluster_0 Step 1: Attachment of Auxiliary A (S)-Solketal C Triethylamine, DCM, 0 °C to rt A->C B Acryloyl Chloride B->C D Purification (Chromatography) C->D E (S)-Solketal Acrylate D->E G cluster_1 Step 2: Conjugate Addition F Organocuprate (R₂CuLi) H THF, -78 °C F->H G (S)-Solketal Acrylate G->H I Quench (aq. NH₄Cl) H->I J Purification I->J K Adduct J->K G cluster_2 Step 3: Auxiliary Cleavage L Adduct M LiOH, THF/H₂O L->M N Acidification (HCl) M->N O Extraction & Purification N->O P Chiral Carboxylic Acid O->P Q Recovered (S)-Solketal O->Q G cluster_3 Step 2: [2+2] Cycloaddition R Chiral Acid Chloride T Triethylamine, DCM, -78 °C to rt R->T S Imine S->T U Purification T->U V β-Lactam Adduct U->V

1,3-Dioxolane-4-methanol: A Versatile and Sustainable Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

1,3-Dioxolane-4-methanol, also known as glycerol (B35011) formal, is a bio-derived, non-toxic, and biodegradable solvent that is emerging as a promising green alternative to conventional volatile organic solvents in a wide range of organic reactions. Its unique properties, including high polarity, a high boiling point (192-193 °C), and miscibility with water and other organic solvents, make it an attractive medium for various chemical transformations.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a solvent in several key organic reactions, highlighting its potential to enhance reaction efficiency, improve safety profiles, and promote sustainable chemical practices.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective application as a solvent in organic synthesis.

PropertyValueReference
Molecular Formula C₄H₈O₃[3]
Molecular Weight 104.10 g/mol [3]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 192-193 °C[2]
Density 1.203 g/mL at 25 °C[2]
Solubility Soluble in water, ethanol, and acetone[3]
Flash Point 102 °C[4]

Applications in Organic Reactions

This compound's polar and protic nature, stemming from the hydroxyl group, makes it a suitable solvent for a variety of reaction types that involve polar reagents, intermediates, or transition states.

Nucleophilic Substitution and Elimination Reactions

The high polarity of this compound can facilitate SN1 and E1 reactions by stabilizing carbocation intermediates. Its ability to solvate both cations and anions also makes it a viable medium for SN2 and E2 reactions, particularly when compared to less polar aprotic solvents.

General Protocol for Nucleophilic Substitution (SN2) of Benzyl (B1604629) Halide:

This protocol describes a general procedure for the nucleophilic substitution of a benzyl halide with a nucleophile in this compound.

Materials:

  • Benzyl halide (e.g., benzyl bromide)

  • Nucleophile (e.g., sodium azide, potassium cyanide)

  • This compound (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard laboratory glassware for work-up

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the benzyl halide (1.0 eq).

  • Add the nucleophile (1.2 eq).

  • Add a sufficient volume of this compound to dissolve the reactants (a concentration of 0.1-0.5 M is a good starting point).

  • Stir the mixture at a specified temperature (e.g., 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Expected Outcome: This reaction is expected to yield the corresponding substituted benzyl product. The polar nature of this compound can help to dissolve the ionic nucleophile, facilitating the substitution reaction.

Palladium-Catalyzed Cross-Coupling Reactions: Heck and Suzuki Reactions

The high boiling point and polarity of this compound make it an excellent solvent for palladium-catalyzed cross-coupling reactions, which often require elevated temperatures. Its ability to dissolve both organic substrates and inorganic bases is a significant advantage. The closely related solvent, glycerol, has been successfully employed in both Heck and Suzuki reactions, suggesting similar or even improved performance with this compound.[1][5][6]

General Protocol for the Heck Reaction:

This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl halide with an alkene.

Materials:

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Et₃N)

  • This compound (solvent)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 eq), alkene (1.2-1.5 eq), and base (2.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Add degassed this compound.

  • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir vigorously.

  • Monitor the reaction by TLC or GC/MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by chromatography.

General Protocol for the Suzuki Reaction:

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • This compound (solvent)

  • Reaction vessel suitable for inert atmosphere

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 eq), arylboronic acid (1.1-1.5 eq), and base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Add degassed this compound.

  • Subject the mixture to three cycles of vacuum and backfilling with an inert gas.

  • Heat the reaction to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction's progress.

  • Upon completion, perform an aqueous work-up and extract the product.

  • Purify the product as needed.

Comparative Data for Suzuki Coupling in Glycerol-based Solvents:

While specific data for this compound is limited, studies using glycerol provide a strong indication of its potential.

Aryl HalideBoronic AcidCatalystBaseSolventTime (h)Yield (%)Reference
IodobenzenePhenylboronic acidPd/CNa₂CO₃Glycerol2.595[5]
4-BromoacetophenonePhenylboronic acidPd(OAc)₂K₂CO₃Glycerol148 (MW/US)[5]
Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, typically proceeds well in polar aprotic solvents. However, the use of polar protic solvents like this compound can be advantageous in certain cases, particularly for stabilized ylides. The solubility of the phosphonium (B103445) salt and the base can be enhanced in this solvent.

General Protocol for the Wittig Reaction:

This protocol describes a general procedure for the synthesis of an alkene from an aldehyde or ketone.

Materials:

  • Aldehyde or ketone

  • Phosphonium ylide or its corresponding phosphonium salt

  • Base (if starting from the salt, e.g., n-BuLi, NaH, K₂CO₃)

  • This compound (solvent)

  • Reaction vessel

Procedure:

  • If preparing the ylide in situ, suspend the phosphonium salt in this compound and add the base. Stir until the characteristic color of the ylide appears.

  • Cool the ylide solution to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add a solution of the aldehyde or ketone in this compound.

  • Allow the reaction to stir until completion (monitor by TLC).

  • Quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extract the product with a suitable solvent.

  • The triphenylphosphine (B44618) oxide byproduct can often be removed by precipitation or chromatography.

  • Purify the alkene product.

Workflow and Process Diagrams

To aid in the conceptualization and execution of organic synthesis using this compound, the following diagrams illustrate a typical experimental workflow and the logical relationship of this solvent to its sustainable origins.

Organic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Glassware setup Reaction Setup reagents->setup solvent This compound solvent->setup reaction Heating & Stirring setup->reaction monitoring TLC/GC-MS Monitoring reaction->monitoring quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification extraction->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow for an organic synthesis experiment.

Green_Solvent_Cycle biomass Biomass glycerol Glycerol (Biodiesel Byproduct) biomass->glycerol Transesterification dioxolane This compound glycerol->dioxolane Acetalization with Formaldehyde reactions Organic Reactions (Heck, Suzuki, etc.) dioxolane->reactions Green Solvent products Pharmaceuticals, Fine Chemicals reactions->products

Caption: Sustainable origin and application of this compound.

Conclusion

This compound represents a significant step forward in the development of sustainable and safe laboratory and industrial practices. Its favorable physicochemical properties, combined with its renewable origin, position it as a highly attractive alternative to traditional organic solvents. While further research is needed to fully explore its potential across the entire spectrum of organic reactions, the existing data and the successful application of its parent compound, glycerol, strongly support its utility. The protocols provided herein serve as a starting point for researchers to incorporate this green solvent into their synthetic strategies, contributing to a safer and more environmentally friendly chemical industry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dioxolane-4-methanol, commonly known as solketal (B138546).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the acid-catalyzed reaction of glycerol (B35011) and acetone (B3395972).

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in solketal synthesis are a frequent challenge, often stemming from the reversible nature of the reaction and the presence of inhibitors. Here are the primary factors and corresponding solutions:

  • Equilibrium Limitation: The reaction between glycerol and acetone to form this compound is an equilibrium process that produces water as a byproduct.[1] The presence of water can shift the equilibrium back towards the starting materials, thereby reducing the yield.[1]

    • Solution: To drive the reaction forward, it is crucial to either use a large excess of a reactant (typically acetone) or to remove the water as it is formed.[2] Employing a Dean-Stark apparatus or adding a dehydrating agent can be effective.

  • Catalyst Deactivation: Water present in the glycerol feedstock or produced during the reaction can deactivate the acid catalyst, especially solid catalysts where water can be adsorbed on the surface, inhibiting the reaction.[3]

    • Solution: Use anhydrous glycerol and acetone. If using crude glycerol, purification to remove water is recommended. Alternatively, employing a homogeneous acid catalyst like sulfuric acid may offer higher tolerance to water.[3]

  • Impurities in Glycerol: Crude glycerol from biodiesel production often contains impurities such as water and salts (e.g., NaCl) which can significantly lower the reaction conversion.

    • Solution: While extensive purification of glycerol can be costly, using a more robust catalyst or optimizing reaction conditions to tolerate these impurities can be beneficial. Some studies suggest that certain salts might not negatively impact the reaction and could even have a slight positive effect under specific conditions.

  • Suboptimal Reaction Conditions: Reaction temperature, time, and catalyst loading are critical parameters.

    • Solution: Optimization of these parameters is essential. For instance, a study using sulfuric acid as a catalyst reported the highest conversion at 62°C after 10 hours with a 6.9:1 acetone to glycerol molar ratio.[3]

Question: I am observing significant byproduct formation. What are these byproducts and how can I minimize them?

Answer:

The primary byproduct in solketal synthesis is the six-membered ring isomer. Other impurities can also arise depending on the reaction conditions and starting materials.

  • Formation of 2,2-dimethyl-1,3-dioxan-5-ol: The reaction can also produce the six-membered ring isomer, 2,2-dimethyl-1,3-dioxan-5-ol.[2][4] However, the formation of the five-membered ring (solketal) is thermodynamically favored.[5]

    • Solution: The choice of catalyst can influence the selectivity. Some catalysts have been shown to yield solketal with very high selectivity (>98%).[6] Optimizing the reaction temperature and time can also help minimize the formation of the less stable six-membered ring.

  • Other Potential Byproducts: One study using a specific iron-alginate catalyst reported the formation of vinyl methyl ether as a byproduct, identified by GC-MS.[7] This is not a commonly reported byproduct and is likely specific to the catalytic system used.

    • Solution: Careful selection of the catalyst is crucial for high selectivity. If unusual byproducts are detected, consider changing the catalyst or reaction conditions.

Question: I am having difficulty purifying the final product. What are the common challenges and recommended procedures?

Answer:

Purification of this compound typically involves removing the catalyst, unreacted starting materials, and any byproducts.

  • Catalyst Removal:

    • Homogeneous Catalysts (e.g., sulfuric acid): Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) followed by extraction and washing.

    • Heterogeneous Catalysts (e.g., zeolites, resins): The catalyst can be removed by simple filtration.

  • Removal of Unreacted Starting Materials:

    • Acetone: Due to its low boiling point, excess acetone can be removed by distillation.

    • Glycerol: Glycerol has a high boiling point and is highly polar. Separation from the less polar solketal can be achieved by vacuum distillation or column chromatography. Washing the organic extract with water can also help remove residual glycerol.

  • Separation from Byproducts:

    • If significant amounts of the six-membered ring isomer are present, careful fractional distillation under reduced pressure or column chromatography may be necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the main reaction for the synthesis of this compound?

A1: The primary method for synthesizing this compound (solketal) is the acid-catalyzed ketalization of glycerol with acetone.[4]

Q2: What is the most common side reaction?

A2: The most common side reaction is the formation of the isomeric six-membered ring product, 2,2-dimethyl-1,3-dioxan-5-ol.[2][4]

Q3: How does water affect the synthesis?

A3: Water is a byproduct of the reaction and its presence can reverse the equilibrium, leading to lower yields. It can also deactivate the acid catalyst, particularly heterogeneous catalysts.[1][3]

Q4: Can I use crude glycerol from biodiesel production directly?

A4: While it is possible, crude glycerol often contains impurities like water and salts that can significantly reduce the reaction efficiency. Some level of purification is generally recommended.

Q5: What types of catalysts are typically used?

A5: Both homogeneous acids (e.g., sulfuric acid, p-toluenesulfonic acid) and heterogeneous acids (e.g., Amberlyst resins, zeolites, sulfated zirconia) are used.[8][9] Heterogeneous catalysts are often preferred for ease of separation and potential for recycling.

Q6: What are the typical reaction conditions?

A6: Reaction conditions vary depending on the catalyst used. Temperatures can range from room temperature to over 100°C, and reaction times can be from minutes to several hours. An excess of acetone is commonly used to drive the reaction forward.[3][10]

Data Presentation

Table 1: Comparison of Different Catalysts for Solketal Synthesis

CatalystAcetone/Glycerol Molar RatioTemperature (°C)Time (h)Glycerol Conversion (%)Solketal Selectivity (%)Reference
Sulfuric Acid6.9:16210>80-[3]
FeCl₃/γ-Al₂O₃10:1250.599.8998.36[7]
Cu-ZSM-5---9996[11]
SO₄²⁻/ZnAl₂O₄–ZrO₂10:170299.398[9]
Amberlyst-352:140-81-[10]
H-Beta Zeolite3:1--~88-[10]
PW₁₂15:1250.0899.297.0[12]
PMo₁₂15:1250.0891.4-[12]
SiW₁₂15:1250.0890.7-[12]

Table 2: Effect of Reaction Conditions on Glycerol Conversion (Sulfuric Acid Catalyst)

Acetone/Glycerol Mole RatioReaction Time (h)Temperature (°C)Glycerol Conversion (%)
2:112Boiling< 40
4:112Boiling~60
6.9:1462~65
6.9:1862~78
6.9:11062>80
6.9:11262>80
Data adapted from[3]

Experimental Protocols

Synthesis of this compound using Sulfuric Acid Catalyst [3]

  • Reactant Preparation: In a three-neck flask equipped with a temperature controller, magnetic stirrer, thermometer, and condenser, mix acetone and glycerol at the desired molar ratio (e.g., 6.9:1).

  • Catalyst Addition: Add sulfuric acid to the mixture, with a weight ratio of catalyst to total reactants of 2% w/w.

  • Reaction Setup: Ensure cooling water is circulating through the condenser to reflux any vaporized reactants back into the flask.

  • Reaction Execution: Heat the mixture to its boiling point. The start of the reaction (time = 0 h) is when the mixture begins to boil. Maintain a constant temperature (e.g., 62°C) for the desired reaction time (e.g., 10 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the sulfuric acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Purification: Remove the excess acetone by rotary evaporation. The remaining mixture can be purified by vacuum distillation to isolate the this compound.

Mandatory Visualization

Main_Reaction_Pathway Glycerol Glycerol Intermediate Hemiketal Intermediate Glycerol->Intermediate + Acetone (Acid Catalyst) Acetone Acetone Acetone->Intermediate Solketal This compound (Solketal) Intermediate->Solketal - H₂O Water Water Intermediate->Water

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reaction_Pathway Glycerol Glycerol Intermediate Hemiketal Intermediate Glycerol->Intermediate + Acetone (Acid Catalyst) Acetone Acetone Acetone->Intermediate Solketal This compound (5-membered ring) Intermediate->Solketal Thermodynamically Favored Side_Product 2,2-dimethyl-1,3-dioxan-5-ol (6-membered ring) Intermediate->Side_Product Minor Pathway

Caption: Formation of the main product and the six-membered ring side product.

Troubleshooting_Workflow Start Low Yield of This compound Check_Water Check for Water in Reactants/Reaction Start->Check_Water Remove_Water Use Anhydrous Reactants &/or Remove Water During Reaction Check_Water->Remove_Water Yes Check_Impurities Analyze Glycerolfor Impurities Check_Water->Check_Impurities No Remove_Water->Check_Impurities Purify_Glycerol Purify Glycerol or Use a More Robust Catalyst Check_Impurities->Purify_Glycerol Yes Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Check_Impurities->Check_Conditions No Purify_Glycerol->Check_Conditions Optimize_Conditions Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Suboptimal Success Improved Yield Check_Conditions->Success Optimal Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Overcoming the formation of 1,3-dioxane isomers in "1,3-Dioxolane-4-methanol" synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dioxolane-4-methanol, commonly known as solketal. The primary focus is to address the challenge of minimizing the formation of the undesired 1,3-dioxane (B1201747) isomer.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from glycerol (B35011) and a carbonyl compound (e.g., acetone), with a focus on overcoming the formation of the 1,3-dioxane isomer.

Issue 1: Low Selectivity - Significant Formation of 1,3-Dioxane Isomer

  • Potential Cause: Suboptimal Catalyst Choice. The type of acid catalyst used is critical for controlling regioselectivity. Traditional homogeneous acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are known to produce a mixture of the five-membered 1,3-dioxolane (B20135) and the six-membered 1,3-dioxane isomers.[1]

    • Solution: Employ a catalyst known for high regioselectivity towards the 1,3-dioxolane isomer. Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture.

      • Recommended Catalysts:

        • Phosphomolybdic acid (PMA): Has been reported to provide complete regiospecificity for the 1,3-dioxolane derivative.[1][2]

        • Silica-included heteropolyacids: These have shown high efficiency and selectivity.[3]

        • Solid acid resins (e.g., Amberlyst): These can offer good conversion and selectivity.[4][5]

        • Acid-activated clays: Can serve as efficient and environmentally friendly catalysts.[6]

  • Potential Cause: Unfavorable Reaction Conditions. Thermodynamic control of the reaction can influence the isomer ratio.

    • Solution: Optimize the reaction conditions to favor the kinetic product (1,3-dioxolane) over the thermodynamic product (1,3-dioxane), although with ketones, the 1,3-dioxolane is generally favored.[7] Ensure the reaction temperature is appropriate for the chosen catalyst and solvent system. For instance, reactions with heteropolyacids have been shown to be highly selective even at room temperature.[3][8]

Issue 2: Low Overall Yield of Acetal Products

  • Potential Cause: Inefficient Water Removal. The acetalization reaction is an equilibrium process that produces water.[9][10] Failure to remove water as it forms will shift the equilibrium back towards the starting materials (glycerol and the carbonyl compound), resulting in low conversion and yield.[9][10]

    • Solution:

      • Azeotropic Distillation: The most common and effective method is to use a Dean-Stark apparatus with a suitable solvent like toluene (B28343) to azeotropically remove water from the reaction mixture.[1][11]

      • Drying Agents: For smaller-scale reactions, the addition of molecular sieves to the reaction mixture can effectively sequester the water produced.

  • Potential Cause: Insufficient Amount of Carbonyl Compound. An inadequate amount of the ketone or aldehyde can lead to incomplete conversion of glycerol.

    • Solution: Use an excess of the carbonyl compound (e.g., acetone) to drive the reaction equilibrium towards the product side.[3][8] Molar ratios of glycerol to acetone (B3395972) of 1:6 up to 1:15 have been reported to be effective.[3][8]

  • Potential Cause: Catalyst Deactivation or Insufficient Loading. The catalyst may not be active enough or present in a sufficient quantity to drive the reaction to completion in a reasonable timeframe.

    • Solution: Ensure the catalyst is active and used at an appropriate loading level. For example, with phosphotungstic acid (PW₁₂), a catalyst loading of 3% relative to the weight of glycerol has been shown to be effective.[3][8]

Issue 3: Difficulty in Product Purification

  • Potential Cause: Presence of Isomers and Unreacted Starting Materials. The presence of the 1,3-dioxane isomer and unreacted glycerol can complicate the purification of the desired this compound.

    • Solution:

      • Optimize for High Selectivity: The primary strategy is to minimize isomer formation by using the appropriate catalyst and reaction conditions as described in Issue 1.

      • Post-Reaction Workup: After the reaction, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before distillation to prevent acid-catalyzed hydrolysis of the product during workup.[9]

      • Vacuum Distillation: The product can be purified by vacuum distillation.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the formation of two different isomers (1,3-dioxolane and 1,3-dioxane) during the reaction of glycerol with a carbonyl compound?

A1: Glycerol is a triol, meaning it has three hydroxyl (-OH) groups. The reaction with a carbonyl compound (like acetone) in the presence of an acid catalyst forms a cyclic acetal. This cyclization can occur between the hydroxyl groups at positions 1 and 2 of the glycerol molecule, leading to the formation of a five-membered ring (this compound). Alternatively, the reaction can occur between the hydroxyl groups at positions 1 and 3, resulting in a six-membered ring (1,3-dioxane-5-methanol).[1]

Q2: Which isomer is generally more stable, and does this influence the reaction strategy?

A2: For acetals derived from ketones, the five-membered 1,3-dioxolane ring is generally the thermodynamically favored product. The six-membered 1,3-dioxane ring derived from a ketone is destabilized by the presence of an axial substituent on the dioxane ring.[4][7] This inherent preference for the 1,3-dioxolane structure when using ketones simplifies the synthesis. However, when using aldehydes, the 1,3-dioxane can be the major product.[7]

Q3: Can I use crude glycerol from biodiesel production for this synthesis?

A3: Yes, one of the significant applications of this synthesis is the valorization of crude glycerol from the biodiesel industry.[1] However, crude glycerol may contain impurities like water, methanol, and salts, which can affect the reaction. It is advisable to perform a purification step or, at a minimum, ensure that water is effectively removed at the beginning of the reaction, for instance, by azeotropic distillation before adding the carbonyl compound.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by several methods:

  • Water Collection: If using a Dean-Stark apparatus, the reaction is approaching completion when water ceases to collect in the trap.[10]

  • Gas Chromatography (GC): GC analysis of aliquots from the reaction mixture can be used to determine the conversion of glycerol and the relative amounts of the 1,3-dioxolane and 1,3-dioxane isomers.[1]

  • Thin-Layer Chromatography (TLC): TLC can be used for a qualitative assessment of the consumption of the starting materials and the formation of products.

Data Presentation

Table 1: Comparison of Catalysts for Glycerol Acetalization with Acetone

CatalystSelectivity for this compound (%)Glycerol Conversion (%)Reaction ConditionsReference
p-Toluenesulfonic acid (PTSA)80–90Not specifiedReflux in toluene[1]
Phosphomolybdic acid (PMA)>95 (complete regiospecificity)93-95Reflux in toluene with Dean-Stark[1][2]
Phosphotungstic acid (PW₁₂)97.099.225°C, 5 min, glycerol/acetone 1:15[3][8]
Sulfated Zirconia-Zinc Aluminate (SZZ)9899.3Optimized conditions[13]
Amberlyst-46Not specified (84% chemical yield)Not specifiedOptimized conditions[5]

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of 2,2-Dimethyl-1,3-dioxolane-4-methanol using Phosphomolybdic Acid (PMA)

This protocol is adapted from a literature procedure demonstrating high regioselectivity.[1]

  • Apparatus Setup: Assemble a two-necked round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser.

  • Charging the Reactor: To the flask, add commercial glycerol (e.g., 11 g, 85% purity, ~0.1 mol), phosphomolybdic acid (0.92 g, 0.5 mmol), and toluene (100 mL).

  • Initial Water Removal: Heat the mixture to reflux with stirring. Any water present in the glycerol will be removed azeotropically and collected in the Dean-Stark trap. Continue this process for approximately 2 hours. The formation of a deep blue complex indicates the formation of the glycerol-PMA catalyst complex.

  • Acetalization Reaction: After the initial water removal, add acetone to the reaction flask. Continue to reflux the mixture, ensuring that the water produced by the reaction is continuously removed via the Dean-Stark apparatus.

  • Monitoring the Reaction: Monitor the conversion of glycerol by GC analysis.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product is in the clear toluene layer. Decant the toluene layer. The insoluble catalyst layer can be washed with additional toluene.

  • Purification: Combine the toluene layers and remove the solvent using a rotary evaporator. The resulting oil is the desired 2,2-dimethyl-1,3-dioxolane-4-methanol, which should be of high purity (>97% by GC).[1]

Visualizations

ReactionPathway cluster_reactants Reactants cluster_products Products Glycerol Glycerol Catalyst + Acid Catalyst - H₂O Glycerol->Catalyst Acetone Acetone Acetone->Catalyst Dioxolane This compound (Desired 5-membered ring) Dioxane 1,3-Dioxane-5-methanol (Undesired 6-membered ring) Catalyst->Dioxolane Favored Pathway (High Selectivity Catalysts) Catalyst->Dioxane Side Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

ExperimentalWorkflow start Start setup Assemble Reactor (Flask, Stirrer, Dean-Stark) start->setup charge Charge Glycerol, Catalyst, and Toluene setup->charge reflux1 Reflux to Remove Initial Water charge->reflux1 add_acetone Add Acetone reflux1->add_acetone reflux2 Reflux and Collect Reaction Water add_acetone->reflux2 monitor Monitor Reaction (e.g., by GC) reflux2->monitor workup Cool and Separate Toluene Layer monitor->workup Reaction Complete purify Remove Toluene (Rotary Evaporation) workup->purify end Pure Product purify->end

Caption: Experimental workflow for this compound synthesis.

References

Optimization of catalyst loading for "1,3-Dioxolane-4-methanol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,3-Dioxolane-4-methanol. Our aim is to facilitate the optimization of catalyst loading and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the acid-catalyzed acetalization of glycerol (B35011) with formaldehyde (B43269).

Issue Potential Cause Recommended Solution
Low Glycerol Conversion Insufficient Catalyst Loading: The amount of catalyst is too low to effectively drive the reaction forward.Gradually increase the catalyst loading in increments. Monitor the reaction progress at each loading to find the optimal concentration that maximizes conversion without promoting side reactions.[1][2]
Catalyst Deactivation: Water produced during the reaction can weaken the acid strength of the catalyst, or impurities in the glycerol feedstock can poison the catalyst.[3][4][5]Use a Dean-Stark apparatus to continuously remove water. If using crude glycerol, consider a purification step or select a water-tolerant catalyst. For solid catalysts, regeneration according to the manufacturer's protocol may be necessary.[5][6]
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.Increase the reaction temperature in small increments. Be aware that excessively high temperatures can lead to side reactions and decreased selectivity.
Low Selectivity to this compound (Formation of 1,3-Dioxan-5-ol) Catalyst Type: The nature of the acid catalyst (Brønsted vs. Lewis acidity) and its pore structure can influence the product distribution.[2]Experiment with different acid catalysts. For instance, some catalysts may favor the formation of the five-membered dioxolane ring due to steric hindrance effects.[7]
Reaction Conditions: Temperature and reaction time can affect the thermodynamic versus kinetic control of the product distribution.Optimize the reaction temperature and time. Lower temperatures may favor the thermodynamically more stable product.
Reaction Stalls or is Sluggish Presence of Water: Water is a byproduct of the reaction and its accumulation can inhibit the catalyst and shift the equilibrium back towards the reactants.[5][6]Ensure efficient water removal using a Dean-Stark trap or by adding a drying agent to the reaction mixture.
Poor Mixing: In heterogeneous catalysis, inefficient mixing can lead to poor contact between the reactants and the catalyst surface.Ensure vigorous stirring to maintain a well-dispersed suspension of the catalyst in the reaction mixture.
Difficulty in Product Isolation Emulsion Formation during Workup: The presence of unreacted glycerol and catalyst residues can lead to the formation of stable emulsions.Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before extraction. If emulsions persist, the addition of brine may help to break them.
Incomplete Separation of Isomers: If the six-membered ring isomer is formed, its separation from the desired product can be challenging due to similar boiling points.Optimize the reaction for high selectivity to minimize the formation of the undesired isomer. Fractional distillation under reduced pressure may be required for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound?

A1: A variety of acid catalysts can be employed. These can be broadly categorized as:

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective but can be corrosive and difficult to separate from the product.[8]

  • Heterogeneous Catalysts: Solid acid catalysts are often preferred for their ease of separation and potential for recyclability. Common examples include acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated metal oxides (e.g., SO₄²⁻/CeO₂–ZrO₂), and heteropolyacids like phosphomolybdic acid.[2][8][9][10][11]

Q2: How does catalyst loading affect the reaction?

A2: Catalyst loading is a critical parameter. Insufficient loading will result in slow reaction rates and low conversion. Conversely, excessively high loading can sometimes lead to unwanted side reactions and adds to the overall cost. The optimal loading depends on the specific catalyst and reaction conditions and must be determined experimentally.[1][2]

Q3: What is the typical molar ratio of glycerol to formaldehyde?

A3: The molar ratio of reactants influences the reaction equilibrium. Often, an excess of the aldehyde or ketone is used to drive the reaction towards product formation. For the synthesis of this compound, a molar ratio of formaldehyde to glycerol in the range of 1:1 to 2:1 is commonly reported.[12]

Q4: Why is water removal important in this synthesis?

A4: The acetalization reaction produces one molecule of water for every molecule of this compound formed. This water can dilute and deactivate the acid catalyst, and as a product, its accumulation can shift the reaction equilibrium back towards the starting materials, thus limiting the final yield.[5][6] Continuous removal of water, typically via a Dean-Stark apparatus, is therefore crucial for achieving high conversions.

Q5: What is the main byproduct of this reaction and how can its formation be minimized?

A5: The main byproduct is the isomeric six-membered ring, 1,3-Dioxan-5-ol. The selectivity towards the desired five-membered ring (this compound) is influenced by the choice of catalyst and the reaction conditions. Some catalysts exhibit high selectivity due to steric effects that favor the formation of the dioxolane structure.[7] Optimization of the catalyst and reaction parameters is key to minimizing the formation of the dioxane byproduct.

Data on Catalyst Loading Optimization

The following tables summarize the effect of catalyst loading on glycerol conversion and product selectivity for analogous acetalization/ketalization reactions, providing a reference for optimization studies.

Table 1: Effect of SO₄²⁻/CeO₂–ZrO₂ Catalyst Loading on Glycerol Acetalization with Benzaldehyde (B42025)

Catalyst Loading (wt%)Glycerol Conversion (%)Dioxolane Selectivity (%)Dioxane Selectivity (%)
37885.114.9
58286.513.5
991.887.212.8

Reaction Conditions: Glycerol to benzaldehyde molar ratio of 1:3, temperature of 100°C, 8-hour reaction time.[13]

Table 2: Effect of Ionic Liquid Catalyst Loading on Glycerol Acetalization with Cyclohexanone

Catalyst Loading (mol%)Glycerol Conversion (%)Acetal Yield (%)
0.15958
0.37877
0.58785
0.78886

Catalyst: [MeSO₃bmim][MeSO₄].[2]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound from glycerol and formaldehyde using an acid catalyst and a Dean-Stark apparatus for water removal.

Materials:

  • Glycerol

  • Formaldehyde solution (or paraformaldehyde)

  • Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

  • Anhydrous solvent for azeotropic water removal (e.g., toluene, hexane)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a condenser.

  • Charging Reactants: To the flask, add glycerol, formaldehyde (or paraformaldehyde), the chosen acid catalyst, and the azeotropic solvent.

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the progress of the reaction by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, filter it off. If a homogeneous catalyst was used, neutralize the reaction mixture with a mild base solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Drying and Solvent Removal: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Experimental Workflow for Catalyst Loading Optimization

Catalyst_Loading_Optimization start Start: Define Reaction Conditions (T, P, Molar Ratio) setup Set Up Reaction Apparatus start->setup run_initial Run Reaction with Initial Catalyst Loading (x%) setup->run_initial analyze Analyze Product Mixture (GC, NMR) run_initial->analyze evaluate Evaluate Conversion & Selectivity analyze->evaluate increase_loading Increase Catalyst Loading (x + Δx)% evaluate->increase_loading Is Optimum? No (Low Conversion) decrease_loading Decrease Catalyst Loading (x - Δx)% evaluate->decrease_loading Is Optimum? No (Side Reactions) optimum Optimum Loading Identified evaluate->optimum Is Optimum? Yes increase_loading->run_initial decrease_loading->run_initial end End optimum->end

Caption: A logical workflow for optimizing catalyst loading in a chemical synthesis.

References

Technical Support Center: 1,3-Dioxolane-4-methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,3-Dioxolane-4-methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Acid-catalyzed condensation of glycerol (B35011): This is a widely used and environmentally relevant pathway, particularly with the increasing availability of glycerol as a byproduct of biodiesel production.[1] Glycerol is reacted with an aldehyde or ketone in the presence of an acid catalyst.[1][2] Formaldehyde is used to produce the parent compound, this compound.[3]

  • From 3-halogeno-1,2-propanediol: This route involves a two-step process. First, the 3-halogeno-1,2-propanediol is acetalized with a ketone or aldehyde. The resulting 4-halogenomethyl-1,3-dioxolane intermediate then undergoes substitution and subsequent conversion to this compound.[1][4] This method is particularly useful for producing optically active forms of the compound.[4][5]

Q2: What is the primary byproduct in the synthesis of this compound from glycerol?

A2: The primary byproduct is the six-membered ring isomer (a 1,3-dioxane (B1201747) derivative), formed by the reaction at the 1 and 3 positions of glycerol. However, the formation of the five-membered 1,3-dioxolane (B20135) ring is highly favored, often with a ratio of 99:1.[2] Steric hindrance in the formation of the six-membered ring contributes to the high selectivity for the desired five-membered ketal.[6]

Q3: How can the purity of this compound be ensured?

A3: High purity is typically achieved through vacuum distillation after the reaction is complete.[4][5][7] Other purification techniques like flash chromatography may also be employed depending on the scale and specific impurities.[8]

Q4: What are the key safety considerations when working with this compound?

A4: this compound can cause mild to moderate irritation to the eyes, skin, and respiratory tract.[7] Prolonged skin contact may lead to dermatitis.[7] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses. Avoid ingestion and inhalation.[7]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Product Yield

Low yield is a frequent problem that can be attributed to several factors. The following guide will help you troubleshoot and optimize your reaction.

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst 2. Evaluate Catalyst Activity & Loading check_reagents->check_catalyst Reagents OK sub_reagents Pure reactants? Correct molar ratios? check_reagents->sub_reagents check_h2o 3. Ensure Efficient Water Removal check_catalyst->check_h2o Catalyst OK sub_catalyst Active catalyst? Optimal concentration? check_catalyst->sub_catalyst check_temp 4. Optimize Reaction Temperature check_h2o->check_temp Water Removal OK sub_h2o Azeotropic distillation effective? Drying agent used? check_h2o->sub_h2o check_time 5. Adjust Reaction Time check_temp->check_time Temperature OK sub_temp Temperature too low/high? check_temp->sub_temp end Yield Improved check_time->end Time Optimized sub_time Reaction reached equilibrium? Decomposition occurring? check_time->sub_time SynthesisWorkflow start Start charge_reactors 1. Charge Reactor (Glycerol, Ketone, Solvent) start->charge_reactors add_catalyst 2. Add Acid Catalyst charge_reactors->add_catalyst heat_reflux 3. Heat to Reflux (with water removal) add_catalyst->heat_reflux monitor_reaction 4. Monitor Progress (e.g., GC, TLC) heat_reflux->monitor_reaction cool_quench 5. Cool and Quench Reaction monitor_reaction->cool_quench Reaction Complete workup 6. Aqueous Workup & Extraction cool_quench->workup purify 7. Purify by Vacuum Distillation workup->purify end Pure Product purify->end

References

Technical Support Center: Purification of 1,3-Dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1,3-Dioxolane-4-methanol and its derivatives (e.g., Solketal).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: The most prevalent impurities typically include:

  • Water: A primary byproduct of the acetalization reaction. Its presence can drive the equilibrium back towards the starting materials.[1][2]

  • Unreacted Glycerol (B35011): Due to incomplete reaction or unfavorable equilibrium.

  • Unreacted Aldehyde or Ketone (e.g., Formaldehyde, Acetone): Excess starting material used to drive the reaction forward.

  • Acid Catalyst: Traces of the catalyst used in the synthesis (e.g., p-toluenesulfonic acid, sulfuric acid).

  • Side-products: Formation of the isomeric six-membered ring (1,3-dioxane) can occur.[3]

  • Impurities from crude glycerol (if used): Methanol and salts like NaCl are common contaminants from biodiesel production.[1][4][5]

Q2: Why is my yield of purified this compound consistently low?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The acetalization reaction is reversible. Insufficient removal of water can limit the conversion to the product.[6]

  • Degradation during workup or purification: this compound is an acetal (B89532) and is susceptible to hydrolysis back to glycerol and the corresponding aldehyde or ketone, especially in the presence of acid and water, or at elevated temperatures.[7][8]

  • Losses during purification: Sub-optimal distillation parameters or inefficient extraction can lead to significant product loss.

Q3: What is the recommended method for purifying this compound?

A3: Vacuum distillation is the most commonly cited and effective method for purifying this compound on a laboratory and industrial scale.[7][9] This technique allows for distillation at a lower temperature, which is crucial for preventing thermal degradation of the compound.[7]

Q4: How can I remove water from my crude product before final purification?

A4: Removing water is critical for preventing hydrolysis and maximizing yield. Effective methods include:

  • Azeotropic distillation: Using a solvent like toluene (B28343) to form an azeotrope with water, which can then be removed.

  • Drying agents: Using anhydrous sodium sulfate (B86663) or magnesium sulfate to chemically remove water from an organic solution of the product.

  • Molecular sieves: Particularly effective for removing trace amounts of water.

Q5: Can I use flash column chromatography for purification?

A5: While possible, flash column chromatography is generally less common for the bulk purification of this compound compared to vacuum distillation. It can be a useful technique for separating it from non-volatile impurities or for purifying smaller quantities of derivatives. However, the acidic nature of silica (B1680970) gel can potentially cause hydrolysis of the acetal, so it is often recommended to use neutralized silica gel or a less acidic stationary phase.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Cloudy distillate during vacuum distillation Co-distillation of water or presence of a water azeotrope.- Ensure the crude product is thoroughly dried before distillation using a drying agent or azeotropic removal of water.- Check for leaks in the vacuum system that could introduce atmospheric moisture.
Product decomposes in the distillation flask (darkening, charring) - Distillation temperature is too high.- Presence of residual acid catalyst.- Use a higher vacuum to lower the boiling point.- Neutralize the crude product with a mild base (e.g., sodium bicarbonate) and filter before distillation.
Two layers form in the product after purification Incomplete removal of water or immiscible solvent from a prior extraction step.- Re-dry the product with a suitable drying agent.- If a solvent is suspected, perform an additional evaporation step under reduced pressure.
Low purity of final product confirmed by NMR/GC-MS - Inefficient separation from starting materials or side-products.- Hydrolysis occurred during purification.- Optimize vacuum distillation parameters (e.g., use a fractionating column for better separation).- Ensure all workup and purification steps are performed under neutral or slightly basic conditions.
Final product has a strong acidic smell Incomplete removal of the acid catalyst.- Wash the crude product with a saturated sodium bicarbonate solution before drying and distillation.

Experimental Protocols

Protocol 1: Neutralization and Drying of Crude this compound
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in which it is soluble, such as dichloromethane (B109758) or ethyl acetate.

  • Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid catalyst. Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes with occasional swirling.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the dried, neutralized crude product.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the dried, neutralized crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Once the desired vacuum is achieved, begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point and pressure. Discard any initial forerun that may contain volatile impurities.

  • Completion: Stop the distillation when the temperature rises significantly or when only a small amount of residue remains in the flask. Release the vacuum before turning off the heat to prevent the residue from being drawn into the condenser.

Table 1: Boiling Points of this compound Derivatives at Reduced Pressure

CompoundPressure (mmHg)Boiling Point (°C)
2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal)872
2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal)365

Data compiled from patent literature.[9]

Visualizations

experimental_workflow crude_product Crude this compound dissolve Dissolve in Organic Solvent crude_product->dissolve neutralize Wash with NaHCO3 (aq) dissolve->neutralize wash_brine Wash with Brine neutralize->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_concentrate Filter & Concentrate dry->filter_concentrate vacuum_distillation Vacuum Distillation filter_concentrate->vacuum_distillation pure_product Pure this compound vacuum_distillation->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_low_yield start Low Yield of Purified Product check_reaction Was the reaction driven to completion? (e.g., water removal) start->check_reaction check_workup Was the workup acidic? check_reaction->check_workup Yes incomplete_reaction Incomplete Conversion check_reaction->incomplete_reaction No check_distillation Was the distillation temperature too high? check_workup->check_distillation No hydrolysis_workup Degradation during Workup check_workup->hydrolysis_workup Yes thermal_degradation Degradation during Distillation check_distillation->thermal_degradation Yes solution_reaction Optimize reaction conditions: - Use Dean-Stark trap - Increase excess of ketone/aldehyde incomplete_reaction->solution_reaction solution_workup Neutralize crude product before purification hydrolysis_workup->solution_workup solution_distillation Use higher vacuum to lower the boiling point thermal_degradation->solution_distillation

Caption: Troubleshooting decision tree for low yield in this compound purification.

References

Removal of acid catalyst from "1,3-Dioxolane-4-methanol" reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of "1,3-Dioxolane-4-methanol" and related compounds. The focus is on the critical step of removing the acid catalyst from the reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up and purification stages of the this compound synthesis.

Issue 1: Incomplete Removal of Acid Catalyst

Q: I've performed a sodium bicarbonate wash, but my product is still acidic. How can I ensure complete removal of the acid catalyst?

A: Incomplete neutralization is a common issue. Here are several factors to consider and steps to take for complete acid removal:

  • Insufficient Base: Ensure you are using a sufficient molar excess of the weak base (e.g., saturated sodium bicarbonate solution) to neutralize all the acid catalyst. It is recommended to perform multiple small washes rather than a single large one.

  • Inadequate Mixing: During the aqueous wash in a separatory funnel, vigorous shaking is necessary to ensure intimate contact between the organic and aqueous layers. However, be cautious as overly aggressive shaking can lead to emulsions.

  • Gaseous Byproduct: The reaction between an acid and sodium bicarbonate produces carbon dioxide gas, which can build up pressure in the separatory funnel.[1][2] This pressure can prevent efficient mixing. It is crucial to vent the separatory funnel frequently by inverting it and opening the stopcock.

  • Confirmation of Neutrality: After the final wash, test the pH of the aqueous layer to confirm it is neutral or slightly basic. You can do this by touching a glass rod dipped in the aqueous layer to a piece of pH paper. Continue washing until the desired pH is achieved.

Issue 2: Emulsion Formation During Aqueous Wash

Q: When I add the sodium bicarbonate solution to my reaction mixture, a thick emulsion forms that won't separate. How can I break this emulsion?

A: Emulsion formation is a frequent problem in biphasic mixtures. Here are several techniques to break an emulsion:

  • Patience: Sometimes, allowing the mixture to stand undisturbed for a period can lead to separation.

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help break an emulsion. The increased ionic strength of the aqueous layer can force the separation of the organic and aqueous phases.

  • Gentle Swirling: Gently swirling or rocking the separatory funnel, rather than vigorous shaking, can encourage the layers to coalesce without forming a stable emulsion.

  • Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsion.

  • Solvent Addition: Adding a small amount of the organic solvent used in the reaction can sometimes help to break the emulsion.

Issue 3: Product Degradation or Low Yield After Work-up

Q: My final yield of this compound is lower than expected after the acid removal step. Could the work-up be causing product loss?

A: Yes, the work-up procedure can lead to product loss if not performed carefully. 1,3-Dioxolanes are acetals, which are sensitive to acidic conditions and can hydrolyze back to the starting materials (glycerol and the corresponding aldehyde or ketone) in the presence of water and acid.

  • Minimize Contact with Acid: Do not let the reaction mixture sit for extended periods in the presence of both the acid catalyst and water before neutralization.

  • Avoid Strong Acids for pH Adjustment: If you need to adjust the pH of the aqueous layer, use a mild acid. Using a strong acid can promote the hydrolysis of the acetal.

  • Temperature Control: Perform the work-up at room temperature or below. Elevated temperatures can accelerate the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing an acid catalyst from the this compound reaction mixture?

A1: The three most common methods are:

  • Neutralization: Washing the organic reaction mixture with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[1][3] This converts the acid catalyst into its corresponding salt, which is soluble in the aqueous layer and can be separated.

  • Aqueous Extraction: Washing the reaction mixture with water to partition the acid catalyst into the aqueous phase. This is most effective for water-soluble acids.

  • Adsorption: Passing the crude product solution through a plug of a solid adsorbent like silica (B1680970) gel, alumina, or a basic resin. The polar acid catalyst adsorbs onto the solid support, allowing the less polar product to pass through.

Q2: How do I choose the best method for my specific reaction?

A2: The choice of method depends on the acid catalyst used, the scale of your reaction, and the sensitivity of your product.

  • Neutralization is a robust and widely used method, particularly for common acid catalysts like sulfuric acid and p-toluenesulfonic acid. It is effective for completely removing the acid.

  • Aqueous extraction is simpler but may not be as effective for less water-soluble acids or for achieving complete removal.

  • Adsorption is a good option for small-scale reactions or when aqueous work-ups need to be avoided, for instance, if the product has some water solubility.

Q3: Can I use a strong base like sodium hydroxide (B78521) (NaOH) to neutralize the acid catalyst?

A3: It is generally not recommended to use strong bases like NaOH. This compound contains an ester-like linkage (acetal) that can be susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. A mild base like sodium bicarbonate is sufficient to neutralize the acid without promoting significant product degradation.

Q4: What is a "brine wash" and why is it used after neutralization?

A4: A brine wash is a wash with a saturated aqueous solution of sodium chloride (NaCl).[4] It is often performed after a neutralization or water wash to help remove dissolved water from the organic layer, making the subsequent drying step with an anhydrous salt (like Na₂SO₄ or MgSO₄) more efficient.

Data Presentation

The following table summarizes a qualitative comparison of the common acid catalyst removal methods. Quantitative efficiency can vary based on the specific reaction conditions, catalyst, and solvent used.

MethodAdvantagesDisadvantagesTypical Application
Neutralization (e.g., NaHCO₃ wash) Highly effective for complete acid removal.[1][3]Can lead to emulsion formation; CO₂ evolution requires careful venting.[1]General purpose, especially for strong acid catalysts like H₂SO₄ and p-TsOH.
Aqueous Extraction (Water wash) Simple and avoids the use of additional reagents.May not completely remove the acid, especially less polar acids.Pre-wash before neutralization or for highly water-soluble acids.
Adsorption (e.g., Silica gel plug) Avoids aqueous conditions, which can be beneficial for water-sensitive products.Can lead to product loss on the adsorbent; may be less practical for large-scale reactions.Small-scale purification; for products that are sensitive to aqueous work-up.

Experimental Protocols

Protocol 1: Neutralization using Sodium Bicarbonate Wash

  • Cool the Reaction Mixture: After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • First Wash: Add a volume of saturated aqueous sodium bicarbonate solution approximately equal to the volume of the organic layer.

  • Mix and Vent: Stopper the funnel, and gently swirl the contents. Invert the funnel and immediately open the stopcock to release the pressure from the evolved CO₂ gas. Close the stopcock and shake gently for 10-15 seconds, venting frequently.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Washes: Repeat the wash with fresh sodium bicarbonate solution until no more gas evolution is observed upon addition of the base.

  • Check pH: After the final wash, check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine) to remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Removal of Acid Catalyst by Adsorption

  • Prepare Adsorbent Plug: Place a small plug of cotton or glass wool at the bottom of a chromatography column or a Pasteur pipette. Add a layer of sand, followed by the chosen solid adsorbent (e.g., silica gel or basic alumina). The amount of adsorbent will depend on the scale of the reaction and the amount of catalyst used.

  • Pre-elute: Pass a small amount of the elution solvent (a non-polar solvent in which the product is soluble, e.g., a hexane/ethyl acetate mixture) through the plug.

  • Load Crude Product: Once the reaction is complete, if a solvent was used, it may be concentrated under reduced pressure. Dissolve the crude residue in a minimal amount of the elution solvent. Carefully load this solution onto the top of the adsorbent plug.

  • Elute the Product: Add more elution solvent to the top of the column and collect the eluent. The non-polar product should elute while the polar acid catalyst remains adsorbed on the stationary phase.

  • Monitor Elution: Monitor the elution by thin-layer chromatography (TLC) to ensure all the product has been collected.

  • Concentrate: Combine the fractions containing the product and remove the solvent under reduced pressure.

Visualizations

Troubleshooting_Workflow start End of Reaction: Crude Mixture Containing This compound and Acid Catalyst workup Perform Aqueous Work-up (e.g., NaHCO3 wash) start->workup check_separation Do the layers separate cleanly? workup->check_separation emulsion Emulsion Formed check_separation->emulsion No separate_layers Separate Organic Layer check_separation->separate_layers Yes break_emulsion Break Emulsion: - Add brine - Let it stand - Filter through Celite® emulsion->break_emulsion break_emulsion->workup check_ph Is the aqueous layer neutral/basic? separate_layers->check_ph acidic Aqueous layer is still acidic check_ph->acidic No neutral Aqueous layer is neutral/basic check_ph->neutral Yes repeat_wash Repeat NaHCO3 wash acidic->repeat_wash repeat_wash->separate_layers dry_concentrate Dry organic layer (e.g., Na2SO4) and concentrate neutral->dry_concentrate final_product Crude this compound dry_concentrate->final_product

Caption: Troubleshooting workflow for acid catalyst removal.

Catalyst_Removal_Methods start Crude Reaction Mixture method_choice Choose Catalyst Removal Method start->method_choice neutralization Neutralization (Aqueous Wash with Base) method_choice->neutralization General Purpose adsorption Adsorption (Solid Phase Extraction) method_choice->adsorption Water-sensitive Product extraction Aqueous Extraction (Water Wash) method_choice->extraction Simple, less stringent purity neutralization_steps 1. Add NaHCO3 solution 2. Separate layers 3. Dry and concentrate neutralization->neutralization_steps adsorption_steps 1. Prepare adsorbent column 2. Elute with organic solvent 3. Concentrate eluent adsorption->adsorption_steps extraction_steps 1. Add water 2. Separate layers 3. Dry and concentrate extraction->extraction_steps product Purified this compound neutralization_steps->product adsorption_steps->product extraction_steps->product

Caption: Decision diagram for choosing an acid catalyst removal method.

References

Stability issues of "1,3-Dioxolane-4-methanol" under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of 1,3-Dioxolane-4-methanol in acidic and basic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound is its degradation under acidic conditions. The 1,3-dioxolane (B20135) ring is susceptible to acid-catalyzed hydrolysis, which cleaves the acetal (B89532) bond.[1][2][3] Conversely, it is generally stable in the presence of bases and nucleophiles.[1][2][3]

Q2: What happens to this compound in an acidic solution?

A2: In the presence of an acid catalyst and water, this compound will undergo hydrolysis. This reaction breaks open the dioxolane ring to yield glycerol (B35011) and formaldehyde. The reaction is reversible, but in the presence of excess water, the equilibrium favors the hydrolysis products.

Q3: Is this compound stable under basic conditions?

A3: Yes, cyclic acetals like this compound are generally stable under basic, reductive, or oxidative conditions.[2] This stability makes the 1,3-dioxolane group a useful protecting group for carbonyl compounds in various synthetic procedures that involve basic reagents.[1][3]

Q4: I am observing degradation of my compound containing a this compound moiety under supposedly basic conditions. What could be the cause?

A4: While the 1,3-dioxolane ring itself is stable to bases, other factors could be at play:

  • Acidic Impurities: Your reaction mixture may contain acidic impurities that are catalyzing hydrolysis.

  • Lewis Acids: The presence of certain Lewis acids can enhance sensitivity towards cleavage.[1]

  • Oxidizing Agents: While generally stable, some strong oxidizing agents, especially in the presence of Lewis acids, can cleave acetals.[1]

  • Temperature: High temperatures in combination with other reagents might lead to unexpected side reactions, although the dioxolane ring itself is thermally stable to a certain degree.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected degradation of this compound during a reaction. The reaction medium is acidic (pH < 7).Buffer the reaction to a neutral or basic pH if the reaction chemistry allows. If acidic conditions are required, consider using a different protecting group.
Inconsistent reaction yields in different batches. The pH of the reaction mixture is not well-controlled.Implement strict pH monitoring and control throughout the experiment. Ensure all starting materials are free from acidic impurities.
Difficulty in removing the 1,3-dioxolane protecting group. The acidic conditions for deprotection are not optimal.Deprotection is typically achieved through acid-catalyzed hydrolysis in wet solvents or aqueous acid.[1] Ensure sufficient water is present and the acid catalyst is appropriate for your substrate.
Formation of unexpected byproducts. The compound is reacting with other functional groups present in the molecule under the experimental conditions.Analyze the byproducts using techniques like GC-MS or LC-MS to understand the degradation pathway and adjust reaction conditions accordingly.

Stability Profile Summary

Condition Stability Primary Degradation Products Notes
Acidic (pH < 7) UnstableGlycerol, FormaldehydeDegradation is catalyzed by Brønsted or Lewis acids.[1][2] The rate of hydrolysis increases with decreasing pH.[4]
Neutral (pH ≈ 7) Generally Stable-Stability can be questionable over long periods, especially with elevated temperatures.[4]
Basic (pH > 7) Stable-Offers good stability against all types of nucleophiles and bases.[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in Aqueous Buffer

This protocol outlines a general method to determine the stability of this compound at a specific pH.

  • Buffer Preparation : Prepare a buffer solution at the desired pH (e.g., pH 3, 5, 7, and 9).

  • Reaction Setup : In a temperature-controlled vessel, place a known volume of the prepared buffer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Initiation : Add a known quantity of this compound to the buffer to achieve a specific starting concentration.

  • Sampling : At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample of the reaction mixture.

  • Quenching : If the sample is from an acidic solution, immediately neutralize it with a suitable base (e.g., sodium bicarbonate) to halt the degradation.

  • Analysis : Analyze the samples to determine the concentration of remaining this compound. Suitable analytical methods include Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Visualizations

Degradation and Troubleshooting Workflows

cluster_acid Acid-Catalyzed Hydrolysis Pathway start This compound protonation Protonation of Oxygen (Acid Catalyst, H+) start->protonation oxonium Formation of Oxonium Ion protonation->oxonium attack Nucleophilic Attack by Water oxonium->attack intermediate Tetrahedral Intermediate attack->intermediate cleavage Ring Cleavage intermediate->cleavage products Glycerol + Formaldehyde cleavage->products

References

Preventing decomposition of "1,3-Dioxolane-4-methanol" during distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1,3-Dioxolane-4-methanol (also known as solketal) during distillation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during distillation?

A1: The primary cause of decomposition is acid-catalyzed hydrolysis. This compound is a cyclic acetal, and its formation from glycerol (B35011) and a carbonyl compound (like formaldehyde (B43269) or acetone) is a reversible reaction catalyzed by acid.[1][2] If residual acid catalyst from the synthesis step is present during distillation, the equilibrium can shift back, causing the dioxolane ring to open and revert to glycerol and the corresponding aldehyde or ketone. Elevated temperatures during distillation can accelerate this decomposition.

Q2: What are the visible signs of decomposition during distillation?

A2: Signs of decomposition can include:

  • Color Change: The crude or distilled product may develop a yellow or brown tint.

  • Pressure Fluctuations: Unstable vacuum pressure during distillation can indicate the formation of volatile decomposition products.

  • Lower than Expected Yield: Significant decomposition will lead to a lower yield of the purified product.

  • Unusual Odor: The formation of byproducts like formaldehyde or acetaldehyde (B116499) may produce a sharp, unpleasant odor.[3]

Q3: How can I prevent decomposition before starting the distillation?

A3: It is critical to neutralize any residual acid catalyst in the crude product mixture before distillation. This is the most effective preventative measure.[4][5]

Q4: What are the recommended conditions for the distillation of this compound?

A4: Vacuum distillation is strongly recommended to reduce the boiling point and minimize thermal stress on the compound.[6][7] Operating at a lower temperature significantly reduces the risk of thermal decomposition.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Product is yellow/brown after distillation 1. Thermal decomposition due to excessive temperature.2. Residual acid catalyst causing decomposition.1. Reduce the distillation temperature by applying a stronger vacuum.2. Ensure complete neutralization of the crude product before distillation. Perform a pH check of a washed aliquot.
Vacuum pressure is unstable during distillation Formation of non-condensable gases from decomposition.1. Immediately lower the heating mantle temperature.2. Stop the distillation and re-neutralize the crude product if significant decomposition is suspected.
Low yield of distilled product 1. Significant decomposition during distillation.2. Incomplete reaction during synthesis.1. Follow the recommendations for preventing decomposition (neutralization and vacuum distillation).2. Optimize the synthesis reaction conditions (catalyst loading, reaction time, water removal) to maximize conversion.
Cloudy distillate Co-distillation of water or high-boiling impurities.1. Ensure the crude product is thoroughly dried before distillation, for example, by using a drying agent like anhydrous sodium sulfate (B86663).2. Use a fractionating column for better separation.

Experimental Protocols

Protocol 1: Neutralization of Crude this compound

Objective: To neutralize residual acid catalyst from the synthesis reaction mixture prior to distillation.

Materials:

  • Crude this compound reaction mixture

  • Saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃)

  • Deionized water

  • Separatory funnel

  • pH paper or pH meter

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Cool the crude reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Slowly add a saturated solution of sodium bicarbonate while gently swirling. If using solid sodium carbonate, add it in small portions. Be cautious as CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently.

  • Continue adding the neutralizing agent until the CO₂ evolution ceases and the aqueous layer is basic (pH > 8), as confirmed by pH paper or a pH meter.

  • Separate the aqueous layer.

  • Wash the organic layer (the product) with deionized water (2 x 50 mL for every 200 mL of product) to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent. The product is now ready for vacuum distillation.

Protocol 2: Vacuum Distillation of this compound

Objective: To purify this compound by vacuum distillation while minimizing decomposition.

Materials:

  • Neutralized and dried crude this compound

  • Vacuum distillation apparatus (including a round-bottom flask, Claisen adapter, thermometer, condenser, and receiving flask)[8]

  • Vacuum source (vacuum pump or water aspirator) with a vacuum trap[8]

  • Heating mantle

  • Stir bar

  • Manometer (optional but recommended)

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks or defects.[8]

  • Grease all glass joints to ensure a good seal.[8]

  • Place the neutralized and dried crude product into the distillation flask, adding a stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Begin stirring and start the vacuum source to reduce the pressure in the system.[8]

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Collect any low-boiling impurities as a forerun fraction.

  • Collect the main fraction at the appropriate boiling point and pressure. Refer to the table below for guidance.

  • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction.

  • Once the main fraction is collected, stop heating and allow the system to cool to room temperature before venting the apparatus to atmospheric pressure.[8]

Distillation Parameters:

CompoundPressure (mmHg)Boiling Point (°C)Reference
2,2-dimethyl-1,3-dioxolane-4-methanol872[7]
(S)-2,2-dimethyl-1,3-dioxolane-4-methanol365[7]
This compoundAtmospheric192-193[9]
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the distilled this compound and identify any decomposition products.

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the distilled product in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent).[10]

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50°C (hold for 2 minutes), then ramp to 250°C at 20°C/min.[10]

    • Carrier Gas: Helium

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Analysis:

    • The purity can be determined by the relative peak area of the product peak in the chromatogram.

    • Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).[11] Expected decomposition products would include glycerol and the corresponding aldehyde/ketone used in the synthesis.

Visualizations

DecompositionPathway Acid-Catalyzed Hydrolysis of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Decomposition Products Dioxolane This compound Glycerol Glycerol Dioxolane->Glycerol Ring Opening Formaldehyde Formaldehyde Dioxolane->Formaldehyde Water Water (H₂O) Water->Glycerol Acid Acid (H⁺) (e.g., residual catalyst) Acid->Dioxolane Protonation

Caption: Decomposition pathway of this compound.

DistillationWorkflow Purification Workflow for this compound Start Crude Product (Post-Synthesis) Neutralize Step 1: Neutralize with NaHCO₃/Na₂CO₃ Start->Neutralize Wash Step 2: Wash with Water Neutralize->Wash Dry Step 3: Dry (e.g., Na₂SO₄) Wash->Dry Filter Step 4: Filter Dry->Filter Distill Step 5: Vacuum Distill Filter->Distill Analyze Step 6: Analyze Purity (GC-MS, NMR) Distill->Analyze End Pure Product Analyze->End

Caption: Experimental workflow for purification.

TroubleshootingLogic Troubleshooting Logic for Distillation Issues Start Distillation Issue Observed? Color Yellow/Brown Product? Start->Color Yes End Proceed with Optimized Protocol Start->End No Pressure Unstable Vacuum? Color->Pressure No Sol_Decomp Probable Cause: Decomposition Color->Sol_Decomp Yes Yield Low Yield? Pressure->Yield No Pressure->Sol_Decomp Yes Yield->Sol_Decomp Yes Sol_Dry Action: Check Drying Step (Ensure anhydrous conditions) Yield->Sol_Dry No Sol_Temp Action: Reduce Temperature (Increase Vacuum) Sol_Neut Action: Re-check Neutralization (Ensure pH > 8 pre-distillation) Sol_Temp->Sol_Neut Sol_Neut->End Sol_Decomp->Sol_Temp Sol_Dry->End

Caption: Troubleshooting logic for distillation issues.

References

Technical Support Center: Scalable Synthesis of 1,3-Dioxolane-4-methanol (Solketal)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dioxolane-4-methanol, commonly known as solketal (B138546). The information is designed to address specific issues encountered during experimental work, particularly concerning scalability.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Glycerol (B35011) Conversion

  • Question: My reaction shows low conversion of glycerol to solketal, even after an extended reaction time. What are the possible causes and how can I improve the conversion rate?

  • Answer: Low glycerol conversion is a frequent challenge, often related to the reversible nature of the acetalization reaction.[1] Here are several factors to investigate:

    • Water Accumulation: The reaction produces water as a byproduct, which can shift the equilibrium back towards the reactants, limiting conversion.[1]

      • Solution: Implement water removal techniques. For batch processes, using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) can be effective.[2] For continuous processes, reactive distillation is a highly effective strategy.[3]

    • Insufficient Catalyst Activity: The choice and condition of the acid catalyst are critical.

      • Solution:

        • Catalyst Selection: If using a heterogeneous catalyst, ensure it has sufficient acid sites and thermal stability. Amberlyst-15 and Beta zeolites have shown high activity.[3][4] For homogeneous catalysis, p-toluenesulfonic acid (pTSA) is a common choice.[5]

        • Catalyst Deactivation: If using crude glycerol from biodiesel production, impurities like water, methanol, and salts can neutralize acid sites and deactivate the catalyst.[6][7][8] Consider purifying the glycerol or using a more robust catalyst. Zeolites with a high Si/Al ratio have demonstrated better tolerance to impurities due to their hydrophobicity.[7]

    • Suboptimal Reactant Ratio: The molar ratio of acetone (B3395972) to glycerol significantly influences the reaction equilibrium.

      • Solution: Increase the excess of acetone. Ratios from 2:1 to 10:1 (acetone:glycerol) have been shown to improve glycerol conversion by shifting the equilibrium towards product formation.[9][10][11]

    • Inadequate Mixing: Poor miscibility between glycerol and acetone can lead to mass transfer limitations, especially at the beginning of the reaction.[12]

      • Solution: Ensure vigorous stirring to create a pseudo-homogeneous reaction mixture. Increasing the reaction temperature can also improve miscibility.

Issue 2: Poor Selectivity to this compound

  • Question: My reaction produces significant amounts of byproducts, resulting in low selectivity for the desired 5-membered ring (solketal). How can I improve selectivity?

  • Answer: The primary byproduct in this synthesis is the 6-membered ring isomer (1,3-dioxane-5-ol). Achieving high selectivity for the 5-membered 1,3-dioxolane (B20135) is crucial.

    • Thermodynamic vs. Kinetic Control: The formation of the 5-membered ring (solketal) is generally favored under thermodynamic control.

      • Solution: Allowing the reaction to reach equilibrium at moderate temperatures typically favors the more stable 5-membered ring product.

    • Catalyst Choice: The catalyst can influence the product distribution.

      • Solution: Certain catalysts exhibit high regioselectivity. For instance, phosphomolybdic acid has been reported to produce the 1,3-dioxolane derivative with complete regiospecificity.[2] Many common solid acid catalysts like Amberlyst-15 and Beta zeolites also provide high selectivity to solketal under optimized conditions.[4]

Issue 3: Difficulty in Product Purification at Scale

  • Question: I am struggling with the purification of solketal, especially when scaling up the reaction. What are effective purification strategies?

  • Answer: Purification is a critical step for obtaining high-purity solketal and can be a bottleneck in scaling up.[13]

    • Catalyst Separation:

      • Solution: The use of heterogeneous catalysts simplifies this step, as they can be removed by filtration.[3] This is a significant advantage over homogeneous catalysts, which require neutralization and subsequent salt removal, complicating the workup.

    • Removal of Excess Reactants and Byproducts:

      • Solution:

        • Distillation: After catalyst removal, excess acetone can be removed by distillation. The product, solketal, can then be purified by vacuum distillation.[14]

        • Extraction: Liquid-liquid extraction can be used to separate the product from water-soluble impurities. For example, after neutralizing a homogeneous catalyst, the product can be extracted with a suitable organic solvent.[2]

    • Process Integration:

      • Solution: Consider process intensification strategies like reactive distillation, which combine reaction and separation in a single unit. This can enhance conversion by continuously removing water and can simplify downstream purification.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound (solketal) from glycerol and acetone proceeds via an acid-catalyzed acetalization reaction. The mechanism involves the protonation of the carbonyl oxygen of acetone by the acid catalyst, followed by nucleophilic attack of a hydroxyl group from glycerol. A series of proton transfer and dehydration steps lead to the formation of the cyclic ketal.

Q2: Which type of catalyst is better for scalable synthesis: homogeneous or heterogeneous?

A2: For scalable synthesis, heterogeneous catalysts are generally preferred.[3] They offer significant advantages in terms of catalyst separation (simple filtration), potential for reuse, and reduced equipment corrosion compared to homogeneous catalysts like sulfuric acid or pTSA.[3] While homogeneous catalysts can be very active, their removal from the reaction mixture adds complexity and cost to the process at scale.

Q3: Can I use crude glycerol from biodiesel production directly?

A3: Using crude glycerol is economically attractive but presents challenges. Impurities such as water, methanol, and salts (e.g., NaCl) can significantly reduce catalyst activity.[7][8] Some catalysts, particularly those with high hydrophobicity like Beta zeolites with a high Si/Al ratio, show better tolerance to water.[7] However, for consistent and high-yield production, some level of glycerol purification may be necessary.

Q4: What are the key safety considerations for this reaction at scale?

A4: Key safety considerations include:

  • Flammability: Acetone is highly flammable. Ensure proper ventilation and use of intrinsically safe equipment.

  • Corrosion: Strong acid catalysts can be corrosive. Use appropriate materials of construction for the reactor and downstream equipment.

  • Pressure: If the reaction is run at elevated temperatures in a closed system, pressure buildup can occur. Ensure the reactor is properly rated and equipped with pressure relief devices.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by periodically taking samples from the reaction mixture and analyzing them using techniques such as:

  • Gas Chromatography (GC): GC is a common method to quantify the concentrations of glycerol, acetone, and solketal, allowing for the calculation of conversion and selectivity.

  • Thin Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction's progress by visualizing the disappearance of starting materials and the appearance of the product.

Data Presentation

Table 1: Comparison of Catalysts for Solketal Synthesis

Catalyst TypeCatalyst ExampleTypical Glycerol Conversion (%)Selectivity to Solketal (%)Key AdvantagesKey DisadvantagesReferences
Homogeneous Acid p-Toluenesulfonic acid (pTSA)87-90HighHigh activityDifficult to separate, corrosive[5]
Homogeneous Acid Sulfuric Acid98-99 (in continuous flow)HighHigh activity, low costHighly corrosive, difficult to separate[3]
Heterogeneous Resin Amberlyst-1595HighEasy separation, reusableLower thermal stability[3]
Heterogeneous Zeolite H-Beta86-90>98High thermal stability, shape selectivity, impurity toleranceCan be more expensive[3][4]
Heteropolyacid Phosphotungstic Acid (PW12)99.297Very high activity, fast reaction timesCan be homogeneous, cost[11][15]

Table 2: Effect of Reaction Parameters on Glycerol Conversion

ParameterRange StudiedGeneral TrendNotesReferences
Temperature 25°C - 118°CIncreased temperature generally increases the initial reaction rate.Equilibrium conversion may decrease slightly at higher temperatures.[9] High temperatures can lead to side reactions.[6][9][11]
Acetone/Glycerol Molar Ratio 2:1 to 20:1Increasing the ratio significantly increases glycerol conversion.Shifts the equilibrium towards product formation.[9][10][16]
Catalyst Loading (% wt) 1% - 5% (relative to glycerol)Higher catalyst loading increases the reaction rate.An optimum loading exists beyond which the increase may be marginal.[9][10][17]

Experimental Protocols

Protocol 1: Batch Synthesis of Solketal using Amberlyst-15

This protocol is a representative method for a lab-scale batch synthesis.

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.

  • Charging Reactants: To the flask, add glycerol (1 equivalent), acetone (6 equivalents), and toluene (as an azeotropic solvent, approximately 2 mL per gram of glycerol).

  • Catalyst Addition: Add Amberlyst-15 resin (e.g., 5% by weight relative to glycerol).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by observing water collection and by analyzing aliquots via GC or TLC. The reaction is typically complete within a few hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the Amberlyst-15 catalyst by filtration.

    • Remove the toluene and excess acetone using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Mandatory Visualization

experimental_workflow start Start setup Reactor Setup (Flask, Condenser, Dean-Stark) start->setup charge Charge Reactants (Glycerol, Acetone, Toluene) setup->charge catalyst Add Heterogeneous Catalyst (e.g., Amberlyst-15) charge->catalyst react Heat to Reflux (Azeotropic Water Removal) catalyst->react monitor Monitor Reaction (GC / TLC) react->monitor complete Reaction Complete? monitor->complete complete->react No cool Cool to Room Temperature complete->cool Yes filter Filter to Remove Catalyst cool->filter evaporate Evaporate Solvent & Excess Acetone filter->evaporate distill Vacuum Distillation evaporate->distill product Pure Solketal distill->product

Caption: Experimental workflow for the batch synthesis of solketal.

troubleshooting_logic problem Low Glycerol Conversion cause1 Water Accumulation? problem->cause1 cause2 Catalyst Issue? problem->cause2 cause3 Suboptimal Reactant Ratio? problem->cause3 solution1 Implement Water Removal (e.g., Dean-Stark) cause1->solution1 Yes solution2 Check Catalyst Activity/ Purity of Glycerol cause2->solution2 Yes solution3 Increase Acetone Excess cause3->solution3 Yes

Caption: Troubleshooting logic for low glycerol conversion.

References

Water removal techniques in "1,3-Dioxolane-4-methanol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dioxolane-4-methanol, with a specific focus on water removal techniques.

Frequently Asked Questions (FAQs)

Q1: Why is water removal critical in the synthesis of this compound?

A1: The synthesis of this compound from glycerol (B35011) and an aldehyde or ketone is a reversible acetalization reaction. Water is a byproduct of this reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants, leading to low product yields. Therefore, continuous removal of water is essential to drive the reaction to completion and maximize the yield of this compound.

Q2: What are the most common methods for water removal in this synthesis?

A2: The most prevalent and effective method for water removal is azeotropic distillation, typically employing a Dean-Stark apparatus.[1][2][3][4][5] This technique involves using a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or benzene. The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent in the Dean-Stark trap, allowing the solvent to return to the reaction flask.[1][4] Other methods include the use of chemical drying agents like anhydrous magnesium sulfate (B86663) or molecular sieves added directly to the reaction mixture.[2]

Q3: How do I choose the right solvent for azeotropic distillation?

A3: The ideal solvent should form a heterogeneous azeotrope with water, meaning it is immiscible with water at room temperature, allowing for easy separation in the Dean-Stark trap.[1][6] It should also have a boiling point that is suitable for the reaction temperature and does not react with the starting materials or the product. Toluene is a commonly used solvent for this purpose.[2][3]

Q4: Can I perform the synthesis without a Dean-Stark apparatus?

A4: While a Dean-Stark apparatus is highly recommended for efficient water removal, alternative methods can be used, though they may be less effective. You can add a chemical drying agent directly to the reaction mixture.[2] However, the capacity of the drying agent may be limited, and it might need to be added in significant quantities, which can complicate the workup process.

Q5: What are the common catalysts used for this reaction?

A5: The acetalization reaction is typically acid-catalyzed. Common homogeneous catalysts include p-toluenesulfonic acid (p-TSA) and sulfuric acid.[2][7] Heterogeneous catalysts, such as acidic resins (e.g., Amberlyst) and acid-activated clays, are also employed as they can be easily removed by filtration, simplifying the purification process.[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete water removal: The equilibrium is not shifted towards the product side.- Check Dean-Stark apparatus setup: Ensure all connections are secure and the condenser is functioning efficiently.[1][4] - Verify solvent choice: Confirm that the solvent forms an azeotrope with water.[6] - Increase heating: Ensure the reaction mixture is refluxing at a sufficient rate to facilitate azeotropic removal of water.
Inactive catalyst: The acid catalyst may be old, hydrated, or used in insufficient quantity.- Use fresh or anhydrous catalyst: Ensure the acid catalyst is active and dry.[2] - Increase catalyst loading: Incrementally increase the amount of catalyst, but be cautious as excessive acid can lead to side reactions.
Insufficient reaction time: The reaction may not have reached completion.- Extend the reaction time: Monitor the reaction progress by TLC or GC and continue until the starting materials are consumed.
Water collecting in the Dean-Stark trap stops or slows down significantly Reaction is complete: Most of the water has been removed.- Monitor the reaction: Use analytical techniques like TLC or GC to confirm the reaction's completion.
Channeling in the reaction mixture: The stirring is not efficient, preventing the water from being effectively removed.- Improve stirring: Increase the stirring speed to ensure a homogenous mixture.
Leak in the system: Vapors might be escaping from the apparatus.- Check all joints: Ensure all glassware joints are properly sealed.
Product is contaminated with water Inefficient drying during workup: Residual water remains after extraction.- Use an appropriate drying agent: Dry the organic extracts with anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[9] - Allow sufficient drying time: Ensure the organic phase is in contact with the drying agent for an adequate amount of time with occasional swirling.
Incomplete separation of layers: The aqueous layer was not completely removed during the extraction process.- Careful separation: Perform the separation of aqueous and organic layers in a separatory funnel with care to avoid carrying over any of the aqueous phase.[9]
Milky or cloudy appearance of the reaction mixture Formation of an emulsion: This can occur during the workup/extraction phase.- Add brine: Wash the organic layer with a saturated sodium chloride solution to break the emulsion. - Allow to stand: Let the mixture stand for a longer period to allow for better separation.

Experimental Protocols

Protocol 1: Synthesis of this compound using a Dean-Stark Apparatus

Materials:

  • Glycerol

  • Paraformaldehyde (or another suitable aldehyde/ketone)

  • Toluene

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a condenser.[2]

  • To the flask, add glycerol, toluene, and the aldehyde/ketone.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux with vigorous stirring.

  • Water will begin to collect in the side arm of the Dean-Stark apparatus as an azeotrope with toluene.[1][4]

  • Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer using a separatory funnel and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the toluene under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Comparison of Water Removal Techniques on Reaction Yield

Water Removal TechniqueCatalystSolventReaction Time (hours)Yield (%)Reference
Azeotropic Distillation (Dean-Stark)p-TSAToluene4-6~85-95General literature values
In-situ Chemical Drying (Molecular Sieves)Sulfuric AcidDichloromethane8-12~60-75General literature values
No active water removalp-TSAToluene12< 40General literature values

Note: These are representative values and can vary based on specific experimental conditions.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_process Reaction & Water Removal cluster_workup Workup & Purification A Combine Reactants: Glycerol, Aldehyde/Ketone, Solvent (Toluene), Catalyst B Assemble Apparatus: Round-bottom flask, Dean-Stark Trap, Condenser A->B C Heat to Reflux B->C D Azeotropic Distillation: Water collects in Dean-Stark trap C->D E Monitor Reaction Completion: (TLC/GC, No more water collected) D->E F Cool Reaction Mixture E->F G Neutralize Catalyst (e.g., NaHCO3 wash) F->G H Extract & Wash (Separatory Funnel) G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Solvent Removal (Rotary Evaporation) I->J K Purify Product (Vacuum Distillation) J->K troubleshooting_flowchart Start Low Product Yield Q1 Is water collecting in the Dean-Stark trap? Start->Q1 A1_Yes Check Reaction Time & Catalyst Activity Q1->A1_Yes Yes A1_No Check for Leaks & Sufficient Heating/Reflux Q1->A1_No No Q2 Is the catalyst fresh and anhydrous? A1_Yes->Q2 A2_Yes Increase Reaction Time & Monitor Progress Q2->A2_Yes Yes A2_No Replace Catalyst Q2->A2_No No

References

Validation & Comparative

Determining the Enantiomeric Purity of Chiral 1,3-Dioxolane-4-methanol Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules such as 1,3-Dioxolane-4-methanol derivatives. These compounds, including the widely used solketal, are valuable chiral building blocks in the pharmaceutical industry. This guide provides an objective comparison of the primary analytical methods for determining their enantiomeric excess: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document outlines the experimental protocols for each technique, presents comparative quantitative data, and offers visual workflows to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound derivatives is contingent on several factors, including the required accuracy, sample throughput, instrument availability, and the specific nature of the derivative. The following table summarizes the key features of the three main analytical methods.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Auxiliaries
Principle Separation of volatile enantiomers on a chiral stationary phase.Separation of enantiomers based on differential interaction with a chiral stationary phase.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.
Sample Volatility RequiredNot requiredNot required
Derivatization Often required to improve volatility and separation.Can be used to improve detection and separation (indirect method), but direct separation is common.Required (in the form of a chiral solvating agent or derivatizing agent).
Resolution Typically provides high-resolution separation.High resolution is achievable with a wide range of chiral stationary phases.Resolution of signals is dependent on the chiral auxiliary and analyte interaction.
Sensitivity High, especially with a Flame Ionization Detector (FID).High, particularly with UV or fluorescence detectors (especially for derivatized analytes).Generally lower sensitivity compared to chromatographic methods.
Analysis Time Relatively fast, often under 30 minutes.Can be longer than GC, depending on the separation.Rapid data acquisition, but sample preparation can be involved.
Instrumentation Widely available.Widely available.Standard NMR spectrometer is required.
Development Effort Method development can be time-consuming.Method development can be extensive.Screening of chiral auxiliaries may be necessary.

Experimental Protocols

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a robust and highly sensitive method for the analysis of volatile chiral compounds like this compound derivatives. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

Experimental Protocol: Analysis of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane [1]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: Chiral capillary column (e.g., Rt-bDEXse).

  • Carrier Gas: Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: 2.0 °C/min to 150 °C.

  • Detector Temperature: 250 °C.

  • Solvent: Methanol (B129727).

  • Sample Preparation: The sample is dissolved in methanol to a concentration range of 0.5-50.0 mg/L.

Quantitative Data:

EnantiomerRetention Time (min)Resolution (Rs)
(R)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane< 10> 1.5
(S)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane< 10> 1.5

This method demonstrated good linearity in the range of 0.5-50.0 mg/L with a correlation coefficient greater than 0.998. The limits of detection for the (R)- and (S)-enantiomers were 0.07 mg/L and 0.08 mg/L, respectively.[1]

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used technique for enantiomeric separation. Polysaccharide-based chiral stationary phases are particularly effective for a broad range of chiral compounds, including alcohols.

Experimental Protocol: General Approach for Chiral Alcohols

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The ratio is optimized to achieve the best separation.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, typically 25 °C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for compounds lacking a strong chromophore.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Method 3: NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The use of a chiral lanthanide shift reagent forms diastereomeric complexes in situ, which results in separate, quantifiable signals for each enantiomer in the ¹H NMR spectrum.

Experimental Protocol: General Approach using Eu(hfc)₃

  • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Chiral Shift Reagent: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃).

  • Solvent: A deuterated solvent in which both the analyte and the shift reagent are soluble (e.g., CDCl₃).

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of the this compound derivative.

    • Add a small, known amount of the chiral shift reagent to the NMR tube.

    • Acquire subsequent ¹H NMR spectra, incrementally adding the shift reagent until baseline separation of a key proton signal (e.g., the methine proton at C4 or the methylene (B1212753) protons of the hydroxymethyl group) is observed for the two enantiomers.

    • Integrate the separated signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Visualization of Workflows

G General Workflow for ee Determination cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Chiral this compound Derivative Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Derivatize Derivatization (Optional/Method Dependent) Dissolve->Derivatize GC Chiral GC Derivatize->GC Inject HPLC Chiral HPLC Derivatize->HPLC Inject NMR Chiral NMR Derivatize->NMR Add Chiral Auxiliary Integration Peak/Signal Integration GC->Integration HPLC->Integration NMR->Integration Calculation Calculate Enantiomeric Excess (ee) Integration->Calculation

General workflow for enantiomeric excess determination.

G Method Selection Guide Start Start: Determine ee of this compound Derivative Volatile Is the derivative volatile? Start->Volatile HighSensitivity High sensitivity required? Volatile->HighSensitivity No ChiralGC Consider Chiral GC Volatile->ChiralGC Yes HighThroughput High throughput needed? HighThroughput->ChiralGC Yes ChiralHPLC Consider Chiral HPLC HighThroughput->ChiralHPLC No HighSensitivity->ChiralHPLC No DerivatizeHPLC Consider Indirect Chiral HPLC (Derivatization) HighSensitivity->DerivatizeHPLC Yes NMRAvailable NMR readily available? NMRAvailable->ChiralHPLC No ChiralNMR Consider Chiral NMR NMRAvailable->ChiralNMR Yes ChiralGC->HighThroughput ChiralHPLC->NMRAvailable

Decision tree for selecting an analytical method.

References

A Comparative Guide to Chiral HPLC Methods for the Analysis of 1,3-Dioxolane-4-methanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective analysis of 1,3-Dioxolane-4-methanol, commonly known as solketal (B138546), is crucial in various fields, including the synthesis of chiral pharmaceuticals and polymers. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is a powerful technique for the separation and quantification of its enantiomers, (R)- and (S)-solketal. This guide provides a comparative overview of different chiral HPLC methods, presenting experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their needs.

Comparison of Chiral HPLC Methods

Parameter Method 1: Protein-Based CSP Method 2: Polysaccharide-Based CSP (Normal Phase)
Analyte (R/S)-1,3-Dioxolane-4-methanol tosylate(R/S)-1,3-Dioxolane-4-methanol
Chiral Stationary Phase (CSP) CHIRAL-AGP (α1-acid glycoprotein)Lux® Cellulose-1 or CHIRALPAK® AD-H
Particle Size 5 µm5 µm
Column Dimensions e.g., 100 x 4.0 mme.g., 250 x 4.6 mm
Mode Reversed-PhaseNormal Phase
Mobile Phase IsocraticIsocratic
Composition 10 mM Phosphate (B84403) Buffer (pH 4.0-7.0) with a small percentage of organic modifier (e.g., 1-20% Acetonitrile (B52724) or Isopropanol)Hexane (B92381) / Isopropanol (e.g., 90:10 v/v)
Flow Rate 0.9 mL/min1.0 mL/min
Temperature Ambient (e.g., 25 °C)Ambient (e.g., 25 °C)
Detection UV at a low wavelength (e.g., 210 nm) as solketal lacks a strong chromophoreUV at a low wavelength (e.g., 210 nm) or Refractive Index (RI)
Expected Performance Baseline separation of the tosylated derivative. Retention and resolution are highly dependent on pH and organic modifier concentration.Good enantioseparation is expected. Retention and resolution can be optimized by adjusting the ratio of hexane to the alcohol modifier.

Experimental Protocols

Method 1: Protein-Based CSP (for Solketal Tosylate)

This method is based on the separation of the tosylated derivative of solketal, which enhances its hydrophobicity and provides a chromophore for UV detection.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

2. Chromatographic Conditions:

  • Column: CHIRAL-AGP, 100 x 4.0 mm, 5 µm.

  • Mobile Phase Preparation: Prepare a 10 mM sodium phosphate buffer and adjust the pH to a value between 4.0 and 7.0. The mobile phase will consist of this buffer with a small percentage of an organic modifier like acetonitrile or isopropanol. The optimal pH and modifier concentration must be determined experimentally. A good starting point is a mobile phase of 90:10 (v/v) 10 mM sodium phosphate buffer (pH 6.0) / acetonitrile.

  • Flow Rate: 0.9 mL/min.

  • Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm (due to the tosyl group).

3. Sample Preparation:

  • The derivatization of solketal with tosyl chloride should be performed prior to analysis.

  • Dissolve the racemic solketal tosylate standard and samples in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the samples through a 0.45 µm syringe filter before injection.

4. Method Development and Optimization:

  • The retention and enantioselectivity on a CHIRAL-AGP column are highly sensitive to the pH of the mobile phase and the type and concentration of the organic modifier.

  • Vary the pH of the phosphate buffer in increments of 0.5 units between 4.0 and 7.0 to find the optimal separation.

  • Screen different organic modifiers (acetonitrile, isopropanol, ethanol) and vary their concentration from 1% to 20% to fine-tune the retention and resolution.

Method 2: Polysaccharide-Based CSP in Normal Phase Mode

Polysaccharide-based CSPs, such as cellulose (B213188) and amylose (B160209) derivatives, are widely used for their broad enantioselectivity. A normal phase method is often a good starting point for small, polar molecules like solketal.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV or RI detector.

2. Chromatographic Conditions:

  • Column: Lux® Cellulose-1 or CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: A mixture of n-hexane and an alcohol modifier (isopropanol or ethanol) is typically used. A common starting composition is 90:10 (v/v) n-hexane / isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at a low wavelength (e.g., 210 nm) or Refractive Index (RI) detection. For basic analytes, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.

3. Sample Preparation:

  • Dissolve racemic solketal standard and samples in the mobile phase or a solvent compatible with the mobile phase (e.g., hexane/isopropanol mixture) to a concentration of approximately 1 mg/mL.

  • Filter the samples through a 0.45 µm syringe filter before injection.

4. Method Development and Optimization:

  • The ratio of the alkane to the alcohol modifier is the primary parameter for adjusting retention and resolution. Increasing the percentage of the alcohol will generally decrease retention time.

  • Screen different alcohol modifiers (isopropanol, ethanol) as they can offer different selectivities.

  • For compounds with poor peak shape, the addition of a small amount of a basic or acidic modifier to the mobile phase may be beneficial.

Logical Workflow for Chiral HPLC Method Development

The following diagram illustrates a general workflow for developing a chiral HPLC method for the enantiomers of this compound.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_screening Method Screening cluster_optimization Method Optimization cluster_validation Validation & Analysis Analyte Racemic this compound StandardPrep Prepare Standard & Sample Solutions Analyte->StandardPrep ColumnScreen Screen Different CSPs (e.g., Polysaccharide, Protein-based) StandardPrep->ColumnScreen ModeScreen Test Different Modes (NP, RP, Polar Organic) ColumnScreen->ModeScreen OptimizeMP Optimize Mobile Phase (Solvent Ratio, pH, Additives) ModeScreen->OptimizeMP Partial Separation Observed OptimizeParams Optimize Other Parameters (Flow Rate, Temperature) OptimizeMP->OptimizeParams Validation Method Validation (Linearity, Precision, Accuracy) OptimizeParams->Validation Baseline Separation Achieved Analysis Sample Analysis & Data Reporting Validation->Analysis

Chiral HPLC Method Development Workflow

This guide provides a starting point for the chiral analysis of this compound enantiomers. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, the need for derivatization, and the available instrumentation. Experimental verification and optimization will be necessary to achieve the desired separation performance.

A Comparative Guide to Catalysts for the Synthesis of 1,3-Dioxolane-4-methanol (Solketal)

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 1,3-Dioxolane-4-methanol, commonly known as solketal (B138546), from the acid-catalyzed ketalization of glycerol (B35011) with acetone (B3395972) is a process of significant industrial and academic interest. Solketal serves as a valuable green chemical, utilized as a fuel additive to enhance octane (B31449) numbers and reduce emissions, as well as a versatile solvent and a building block in chemical synthesis.[1][2] The efficiency of this reaction is critically dependent on the catalyst employed, which facilitates the activation of the carbonyl group in acetone for nucleophilic attack by the hydroxyl groups of glycerol.[1]

This guide provides a comparative analysis of various catalysts for solketal synthesis, presenting experimental data, detailed protocols, and process visualizations to aid researchers and drug development professionals in catalyst selection and process optimization. The focus is on heterogeneous catalysts, which align with green chemistry principles by offering easier separation, reduced corrosion, and potential for reusability.[3]

Comparative Performance of Catalysts

The selection of a catalyst profoundly impacts glycerol conversion, selectivity towards the desired five-membered ring product (solketal), and the overall process economy. A wide range of materials, including ion-exchange resins, zeolites, heteropolyacids (HPAs), and various metal oxides, have been investigated. The following table summarizes the performance of several notable catalysts under different experimental conditions.

Catalyst TypeSpecific CatalystGlycerol Conversion (%)Solketal Selectivity (%)Temp. (°C)TimeAcetone:Glycerol (Molar Ratio)Catalyst LoadingReference
Ion-Exchange Resin Amberlyst-1595997015 minN/AN/A[4]
Ion-Exchange Resin Amberlyst-1587.41>90603 h3:13% w/w[2][5]
Ion-Exchange Resin Amberlyst-3674N/A40N/A2:1N/A[3]
Heteropolyacid H₃[PW₁₂O₄₀] (PW₁₂)99.297.0255 min15:13% (by glycerol wt)[4]
Heteropolyacid H₃[PMo₁₂O₄₀] (PMo₁₂)91.4N/A255 min15:13% (by glycerol wt)[4]
Heteropolyacid H₄[SiW₁₂O₄₀] (SiW₁₂)90.7N/A255 min15:13% (by glycerol wt)[4]
Zeolite Zeolite Beta~90N/A10040 minN/AN/A[3]
MOF UiO-66(Hf)9597251 hN/AN/A[4]
Metal Oxide SO₄²⁻/ZrO₂~95N/A251.5 hN/AN/A[4]
Mixed Oxide TiO₂–SiO₂~95N/A253 hN/AN/A[4]
Homogeneous Acid Sulfuric Acid (H₂SO₄)>80N/A6210 h6.9:12% w/w[6]
Switchable Catalyst Pressurized CO₂61N/A1185 hN/A42 bar[7]

Reaction Pathway and Experimental Workflow

The synthesis proceeds via an acid-catalyzed mechanism. The catalyst protonates the acetone, making it more electrophilic and susceptible to attack by the glycerol hydroxyl groups, leading to the formation of cyclic ketals.

G Glycerol Glycerol Intermediate Carbocation Intermediate Glycerol->Intermediate Acetone Acetone Acetone->Intermediate Catalyst H+ (Acid Catalyst) Catalyst->Acetone Protonation Solketal This compound (Solketal, 5-membered ring) Intermediate->Solketal Major Product Acetal 6-membered ring (Side-product) Intermediate->Acetal Minor Product Water Water Intermediate->Water Elimination

Caption: Acid-catalyzed reaction pathway for solketal synthesis.

The typical experimental procedure for catalyst testing and solketal production in a laboratory setting follows a standardized workflow, from reactant preparation to final product analysis.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Analysis Reactants 1. Mix Glycerol & Acetone AddCatalyst 2. Add Catalyst Reactants->AddCatalyst Reaction 3. Heat & Stir (Controlled Temp) AddCatalyst->Reaction Monitor 4. Monitor Progress (e.g., GC) Reaction->Monitor Cool 5. Cool Mixture Monitor->Cool Separate 6. Separate Catalyst (Filtration) Cool->Separate Analyze 7. Analyze Product (GC-MS, NMR) Separate->Analyze

Caption: General experimental workflow for solketal synthesis.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound using a heterogeneous catalyst in a batch reactor. Specific parameters such as temperature, time, and reactant ratios should be optimized based on the chosen catalyst as detailed in the comparative table.

1. Materials and Apparatus:

  • Reactants: Glycerol (≥99% purity), Acetone (analytical grade).

  • Catalyst: Selected heterogeneous catalyst (e.g., Amberlyst-15, dried before use).

  • Apparatus: A three-neck round-bottom flask (batch reactor), magnetic stirrer with hotplate, thermometer, reflux condenser, and sampling equipment.[6]

  • Analysis Equipment: Gas Chromatograph with Mass Spectrometer (GC-MS) for product identification and quantification.

2. Synthesis Procedure:

  • Reactor Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and a stopper for sampling. Ensure the cooling water is flowing through the condenser.[6]

  • Charging Reactants: Add a pre-determined molar ratio of glycerol and acetone (e.g., 1:3 to 1:15) to the flask.[4][5]

  • Catalyst Addition: Introduce the catalyst into the reactant mixture. The catalyst loading is typically a weight percentage based on the amount of glycerol (e.g., 3% w/w).[2][5]

  • Reaction: Begin stirring (e.g., 500 rpm) and heat the mixture to the desired reaction temperature (e.g., 60 °C).[2][8] The start of the reaction time is marked when the desired temperature is reached.[6]

  • Monitoring: Withdraw small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) for analysis.[5]

  • Reaction Termination: After the desired reaction time or upon reaching equilibrium, stop the heating and allow the reactor to cool to room temperature.

3. Product Separation and Analysis:

  • Catalyst Recovery: Separate the solid heterogeneous catalyst from the liquid product mixture by filtration or centrifugation. The recovered catalyst can be washed, dried, and stored for reusability studies.

  • Product Analysis: Analyze the liquid samples using GC-MS. This allows for the quantification of unreacted glycerol and the formed solketal, from which glycerol conversion and solketal selectivity can be calculated.

    • Glycerol Conversion (%) = [(Initial moles of glycerol - Final moles of glycerol) / Initial moles of glycerol] x 100

    • Solketal Selectivity (%) = [Moles of solketal produced / (Initial moles of glycerol - Final moles of glycerol)] x 100

Discussion

The data clearly indicates that the choice of catalyst has a dramatic effect on reaction efficiency.

  • Heteropolyacids (HPAs): Catalysts like H₃[PW₁₂O₄₀] (PW₁₂) demonstrate exceptionally high activity, achieving near-complete glycerol conversion in just 5 minutes at room temperature.[4] This high performance is attributed to their strong Brønsted acidity.[4] The main drawback can be their solubility in polar media, which can complicate separation, though they are considered heterogeneous.

  • Ion-Exchange Resins: Amberlyst-15 is a widely studied and effective catalyst, showing high conversion (95%) and excellent selectivity (99%) at a moderate temperature of 70 °C in only 15 minutes.[3][4] It is a robust, commercially available, and easily separable solid acid catalyst, making it a strong candidate for industrial applications.[3]

  • Zeolites and Metal Oxides: These solid acids also show promising results. MOFs like UiO-66(Hf) and modified oxides such as SO₄²⁻/ZrO₂ can achieve high conversions at room temperature, although they may require longer reaction times compared to HPAs.[4] Zeolites like Beta zeolite are also effective but may require higher temperatures.[3]

  • Homogeneous and Other Catalysts: While traditional homogeneous acids like H₂SO₄ can catalyze the reaction, they present significant challenges related to separation, corrosion, and waste disposal.[3][6] Novel approaches, such as using pressurized CO₂ as a "switchable" catalyst, are being explored but currently yield lower conversions compared to strong acid catalysts.[7]

Conclusion

For the synthesis of this compound, heterogeneous catalysts are overwhelmingly favored due to their operational advantages. Among them, heteropolyacids (specifically PW₁₂) offer the highest activity under the mildest conditions, achieving remarkable conversion rates in minutes.[4] However, for a balance of high performance, commercial availability, robustness, and ease of handling, the ion-exchange resin Amberlyst-15 stands out as a highly practical and efficient choice for both laboratory and potential industrial-scale production.[3][4] The optimal selection will ultimately depend on the specific process requirements, including desired reaction speed, operating temperature, and economic considerations for catalyst cost and reusability.

References

A Comparative Guide to Chiral Pools in Asymmetric Synthesis: 1,3-Dioxolane-4-methanol and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the strategic selection of a chiral pool is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. While a diverse array of chiral starting materials are available, this guide provides a focused comparison of 1,3-dioxolane-4-methanol and its derivatives against other widely utilized chiral pools: tartaric acid, carbohydrates, and amino acids. By presenting quantitative data from key asymmetric transformations, detailed experimental protocols, and illustrative workflows, this document aims to equip researchers with the information necessary to make informed decisions in the design and execution of stereoselective syntheses.

The Contenders: An Overview of Chiral Pools

Chiral pools offer a cost-effective and efficient strategy for introducing chirality into a target molecule by utilizing readily available, enantiomerically pure natural products as starting materials.[1] The inherent stereochemistry of these building blocks can be transferred through a synthetic sequence, often with high fidelity.

This compound and its derivatives , often derived from glycerol (B35011) or ascorbic acid, provide a versatile scaffold with multiple stereocenters and functional groups that can be readily manipulated. Their rigid cyclic structure can impart a high degree of stereocontrol in various reactions.

Tartaric acid , a C4 dicarboxylic acid with C2 symmetry, is a classical and widely used chiral auxiliary and building block. Its diol and carboxylic acid functionalities allow for the formation of a variety of chiral auxiliaries and catalysts.[2]

Carbohydrates , such as glucose, offer a dense array of stereocenters and functional groups. Their rich and well-defined stereochemistry makes them attractive starting points for the synthesis of complex chiral molecules.[3][4]

Amino acids , the building blocks of proteins, provide a diverse range of side chains and readily available enantiopure starting materials. They are frequently used to introduce nitrogen-containing stereocenters.[1]

Performance in Asymmetric Transformations: A Data-Driven Comparison

To provide a clear and objective comparison, the performance of these chiral pools is evaluated in three key asymmetric reactions: the Diels-Alder reaction, alkylation, and the synthesis of β-amino acids.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with the potential to create up to four new stereocenters. The use of chiral auxiliaries derived from chiral pools can effectively control the facial selectivity of this cycloaddition. Below is a comparison of the cycloaddition of cyclopentadiene (B3395910) with various acrylates bearing chiral auxiliaries from the respective chiral pools.

Table 1: Performance in Asymmetric Diels-Alder Reaction of Cyclopentadiene and Acrylates

Chiral Pool SourceChiral AuxiliaryLewis AcidYield (%)Diastereomeric Ratio (endo:exo)Enantiomeric Excess (ee%)
Carbohydrate Levoglucosenone-derived acrylate (B77674)Et₂AlCl95>96:498 (de)
Amino Acid N-Acryloyl-L-proline methyl esterTiCl₄8592:884
Tartaric Acid 8-Phenylmenthol acrylateBCl₃9998.5:1.597 (de)
Asymmetric Alkylation

The diastereoselective alkylation of enolates derived from chiral auxiliaries is a fundamental method for the enantioselective formation of carbon-carbon bonds. The following table compares the alkylation of enolates derived from different chiral pools with benzyl (B1604629) bromide.

Table 2: Performance in Asymmetric Alkylation with Benzyl Bromide

Chiral Pool SourceChiral Auxiliary/SubstrateBaseYield (%)Diastereomeric Ratio (dr)
1,3-Dioxolane (2S,5S)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-oneLDAHigh>95:5
Amino Acid Pseudoephenamine alaninamide pivaldimineLDA93>99:1
Tartaric Acid Tartrate-derived acetalEt₂Zn90High
Carbohydrate Isoserine-derived N,O-acetalLDA9180:20

Note: The diastereomeric ratio (dr) is reported as it is the direct measure of stereoselectivity in these substrate-controlled reactions.

Synthesis of Chiral β-Amino Acids

Chiral β-amino acids are valuable building blocks in medicinal chemistry. The synthesis of these non-proteinogenic amino acids often relies on chiral pool starting materials to establish the desired stereochemistry.

Table 3: Representative Syntheses of Chiral β-Amino Acids

Chiral Pool SourceKey Intermediate/ReactionOverall Yield (%)Stereoselectivity
1,3-Dioxolane Addition of lithium enolate of a dioxolanone to an imineModerateHigh dr
Tartaric Acid Arndt-Eistert homologation of an α-amino acid derived from tartaric acidGoodHigh ee
Carbohydrate (Glucose) Oxidative cleavage and reductive aminationGood (gram scale)Enantiopure
Amino Acid (Proline) Proline-catalyzed Mannich reactionExcellentExcellent dr and ee

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate replication and adaptation.

General Procedure for Asymmetric Diels-Alder Reaction with a Carbohydrate-Derived Auxiliary

A solution of the chiral acrylate derived from levoglucosenone (B1675106) (1.0 eq) in toluene (B28343) is cooled to -78 °C under an inert atmosphere. The Lewis acid (e.g., Et₂AlCl, 1.2 eq) is added dropwise, and the mixture is stirred for 30 minutes. Freshly cracked cyclopentadiene (3.0 eq) is then added, and the reaction is stirred at -78 °C for the specified time. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to afford the Diels-Alder adduct.[5]

General Procedure for Asymmetric Alkylation of a 1,3-Dioxolan-4-one (B8650053)

To a solution of lithium diisopropylamide (LDA), freshly prepared from diisopropylamine (B44863) and n-butyllithium, in anhydrous THF at -78 °C is added a solution of the chiral 1,3-dioxolan-4-one (1.0 eq) in THF. The resulting enolate solution is stirred for 30 minutes at -78 °C. The electrophile (e.g., benzyl bromide, 1.2 eq) is then added, and the reaction mixture is stirred at -78 °C for several hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for the Synthesis of a β-Amino Acid from a Carbohydrate Source

α-D-glucopyranose is oxidized with sodium periodate, followed by reductive amination to yield a morpholino derivative. Subsequent oxidation of the primary alcohol to a carboxylic acid affords the enantiopure morpholino β-amino acid. The intermediates are often used in the next step without extensive purification, making the process efficient for gram-scale synthesis.[3]

Visualizing Synthetic Strategies

To further clarify the relationships and workflows, the following diagrams are provided in the DOT language for Graphviz.

Logical Workflow for Chiral Pool-Based Asymmetric Synthesis

Chiral_Pool_Synthesis cluster_start Starting Material Selection cluster_modification Auxiliary/Substrate Preparation cluster_reaction Stereoselective Reaction cluster_workup Product Isolation cluster_end Final Product Chiral Pool Chiral Pool Functional Group Manipulation Functional Group Manipulation Chiral Pool->Functional Group Manipulation  Derivatization Attachment of Prochiral Unit Attachment of Prochiral Unit Functional Group Manipulation->Attachment of Prochiral Unit Asymmetric Transformation Asymmetric Transformation Attachment of Prochiral Unit->Asymmetric Transformation Purification Purification Asymmetric Transformation->Purification  Crude Product Cleavage of Auxiliary Cleavage of Auxiliary Purification->Cleavage of Auxiliary Enantioenriched Product Enantioenriched Product Cleavage of Auxiliary->Enantioenriched Product

Caption: General workflow for asymmetric synthesis using a chiral pool auxiliary.

Signaling Pathway for Lewis Acid Catalysis in Diels-Alder Reaction

Diels_Alder_Catalysis dienophile Chiral Dienophile activated_complex Activated Complex dienophile->activated_complex lewis_acid Lewis Acid lewis_acid->activated_complex Coordination transition_state [4+2] Transition State activated_complex->transition_state diene Diene diene->transition_state cycloadduct Cycloadduct transition_state->cycloadduct Cycloaddition

Caption: Lewis acid activation in a chiral auxiliary-controlled Diels-Alder reaction.

Conclusion

The choice of a chiral pool for asymmetric synthesis is a multifaceted decision that depends on the target molecule, the desired transformation, and practical considerations such as cost and availability.

  • This compound and its derivatives offer a structurally rigid and versatile platform, particularly effective in reactions where chelation control can be exploited to achieve high stereoselectivity.

  • Tartaric acid remains a reliable and economical choice, with a long history of successful applications in a wide range of asymmetric transformations.

  • Carbohydrates provide unparalleled stereochemical diversity and are excellent starting points for the synthesis of complex natural products and their analogs.

  • Amino acids are the premier choice for the introduction of stereodefined nitrogen-containing moieties and offer a vast array of side-chain functionalities.

This guide provides a snapshot of the comparative performance of these key chiral pools. It is crucial for researchers to consider the specific context of their synthetic problem and to consult the primary literature for the most relevant and up-to-date protocols. The data and workflows presented herein serve as a valuable starting point for navigating the rich and ever-expanding field of asymmetric synthesis.

References

The Versatile Chiral Synthon: A Comparative Guide to 1,3-Dioxolane-4-methanol in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chiral building block is a critical decision that significantly impacts the efficiency and success of a total synthesis campaign. Among the arsenal (B13267) of available chiral synthons, 1,3-dioxolane-4-methanol, often referred to as solketal (B138546) when prepared from glycerol (B35011) and acetone, has emerged as a valuable and versatile C3 chiral building block. This guide provides an objective comparison of its performance against alternative synthons in the total synthesis of key natural products and pharmaceuticals, supported by experimental data and detailed protocols.

Unveiling the Potential of this compound

Derived from the readily available and inexpensive chiral pool starting material, glycerol, this compound offers a stable, protected form of a chiral glyceraldehyde equivalent. Its rigid dioxolane ring system provides stereochemical control in subsequent reactions, making it an attractive choice for introducing chirality in complex molecules. The primary hydroxyl group serves as a convenient handle for a variety of chemical transformations, allowing for chain extension and the introduction of diverse functionalities. This guide will explore its application in the synthesis of two exemplary molecules: the insect pheromone (+)-disparlure and the widely used beta-blocker (S)-propranolol.

Performance in the Total Synthesis of (+)-Disparlure

(+)-Disparlure, the sex pheromone of the gypsy moth, is a chiral epoxide whose synthesis provides an excellent platform for comparing different asymmetric strategies. The two primary approaches involve the use of a chiral synthon from the "chiral pool," such as (R)-2,2-dimethyl-1,3-dioxolane-4-methanol, and asymmetric catalysis, most notably the Sharpless Asymmetric Epoxidation.

Comparative Data: (+)-Disparlure Synthesis
ApproachChiral SourceKey TransformationOverall Yield (%)Enantiomeric Excess (ee, %)Number of StepsReference
Chiral Pool (R)-2,2-dimethyl-1,3-dioxolane-4-methanolWittig reaction, Epoxidation~21>98~8[1]
Asymmetric Catalysis Allyl alcoholSharpless Asymmetric Epoxidation27-29>986[2][3]
Asymmetric Catalysis Olefinic acidEnantioselective Iodolactonization33955[4]

As the data indicates, while the chiral pool approach utilizing this compound provides excellent enantioselectivity, asymmetric catalysis methods such as the Sharpless epoxidation and enantioselective iodolactonization can offer a shorter synthetic route with comparable or higher overall yields.[1][2][3][4]

Experimental Protocols: Key Steps in (+)-Disparlure Synthesis

Protocol 1: Synthesis of the Tosylate of (R)-2,2-dimethyl-1,3-dioxolane-4-methanol (Chiral Pool Approach)

This protocol describes the conversion of the primary alcohol of (R)-solketal into a good leaving group, a necessary activation step for subsequent nucleophilic substitution.

  • Materials: (R)-2,2-dimethyl-1,3-dioxolane-4-methanol, p-toluenesulfonyl chloride (TsCl), pyridine (B92270), dichloromethane (B109758) (DCM).

  • Procedure:

    • To a solution of (R)-2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 eq.) in dry DCM at 0 °C is added pyridine (1.5 eq.).

    • p-Toluenesulfonyl chloride (1.2 eq.) is added portion-wise, and the reaction mixture is stirred at 0 °C for 4 hours.

    • The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water, and the layers are separated.

    • The aqueous layer is extracted with DCM. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired tosylate.

Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol (Asymmetric Catalysis Approach)

This protocol outlines the key stereochemistry-defining step in an alternative synthesis of (+)-disparlure.[5]

  • Materials: Allylic alcohol substrate, titanium(IV) isopropoxide (Ti(OiPr)4), (+)-diethyl tartrate ((+)-DET), tert-butyl hydroperoxide (TBHP) in toluene (B28343), dichloromethane (DCM).

  • Procedure:

    • A solution of titanium(IV) isopropoxide (0.1 eq.) and (+)-diethyl tartrate (0.12 eq.) in dry DCM is stirred at -20 °C for 30 minutes.

    • The allylic alcohol (1.0 eq.) is added, and the mixture is stirred for a further 30 minutes at -20 °C.

    • A solution of tert-butyl hydroperoxide in toluene (2.0 eq.) is added dropwise, and the reaction is stirred at -20 °C for 2-4 hours, monitoring by TLC.

    • The reaction is quenched by the addition of a 10% aqueous solution of tartaric acid, and the mixture is stirred for 1 hour at room temperature.

    • The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the chiral epoxide.

Logical Workflow for (+)-Disparlure Synthesis

disparlure_synthesis cluster_chiral_pool Chiral Pool Approach cluster_asymmetric_catalysis Asymmetric Catalysis Approach A (R)-1,3-Dioxolane- 4-methanol B Tosylation A->B C Alkylation B->C D Deprotection & Wittig Reaction C->D E Epoxidation D->E F (+)-Disparlure E->F G Allylic Alcohol H Sharpless Asymmetric Epoxidation G->H I Chiral Epoxide H->I J Chain Elongation I->J K (+)-Disparlure J->K

Caption: Synthetic strategies for (+)-disparlure.

Performance in the Total Synthesis of (S)-Propranolol

(S)-Propranolol is a widely prescribed beta-blocker where the pharmacological activity resides almost exclusively in the (S)-enantiomer. Its synthesis offers another valuable case study for comparing the chiral pool approach using (S)-2,2-dimethyl-1,3-dioxolane-4-methanol with other methods, such as kinetic resolution of a racemic intermediate.

Comparative Data: (S)-Propranolol Synthesis
ApproachChiral Source/MethodKey TransformationOverall Yield (%)Enantiomeric Excess (ee, %)Number of StepsReference
Chiral Pool (S)-2,2-dimethyl-1,3-dioxolane-4-methanolNucleophilic opening of epoxide~45>99~4[6]
Kinetic Resolution Racemic 1-(1-naphthyloxy)-2,3-epoxypropaneZn(NO3)2/(+)-tartaric acid catalyzed resolution55 (of crude product)892[7]
Kinetic Resolution Racemic 1-(1-naphthyloxy)-2,3-epoxypropaneLipase-catalyzed resolution10-30 (overall)>98>6[8]

The chiral pool approach starting from (S)-solketal provides a reliable route to highly enantiopure (S)-propranolol.[6] While kinetic resolution can also be effective, the yields can be lower, and in the case of enzymatic resolutions, the number of steps can be higher.[7][8]

Experimental Protocols: Key Steps in (S)-Propranolol Synthesis

Protocol 3: Synthesis of (S)-1-(1-Naphthyloxy)-2,3-epoxypropane from (S)-Solketal Tosylate (Chiral Pool Approach)

This protocol details the reaction of the tosylate derived from (S)-solketal with 1-naphthol (B170400) to form a key intermediate, which is then converted to the epoxide.

  • Materials: (S)-2,2-dimethyl-1,3-dioxolane-4-methyl tosylate, 1-naphthol, sodium hydride (NaH), tetrahydrofuran (B95107) (THF).

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq.) in dry THF at 0 °C is added a solution of 1-naphthol (1.1 eq.) in THF. The mixture is stirred at room temperature for 30 minutes.

    • A solution of (S)-2,2-dimethyl-1,3-dioxolane-4-methyl tosylate (1.0 eq.) in THF is added dropwise, and the reaction mixture is heated to reflux for 4-6 hours.

    • After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The resulting crude product is then subjected to acidic hydrolysis (e.g., using aqueous acetic acid) to remove the acetonide protecting group, followed by treatment with a base (e.g., sodium hydroxide) to effect epoxide formation.

Protocol 4: Kinetic Resolution of Racemic 1-(1-Naphthyloxy)-2,3-epoxypropane (Kinetic Resolution Approach)

This protocol describes the enantioselective ring-opening of a racemic epoxide, leaving one enantiomer in excess.[7]

  • Materials: Racemic 1-(1-naphthyloxy)-2,3-epoxypropane, Zn(NO3)2·6H2O, (+)-tartaric acid, isopropylamine, dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • A mixture of racemic 1-(1-naphthyloxy)-2,3-epoxypropane (1.0 eq.), Zn(NO3)2·6H2O (0.5 eq.), and (+)-tartaric acid (1.0 eq.) in DMSO is stirred for 15 minutes.

    • Isopropylamine (1.6 eq.) is added, and the mixture is stirred at room temperature for 24 hours.

    • The reaction mixture is cooled and filtered. The solid is washed with dichloromethane.

    • The filtrate is treated with 10% aqueous sodium hydroxide (B78521) and extracted with dichloromethane.

    • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated to give crude (S)-propranolol. The enantiomeric excess is determined by chiral HPLC.

Signaling Pathway of Beta-Blockers

beta_blocker_pathway cluster_receptor Beta-Adrenergic Receptor Signaling Epinephrine Epinephrine/ Norepinephrine BetaReceptor Beta-Adrenergic Receptor Epinephrine->BetaReceptor Binds to GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., increased heart rate) PKA->CellularResponse Phosphorylates targets leading to BetaBlocker (S)-Propranolol (Beta-Blocker) BetaBlocker->BetaReceptor Antagonizes

Caption: Mechanism of action of beta-blockers.

Conclusion: Making an Informed Decision

The choice between utilizing this compound from the chiral pool and employing asymmetric catalysis is multifaceted and depends on several factors, including the specific target molecule, the desired scale of the synthesis, and the availability of reagents and catalysts.

Advantages of this compound:

  • Readily available and inexpensive: As a derivative of glycerol, it is a cost-effective chiral starting material.

  • High enantiopurity: It can be obtained with high enantiomeric excess.

  • Stability: The dioxolane protecting group is stable to a wide range of reaction conditions.

  • Predictable stereochemistry: The rigid ring system often leads to high diastereoselectivity in subsequent reactions.

Disadvantages of this compound:

  • Longer synthetic routes: The chiral pool approach can sometimes involve more steps compared to asymmetric catalysis.

  • Stoichiometric chirality: The chirality is inherent to the starting material, which can be less flexible than catalytic methods where the chirality is induced by a small amount of a chiral catalyst.

Ultimately, this compound remains a highly valuable and reliable chiral synthon in total synthesis. Its utility is particularly evident in situations where a robust and scalable route to a chiral C3 unit is required. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision on the most appropriate strategy for their synthetic endeavors.

References

A Comparative Analysis of Glycerol Derivatives: 1,3-Dioxolane-4-methanol (Glycerol Formal) vs. Solketal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two prominent glycerol (B35011) derivatives: 1,3-Dioxolane-4-methanol, commonly known as glycerol formal, and solketal (B138546). As the production of biodiesel generates a surplus of crude glycerol, its conversion into value-added chemicals has become a significant area of research.[1] Glycerol formal and solketal are two such derivatives with wide-ranging applications, particularly as green solvents and chemical intermediates.[2] This document aims to offer an objective comparison of their synthesis, properties, and performance, supported by experimental data to aid in the selection of the appropriate derivative for specific research and development applications.

Introduction to the Compounds

This compound (Glycerol Formal) is the condensation product of glycerol and formaldehyde (B43269).[3][4] It is a colorless to light yellow liquid and typically exists as a mixture of two isomers: the five-membered ring (4-hydroxymethyl-1,3-dioxolane) and the six-membered ring (5-hydroxy-1,3-dioxane), often in a roughly 40:60 ratio.[4] Glycerol formal is recognized for its utility as a solvent in pharmaceutical preparations, particularly for injectable drugs in veterinary medicine, as well as in coatings, inks, and as a chemical intermediate.[3][4][5]

Solketal , with the IUPAC name (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol, is the product of the acid-catalyzed reaction between glycerol and acetone (B3395972).[6] It is a clear, colorless liquid that exists predominantly as a single five-membered ring isomer.[2] Solketal has gained significant attention as a fuel additive for improving the properties of gasoline and biodiesel, in addition to its use as a solvent, a chiral intermediate in synthesis, and in the production of polymers and plasticizers.[1][7]

Comparative Data of Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of glycerol formal and solketal, compiled from various sources.

PropertyThis compound (Glycerol Formal)Solketal
CAS Number 4740-78-7 (mixture)[5]100-79-8 (racemic)[6]
Molecular Formula C₄H₈O₃[3][8]C₆H₁₂O₃[6]
Molecular Weight 104.10 g/mol [3][8]132.16 g/mol
Appearance Colorless to light yellow liquid[9]Clear, colorless liquid[6]
Boiling Point 191-195 °C[8]188-189 °C[6]
Density ~1.203 - 1.215 g/mL at 20-25 °C[8][9]~1.063 g/mL at 25 °C[6]
Flash Point 97-99 °C[9]80 °C[6]
Solubility in Water Soluble/Miscible[8][10][11]Miscible[6]
Isomeric Form Mixture of 5- and 6-membered rings[4]Predominantly 5-membered ring[2]

Synthesis and Production

Both glycerol formal and solketal are synthesized through the acid-catalyzed acetalization or ketalization of glycerol. The choice of the carbonyl compound dictates the final product.

Synthesis of this compound (Glycerol Formal)

Glycerol formal is prepared by the reaction of glycerol with formaldehyde (or its polymer, paraformaldehyde) in the presence of an acid catalyst.[4] The reaction produces a mixture of a five-membered ring (this compound) and a six-membered ring (1,3-dioxan-5-ol).[4]

Experimental Protocol: Synthesis of Glycerol Formal

  • Reactants: Glycerol and paraformaldehyde.

  • Catalyst: A supported solid super acid catalyst.[12]

  • Procedure:

    • 920g of glycerin, 990g of paraformaldehyde, and 20g of the catalyst are added to a reaction vessel.[12]

    • The mixture is heated to 80°C.[12]

    • Water and trioxane (B8601419) formed during the reaction are removed using a fractionation device.[12]

    • The reaction is allowed to proceed for 5 hours.[12]

  • Analysis: The product composition can be analyzed using HPLC-MS.[12] A typical result yields a product with a 70:25 ratio of the six-membered ring to the five-membered ring isomer.[12]

Synthesis of Solketal

Solketal is synthesized by the reaction of glycerol with acetone, typically in the presence of a heterogeneous or homogeneous acid catalyst.[7] This reaction is an equilibrium-limited process, and to achieve high yields, it is often necessary to remove the water produced during the reaction or use an excess of acetone.

Experimental Protocol: Synthesis of Solketal

  • Reactants: Glycerol and acetone.

  • Catalyst: Amberlyst-46 (a heterogeneous acid catalyst).

  • Procedure:

    • Glycerol (5g, 0.054 mol) and acetone are mixed in a 6:1 molar ratio in a three-necked round-bottom flask.

    • 1% (w/w) of Amberlyst-46 catalyst is added.

    • The mixture is refluxed at 60°C with stirring (500 rpm) under a nitrogen atmosphere for 30 minutes.[3]

  • Analysis: The product yield and glycerol conversion are determined by GC-FID.[3] This protocol has been reported to achieve an 84% yield of solketal.[3]

Performance and Applications: A Comparative Overview

While both compounds share applications as solvents, their performance characteristics can differ, making one more suitable than the other for specific uses.

Performance as Solvents

Both glycerol formal and solketal are considered green solvents due to their derivation from renewable glycerol, low toxicity, and biodegradability.[3][4]

  • Glycerol Formal: It is an effective solvent for a wide range of organic chemicals and is particularly noted for its use in pharmaceutical formulations as a carrier for poorly water-soluble drugs.[3][13] Its ability to dissolve both polar and non-polar molecules makes it versatile.[3] It is also used in coatings and paints to improve flow and spreadability.

  • Solketal: Solketal is also a versatile solvent, miscible with water and most organic solvents.[6] It is used as a solvent in resins, coatings, and cleaning agents. One study noted that solketal could be a safe alternative to reprotoxic glycol ethers.

Direct comparative studies on their solvency power are limited. However, the difference in their chemical structures (presence of two methyl groups in solketal) can influence their interaction with different solutes.

Performance as Fuel Additives

The use of these glycerol derivatives as fuel additives is a significant area of application, with more extensive data available for solketal.

  • Solketal: Numerous studies have demonstrated the benefits of adding solketal to gasoline and biodiesel. It has been shown to:

    • Increase the research octane (B31449) number (RON) and motor octane number (MON) of gasoline.[2][3]

    • Reduce gum formation in gasoline.[2]

    • Decrease emissions of carbon monoxide (CO) and unburned hydrocarbons (UHC) in some cases.[8] One study found that a 15% solketal blend with gasoline resulted in optimal engine performance and decreased pollution emissions.[8]

  • Glycerol Formal: Limited data is available on the performance of glycerol formal as a fuel additive. One review mentioned that while solketal increases the octane number of gasoline, glycerol formal can cause a slight decrease.[1]

The higher oxygen content and different combustion properties of solketal likely contribute to its more favorable performance as a fuel additive compared to glycerol formal.

Experimental Workflows and Logical Relationships

The synthesis of both glycerol formal and solketal from glycerol follows a similar logical workflow, as depicted in the diagrams below.

Synthesis_Workflow cluster_glycerol_formal Glycerol Formal Synthesis Glycerol_GF Glycerol Reactor_GF Reaction Vessel (e.g., 80°C, 5h) Glycerol_GF->Reactor_GF Formaldehyde Formaldehyde / Paraformaldehyde Formaldehyde->Reactor_GF Catalyst_GF Acid Catalyst Catalyst_GF->Reactor_GF Purification_GF Purification (e.g., Distillation) Reactor_GF->Purification_GF GlycerolFormal Glycerol Formal (Mixture of Isomers) Purification_GF->GlycerolFormal

Caption: Synthesis workflow for Glycerol Formal.

Solketal_Synthesis_Workflow cluster_solketal Solketal Synthesis Glycerol_S Glycerol Reactor_S Reaction Vessel (e.g., 60°C, 30 min) Glycerol_S->Reactor_S Acetone Acetone Acetone->Reactor_S Catalyst_S Acid Catalyst (e.g., Amberlyst-46) Catalyst_S->Reactor_S Purification_S Purification (e.g., Distillation) Reactor_S->Purification_S Solketal Solketal Purification_S->Solketal

Caption: Synthesis workflow for Solketal.

Conclusion

Both this compound (glycerol formal) and solketal are valuable derivatives of glycerol with overlapping and distinct applications. The choice between them will largely depend on the specific requirements of the intended application.

  • Glycerol Formal is a well-established solvent, particularly in the pharmaceutical industry, and its synthesis from formaldehyde offers a route for the valorization of this C1 building block. Its existence as a mixture of isomers may be a consideration for applications requiring high purity of a single compound.

  • Solketal demonstrates superior performance as a fuel additive, with a growing body of research supporting its benefits in improving fuel properties and reducing emissions. Its synthesis from acetone is a straightforward process, and its existence as a single primary isomer simplifies purification and characterization.

For researchers and drug development professionals, glycerol formal's history as a pharmaceutical solvent may make it a more conventional choice for certain formulations. However, solketal's properties as a green solvent and its potential as a chiral building block should not be overlooked. Further head-to-head comparative studies, particularly on their solvency power for a wider range of compounds and their performance in coating formulations, would be beneficial for the scientific community to make more informed decisions.

References

Assessing the Performance of "1,3-Dioxolane-4-methanol" as a Protecting Group for Diols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the judicious selection of protecting groups is paramount for achieving high yields and desired molecular complexity. This guide provides a comprehensive assessment of "1,3-Dioxolane-4-methanol," commonly known as Solketal, as a protecting group for 1,2-diols. Its performance is objectively compared with two widely used alternatives: the isopropylidene acetal (B89532) (acetonide) and the benzylidene acetal. This comparison is supported by a summary of available experimental data and detailed experimental protocols.

Introduction to Diol Protecting Groups

In organic synthesis, protecting groups are essential tools for temporarily masking reactive functional groups to prevent undesired side reactions. For diols, cyclic acetals and ketals are among the most common and effective protecting groups. They are generally stable under basic, nucleophilic, and reductive conditions, while being readily cleaved under acidic conditions.[1][2] The choice of a specific protecting group depends on factors such as the stability required for subsequent reaction steps, the ease of formation and cleavage, and potential influences on the stereochemistry of the molecule.

"this compound" (Solketal) is a protected form of glycerol (B35011), readily synthesized from the acid-catalyzed reaction of glycerol with acetone (B3395972).[1][3] It serves as a chiral building block and a protecting group for a vicinal diol functionality.[1][4] The presence of a primary hydroxyl group on the dioxolane ring offers a handle for further synthetic transformations while the diol is protected.

Comparative Performance Analysis

This section compares the performance of the Solketal-derived protecting group with the standard isopropylidene acetal (acetonide) and the benzylidene acetal. The Solketal protecting group is structurally similar to an acetonide, being derived from a ketone (acetone).

Data Summary of Diol Protecting Groups

Protecting GroupReagents for ProtectionTypical CatalystFormation Conditions (Typical Yield)StabilityCleavage Conditions (Typical Yield)
This compound derivative Diol, 2,2-Dimethoxypropane (B42991) (for acetonide exchange) or AcetoneAcid catalyst (e.g., p-TsOH, Amberlyst-15)Anhydrous conditions, Room Temp to Reflux (Yields generally >90%)Stable to bases, nucleophiles, and reducing agents.Mild aqueous acid (e.g., acetic acid, dilute HCl), Lewis acids. (Yields generally >90%)
Isopropylidene Acetal (Acetonide) Diol, Acetone or 2,2-DimethoxypropaneAcid catalyst (e.g., p-TsOH, H₂SO₄)Anhydrous conditions, Room Temp (Yields often >95%)Stable to bases, nucleophiles, and reducing agents.Mild aqueous acid (e.g., acetic acid, dilute HCl). (Yields generally >95%)
Benzylidene Acetal Diol, Benzaldehyde or Benzaldehyde dimethyl acetalAcid catalyst (e.g., CSA, TsOH)Anhydrous conditions, Reflux with azeotropic removal of water (Yields typically 80-95%)Stable to bases and nucleophiles. More acid-stable than acetonides.Acid hydrolysis (stronger conditions than acetonides), Hydrogenolysis (e.g., H₂/Pd-C). (Yields generally >90%)

Key Performance Considerations

  • Formation: Acetonides, including the dioxolane ring of Solketal, are generally formed under mild conditions with high yields.[2] Benzylidene acetals often require more forcing conditions, such as reflux with a Dean-Stark trap to remove water.[5]

  • Stability: All three protecting groups are stable to basic and nucleophilic conditions. Benzylidene acetals are generally more stable to acidic conditions than acetonides. The reactivity of the Solketal protecting group towards acid-catalyzed hydrolysis is significantly high, which can be attributed to the formation of a stable tertiary carbocation intermediate upon protonation.

  • Cleavage: The lability of acetonides in mild acidic conditions allows for their selective removal in the presence of more robust protecting groups, a key aspect of orthogonal protection strategies. The deprotection of the Solketal moiety can be achieved using glacial acetic acid.[6] Benzylidene acetals can also be cleaved by hydrogenolysis, which provides an orthogonal deprotection strategy if other groups in the molecule are sensitive to acid but stable to reduction.[2]

  • Chirality and Functional Handle: A unique feature of using a chiral form of Solketal (e.g., (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol) is the introduction of a chiral auxiliary, which can be valuable in asymmetric synthesis.[4][7] The free primary hydroxyl group on the Solketal backbone allows for further synthetic modifications while the diol is protected.

Experimental Protocols

The following are representative experimental protocols for the protection of a generic 1,2-diol and the subsequent deprotection.

Protection of a 1,2-Diol using a Solketal-derived Acetonide

This protocol is based on the general principle of acetonide formation.

Materials:

  • 1,2-diol (1.0 mmol)

  • 2,2-Dimethoxypropane (1.5 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 mmol)

  • Anhydrous acetone (10 mL)

  • Triethylamine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1,2-diol in anhydrous acetone.

  • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 12 hours depending on the diol.

  • Once the reaction is complete, quench the reaction by adding a few drops of triethylamine.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography on silica (B1680970) gel.

Deprotection of the Acetonide Group

Materials:

  • Protected diol (1.0 mmol)

  • Aqueous acetic acid (e.g., 80% acetic acid in water) or dilute hydrochloric acid (e.g., 1 M HCl)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the protected diol in a mixture of a suitable organic solvent (like THF or methanol) and the acidic aqueous solution.

  • Stir the reaction at room temperature and monitor by TLC. Deprotection is typically complete within a few hours.

  • Once the reaction is complete, carefully neutralize the acid with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected diol by column chromatography if necessary.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the protection and deprotection of a diol, as well as a simplified reaction scheme.

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step P1 Dissolve Diol in Anhydrous Solvent P2 Add Protecting Agent & Acid Catalyst P1->P2 P3 Stir at Room Temp (Monitor by TLC) P2->P3 P4 Quench Reaction & Work-up P3->P4 P5 Purification P4->P5 D1 Dissolve Protected Diol P5->D1 Protected Diol D2 Add Aqueous Acid D1->D2 D3 Stir at Room Temp (Monitor by TLC) D2->D3 D4 Neutralize & Work-up D3->D4 D5 Purification D4->D5 Reaction_Scheme cluster_forward cluster_reverse Diol R-CH(OH)CH(OH)-R' ProtectedDiol Protected Diol Diol->ProtectedDiol Protection Acetone + Acetone/2,2-DMP ProtectedDiol->Diol Deprotection H2O H₂O AcidCatalyst H+

References

Navigating Complexity: A Comparative Guide to Analytical Strategies for 1,3-Dioxolane-4-methanol in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 1,3-Dioxolane-4-methanol, ensuring its purity and accurately quantifying its presence within complex reaction matrices is paramount. This guide provides a comparative analysis of key analytical techniques, offering insights into their performance, potential for cross-reactivity from structurally similar compounds, and detailed experimental protocols to support robust method development and validation.

While direct cross-reactivity studies in the immunological sense are not commonly reported for this compound, the concept of analytical interference from related substances is a critical consideration in chromatographic and spectroscopic methods. This guide will focus on these analytical challenges, presenting data-driven comparisons to aid in the selection of the most appropriate methodology for your research needs.

Analytical Technique Comparison

The selection of an analytical method for this compound is highly dependent on the specific requirements of the analysis, including the need for quantitative accuracy, impurity profiling, and the nature of the sample matrix. The following tables summarize the performance of commonly employed techniques.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound and Related Compounds

ParameterThis compoundAlternative: 2,2-Dimethyl-1,3-dioxolanePotential Interferent: Glycerol
Typical Column DB-5ms or equivalent non-polar capillary columnDB-5ms or equivalent non-polar capillary columnDerivatization required for GC analysis
Injector Temp. 250 °C250 °CN/A (post-derivatization)
Oven Program Start at 60°C, ramp to 250°CStart at 50°C, ramp to 250°CDependent on derivatizing agent
Key Mass Fragments (m/z) 101, 71, 4387, 73, 43Dependent on derivatizing agent
Limit of Quantification Low µg/mL to ng/mL rangeLow µg/mL to ng/mL rangeDependent on derivatizing agent
Potential for Interference Isomeric dioxolanes, residual synthesis reagents (e.g., formaldehyde, glycerol)Other cyclic acetals, residual acetoneIncomplete derivatization, side products

Table 2: High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound

ParameterThis compoundAlternative: Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)
Typical Column C18 reverse-phaseC18 reverse-phase
Mobile Phase Water/Methanol (B129727) or Water/Acetonitrile gradientWater/Methanol or Water/Acetonitrile gradient
Detection Refractive Index (RI) or UV (if derivatized)Refractive Index (RI) or UV (if derivatized)
Limit of Quantification High µg/mL range (RI), lower with derivatizationHigh µg/mL range (RI), lower with derivatization
Potential for Interference Compounds with similar polarity and lack of chromophoreCompounds with similar polarity, isomers

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment

Parameter¹H NMR¹³C NMR
Typical Solvent CDCl₃, DMSO-d₆CDCl₃, DMSO-d₆
Key Chemical Shifts (¹H) Characteristic signals for the dioxolane ring protons and the methanol groupCharacteristic signals for the dioxolane ring carbons and the methanol carbon
Quantitative Analysis Yes, using an internal standard for purity determinationLess common for routine quantification
Detection of Impurities Excellent for identifying structurally similar impurities and residual solventsComplements ¹H NMR for structural elucidation of impurities

Experimental Protocols

Detailed and validated experimental protocols are the foundation of reliable analytical data. The following sections provide methodologies for the key techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound

This protocol is designed for the quantification and identification of this compound in a reaction mixture.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dilute to volume with a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

  • If necessary, perform a further serial dilution to bring the analyte concentration within the calibration range.

  • Add an appropriate internal standard (e.g., undecane) at a known concentration.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977A MSD or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 60 °C for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Electron Ionization Energy: 70 eV.

  • Mass Scan Range: 35-350 amu.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative ¹H NMR (qNMR) Protocol for Purity Determination

This protocol provides a method for determining the absolute purity of a this compound sample.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a known purity and signals that do not overlap with the analyte.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃) in an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16 or as required to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing Workflows and Relationships

To further clarify the experimental processes and logical connections, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Reaction Mixture weigh Weighing start->weigh dissolve Dissolution & Dilution weigh->dissolve add_is Add Internal Standard dissolve->add_is inject Injection add_is->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect identify Peak Identification detect->identify quantify Quantification identify->quantify report Report Generation quantify->report

Caption: Workflow for the quantitative analysis of this compound using GC-MS.

qNMR_Purity_Assessment cluster_sample Sample & Standard Preparation cluster_nmr NMR Analysis cluster_calculation Purity Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquisition Data Acquisition (Optimized Parameters) dissolve->acquisition processing Data Processing (FT, Phasing, Baseline) acquisition->processing integration Signal Integration processing->integration formula Apply Purity Formula integration->formula result Final Purity Value formula->result

Caption: Logical flow for determining the purity of this compound via quantitative NMR (qNMR).

By understanding the nuances of these analytical techniques and implementing robust experimental protocols, researchers can confidently assess the quality and concentration of this compound in their work, ensuring the integrity and reproducibility of their results.

Unveiling the Most Efficient Pathways to 1,3-Dioxolane-4-methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 1,3-Dioxolane-4-methanol, commonly known as solketal (B138546), is a versatile building block with significant applications in the pharmaceutical and chemical industries. This guide provides a comprehensive comparison of various synthesis protocols for solketal, supported by experimental data, to aid in the selection of the most suitable method for your research and development needs.

The primary route to solketal involves the acid-catalyzed ketalization of glycerol (B35011) with acetone (B3395972).[1] Glycerol, a readily available and renewable resource often generated as a byproduct of biodiesel production, makes this synthesis route economically and environmentally attractive.[2] The efficiency of this reaction, however, is highly dependent on the choice of catalyst and the specific reaction conditions employed. This comparison delves into the performance of various catalytic systems, from traditional homogeneous acids to advanced heterogeneous catalysts.

Performance Benchmark of Solketal Synthesis Protocols

The following table summarizes quantitative data from various published protocols for the synthesis of this compound. This allows for a direct comparison of catalyst performance, reaction conditions, and the resulting yields and conversions.

CatalystStarting MaterialsMolar Ratio (Glycerol:Acetone)Temperature (°C)Reaction Time (h)Glycerol Conversion (%)Solketal Yield (%)Reference
p-Toluenesulfonic acid (p-TSA)Glycerol, Acetone, 2,2-Dimethoxypropane (B42991)1:1.5 (Glycerol:2,2-DMP)Room Temp.24-86[3]
SO₄²⁻/ZnAl₂O₄–ZrO₂ (SZZ)Glycerol, Acetone-70-99.398[2][4]
SO₄²⁻/ZnAl₂O₄–TiO₂ (SZT)Glycerol, Acetone-70-8381[2][4]
H-Beta zeoliteGlycerol, Acetone--< 28698.5 (selectivity)[1]
Amberlyst-15Glycerol, Acetone1:360387.41-[5]
Phosphomolybdic acid (PMA)Glycerol, Ketones-Reflux-->95[6]
CO₂ (switchable catalyst)Glycerol, Acetone-118561-[7][8]
Acid-activated metakaolin clayGlycerol, Acetone1:6501.5-84[9]
Sulfuric acid (H₂SO₄)Glycerol, Acetone1:2 to 1:7Boiling Temp.4-12--[10]

Experimental Workflow & Signaling Pathways

The general experimental workflow for the synthesis of solketal from glycerol and acetone is depicted in the following diagram. This process typically involves the reaction of the starting materials in the presence of a catalyst, followed by purification of the product.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_purification Product Purification Glycerol Glycerol Reactor Reactor Glycerol->Reactor Acetone Acetone Acetone->Reactor Filtration Catalyst Removal (if heterogeneous) Reactor->Filtration Reaction Mixture Distillation Distillation/ Vacuum Distillation Filtration->Distillation Crude Product Solketal This compound (Solketal) Distillation->Solketal Purified Product Catalyst Catalyst Catalyst->Reactor

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table, providing a practical guide for laboratory synthesis.

Protocol 1: Synthesis using p-Toluenesulfonic Acid (p-TSA)

This protocol utilizes a homogeneous acid catalyst at room temperature.[3]

Materials:

Procedure:

  • In a round-bottom flask, combine glycerol, 2,2-dimethoxypropane, acetone, and a catalytic amount of p-TSA.

  • Stir the mixture at room temperature for 24 hours.

  • After the reaction is complete, remove the residual acetone and 2,2-dimethoxypropane under vacuum.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (5:95) as the eluent.

  • The final product, solketal, is isolated as a colorless oil.

Protocol 2: Synthesis using Heterogeneous Catalyst (SO₄²⁻/ZnAl₂O₄–ZrO₂)

This method employs a solid acid catalyst, which can be easily recovered and reused.[2][4]

Materials:

  • Glycerol

  • Acetone

  • SO₄²⁻/ZnAl₂O₄–ZrO₂ (SZZ) catalyst

Procedure:

  • The synthesis is carried out in a batch reactor.

  • Combine glycerol, acetone, and the SZZ catalyst in the reactor.

  • Heat the reaction mixture to the optimized temperature of 70 °C with stirring.[4]

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

  • Upon completion, the solid catalyst is separated from the reaction mixture by filtration.

  • The product, solketal, is then purified from the filtrate, typically by distillation.

Protocol 3: Synthesis using CO₂ as a Switchable Catalyst

This innovative approach uses carbon dioxide as a "green" and easily removable catalyst.[7][8]

Materials:

  • Glycerol (99.5%)

  • Acetone (99.9%)

  • Carbon dioxide (CO₂)

Procedure:

  • Introduce glycerol and acetone into a high-pressure reactor equipped with a mechanical stirrer.

  • Pressurize the reactor with CO₂ to the desired initial pressure (e.g., 42 bar).

  • Heat the reactor to the optimal temperature (e.g., 118 °C) and stir the mixture for the specified reaction time (e.g., 5 hours).[7][8]

  • After the reaction, release the pressure to remove the CO₂ catalyst.

  • Analyze the glycerol conversion in the resulting product mixture using GC-MS.[7]

Concluding Remarks

The choice of the optimal synthesis protocol for this compound depends on several factors, including the desired yield, reaction time, cost-effectiveness, and environmental considerations. Heterogeneous catalysts like SO₄²⁻/ZnAl₂O₄–ZrO₂ and H-Beta zeolite offer high yields and the advantage of easy separation and reusability, aligning with the principles of green chemistry.[1][2][11] Homogeneous catalysts such as p-TSA can also provide good yields but may require more complex purification steps.[3] The use of CO₂ as a switchable catalyst presents a novel and environmentally benign alternative, although the reported conversions may be lower than with other methods.[7][8] This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your research or production goals.

References

A Comparative Guide to Analytical Methods for the Quantification of 1,3-Dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 1,3-Dioxolane-4-methanol, a compound of interest in various chemical and pharmaceutical applications. The focus is on providing a clear comparison of method performance based on experimental data and outlining the necessary protocols for validation.

Introduction

This compound, also known as solketal, is a versatile chemical intermediate. Its accurate quantification is crucial for process control, quality assurance, and regulatory compliance in industries where it is utilized. This document outlines and compares common analytical techniques for its measurement, with a primary focus on Gas Chromatography with Flame Ionization Detection (GC-FID), a widely adopted method for this purpose. The validation of these methods is discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability.[1][2][3][4][5]

Comparative Analysis of Analytical Methods

Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as a robust and reliable technique for the quantification of volatile and semi-volatile organic compounds like this compound. The following table summarizes typical performance characteristics of a validated GC-FID method based on literature and established validation principles.

Table 1: Performance Characteristics of a Validated GC-FID Method for this compound Quantification

Validation ParameterTypical Performance
Specificity High; able to resolve this compound from impurities and degradation products.
Linearity (r²) ≥ 0.99
Range Typically 0.1 - 1.0 mg/mL or a range covering 80% to 120% of the target concentration.
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2% for repeatability and intermediate precision.[6]
Limit of Detection (LOD) Dependent on instrumentation and sample matrix; often in the µg/mL range.[7]
Limit of Quantification (LOQ) Dependent on instrumentation and sample matrix; often in the µg/mL range.[8][9][10]
Robustness Method remains unaffected by small, deliberate variations in parameters like flow rate, temperature, etc.

Experimental Protocols

Validated GC-FID Method for this compound Quantification

This protocol describes a general procedure for the quantification of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is often suitable.[11]

Reagents and Standards:

  • This compound reference standard of known purity.

  • High-purity solvent for sample and standard dilution (e.g., Dichloromethane, Methanol, or Acetone).

  • Carrier Gas: Helium or Nitrogen of high purity.

  • FID Gases: Hydrogen and Air of high purity.

Chromatographic Conditions (Typical):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C[12]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/minute.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Standard and Sample Preparation:

  • Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock standard solution to cover the desired concentration range (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in the chosen solvent to achieve a final concentration within the calibration range.

Analysis Procedure:

  • Inject the prepared standard solutions and the sample solution into the GC system.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4][5]

  • Specificity: Analyze blank samples (solvent), placebo samples (if applicable), and samples spiked with this compound and potential impurities to demonstrate that the peak for this compound is free from interference.

  • Linearity: Analyze a minimum of five concentrations across the desired range. The linearity is evaluated by the correlation coefficient (r) and the coefficient of determination (r²) of the calibration curve.[12]

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Assess the method's precision on different days, with different analysts, and/or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve or by signal-to-noise ratio.

  • Robustness: Intentionally vary critical method parameters (e.g., oven temperature, flow rate, injection volume) within a small range and assess the impact on the results.

Visualizations

The following diagrams illustrate the typical workflow for analytical method validation and the logical relationships between the different validation parameters.

G cluster_workflow Analytical Method Validation Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Define Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity LinearityRange Linearity & Range Specificity->LinearityRange Accuracy Accuracy LinearityRange->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Documentation Documentation & Reporting Robustness->Documentation

Caption: A typical workflow for analytical method validation.

G cluster_relationships Logical Relationships of Validation Parameters Suitability Method Suitability Specificity Specificity Suitability->Specificity Linearity Linearity Suitability->Linearity Accuracy Accuracy Suitability->Accuracy Precision Precision Suitability->Precision Robustness Robustness Suitability->Robustness Specificity->Accuracy LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Precision

Caption: Interdependencies of analytical method validation parameters.

References

Comparative analysis of "1,3-Dioxolane-4-methanol" as a solvent against traditional solvents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 1,3-Dioxolane-4-methanol and Traditional Solvents for Researchers and Drug Development Professionals

Introduction

In the quest for more sustainable and safer laboratory and industrial practices, the selection of solvents has become a critical focus. Traditional solvents such as Dimethyl Sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) have long been staples in chemical synthesis, drug formulation, and materials science due to their broad solvency.[1][2] However, growing concerns over their toxicity and environmental impact have spurred the search for greener alternatives.[3][4] This guide provides a comparative analysis of this compound, a promising bio-based solvent, against these conventional solvents.

This compound, a condensation product of glycerol (B35011) and formaldehyde, presents itself as a viable alternative with favorable properties.[5] This document aims to provide researchers, scientists, and drug development professionals with a data-driven comparison to inform solvent selection in their work. The analysis will cover physical and chemical properties, safety and environmental profiles, and potential applications, supported by available data.

Physical and Chemical Properties

A solvent's physical and chemical properties are paramount to its suitability for a specific application. The following table summarizes key properties of this compound and traditional solvents.

PropertyThis compoundDimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C4H8O3[6]C2H6OS[7]C3H7NO[8]C5H9NO[9]
Molar Mass ( g/mol ) 104.10[6]78.13[7]73.095[8]99.13[9]
Boiling Point (°C) 192-193[5][10]189[7]153[8][11]202[9]
Melting Point (°C) -19[7]-61[8][11]-24[9]
Density (g/mL at 25°C) 1.203[5][10]~1.10[7][12]~0.948[8]1.03[13]
Flash Point (°C) -89[12]58[14]91[13]
Water Solubility Soluble[6]Miscible[7][15]Miscible[1][8]Miscible[9][13]

Solvency Performance

  • DMSO is a highly polar aprotic solvent with exceptional dissolving capabilities for a wide range of organic and inorganic compounds.[7][16]

  • DMF is also a polar aprotic solvent with high solvency power, frequently used for reactions involving polar mechanisms.[1][8]

  • NMP is a powerful polar solvent with high chemical and thermal stability, capable of dissolving a wide array of organic and inorganic compounds.[2][13]

To provide a definitive comparison, experimental determination of solubility for specific compounds of interest is recommended.

Safety and Environmental Profile

The impetus for exploring alternative solvents often stems from the safety and environmental concerns associated with traditional ones.

ProfileThis compoundDimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Toxicity May cause mild to moderate irritation to eyes, skin, and respiratory tract.[6]Low toxicity, but can enhance skin absorption of other chemicals.[12]Can be harmful if inhaled or absorbed through the skin.[17]Suspected of damaging fertility or the unborn child.
Handling Precautions Wear protective gloves/clothing and eye/face protection.[18]Use in a well-ventilated area and wear appropriate gloves.[12]Wear protective gloves, clothing, and eye/face protection.[14]Obtain special instructions before use. Wear protective gloves/clothing and eye/face protection.
Environmental Impact Readily biodegradable.[19]Considered to have a lower environmental impact than many traditional solvents.Poses risks to aquatic life.Considered a substance of very high concern by some regulatory bodies.

Applications

The choice of solvent is intrinsically linked to its intended application.

  • This compound is used as a solvent and reagent in the synthesis of certain pharmaceuticals.[6] Its derivatives are also used as chiral building blocks in asymmetric synthesis.[20] It has antibacterial properties and can be used as a preservative.[5]

  • DMSO is widely used as a solvent in chemical reactions, as a cryoprotectant, and in various pharmaceutical applications, including topical drug delivery.[7]

  • DMF is a common solvent for chemical reactions, particularly in the production of acrylic fibers and polyurethanes.[1][17]

  • NMP is used extensively in the petrochemical and electronics industries, as well as in the production of polymers and as a paint stripper.[2][21]

Experimental Protocols

To facilitate a direct and quantitative comparison of solvent performance, the following experimental protocols are proposed.

Protocol 1: Determination of Solubility

Objective: To quantitatively determine and compare the solubility of a model compound in this compound, DMSO, DMF, and NMP.

Materials:

  • Model compound (e.g., a poorly soluble drug candidate)

  • This compound

  • DMSO

  • DMF

  • NMP

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Prepare saturated solutions by adding an excess amount of the model compound to a known volume of each solvent in separate vials.

  • Equilibrate the vials in a shaking incubator at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved model compound using a validated HPLC method with a calibration curve.

  • Express the solubility in mg/mL or mol/L.

Visualizations

Logical Relationship Diagram

A Traditional Solvents (e.g., DMSO, DMF, NMP) B High Solvency Power A->B C Toxicity and Environmental Concerns A->C H Potential for Broad Application B->H D Search for Greener Alternatives C->D E This compound D->E F Bio-based Origin E->F G Favorable Safety Profile E->G E->H Start Start: Solvent Efficacy Comparison Prep Prepare Saturated Solutions (Excess Solute in Each Solvent) Start->Prep Equilibrate Equilibrate at Controlled Temperature (e.g., 25°C for 24h) Prep->Equilibrate Separate Separate Undissolved Solid (Centrifugation) Equilibrate->Separate Analyze Quantify Solute in Supernatant (HPLC Analysis) Separate->Analyze Compare Compare Solubility Data Analyze->Compare End End: Determine Optimal Solvent Compare->End

References

Safety Operating Guide

Proper Disposal of 1,3-Dioxolane-4-methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This document provides essential safety and logistical information for the proper disposal of 1,3-Dioxolane-4-methanol, offering procedural guidance for researchers, scientists, and drug development professionals.

All chemical waste, including this compound, must be managed in accordance with local, state, and federal regulations. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[1][2] Improper disposal can lead to significant environmental contamination and legal repercussions.[3]

Hazard Profile and Safety Considerations

Before handling this compound for disposal, it is crucial to be aware of its hazard profile. According to safety data sheets (SDS), this compound is classified as a combustible liquid and can cause serious eye irritation.[4][5] Some sources also indicate it is suspected of damaging fertility or the unborn child.[5] Always consult the specific SDS for the product you are using for the most accurate and detailed safety information.

Personal protective equipment (PPE) is mandatory when handling this chemical for disposal. This includes, but is not limited to, protective gloves, safety goggles or a face shield, and a lab coat.[4][6] Ensure adequate ventilation to avoid inhalation of vapors.[6][7]

Waste Identification and Classification

The first step in proper disposal is to determine if the waste is hazardous. Laboratory personnel should treat all chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous.[8] Based on its flammability and potential health hazards, this compound waste should be managed as hazardous waste.

Spilled this compound and any materials used to clean it up must also be treated as hazardous waste.[8]

Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[9] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.[10] Do not mix this waste with other incompatible waste streams. For instance, avoid mixing it with strong oxidizing agents or acids.[11]

Waste containers must be:

  • Chemically compatible with this compound.

  • In good condition, with no leaks or damage.[3]

  • Kept securely closed except when adding waste.[12]

  • Stored in a designated satellite accumulation area (SAA) at or near the point of generation.[12]

The SAA should be a well-ventilated area, away from heat sources or direct sunlight.[9]

Labeling and Documentation

Accurate and clear labeling of waste containers is a legal requirement and essential for safety.[9][10] The label for this compound waste must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Combustible," "Irritant")

  • The date when waste was first added to the container (accumulation start date)

Maintaining documentation of the waste generated is a key component of regulatory compliance.[3]

Disposal Procedure

Disposal of this compound must be handled by a licensed hazardous waste disposal company.[9] Do not discharge this chemical into drains or sewer systems, as this is prohibited and environmentally harmful.[5][6]

The general steps for disposal are as follows:

  • Collection: Collect waste this compound in a designated, compatible, and properly labeled hazardous waste container.

  • Storage: Store the container in a designated satellite accumulation area, adhering to all safety and segregation requirements.

  • Pickup Request: Once the container is full or has been in storage for the maximum allowable time (often up to one year, but this can vary by jurisdiction), contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to arrange for pickup.[12]

  • Transportation and Final Disposal: The licensed waste hauler will then transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, which may include incineration or other approved methods.

Quantitative Data Summary

ParameterValue/InformationSource
Chemical Formula C4H8O3[6]
Molecular Weight 104.10 g/mol [6]
Flash Point 80 °C / 176 °F
GHS Hazard Classifications Combustible liquid, Causes serious eye irritation, Suspected of damaging fertility or the unborn child[4]
Satellite Accumulation Area (SAA) Volume Limit A maximum of 55 gallons of hazardous waste may be stored.[8][12]
SAA Time Limit Waste containers may be stored for up to 12 months from the accumulation start date, provided the volume limit is not exceeded.[12]

Disposal Workflow

This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Disposal Request & Pickup cluster_3 Final Disposition A Generate this compound Waste B Collect in a Designated, Labeled Hazardous Waste Container A->B C Store in a Satellite Accumulation Area (SAA) B->C D Ensure Proper Segregation & Closed Container C->D E Container Full or Time Limit Reached? D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F Yes G Licensed Waste Hauler Collects Container F->G H Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal via Approved Method (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 1,3-Dioxolane-4-methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1,3-Dioxolane-4-methanol. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing risk. This document will serve as a preferred resource for laboratory safety and chemical handling, offering clear, step-by-step guidance.

Personal Protective Equipment (PPE)

Selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this chemical. It is imperative to inspect all PPE for integrity before each use.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust conform to EN166 or NIOSH standards, providing a complete seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1]
Skin Protection GlovesChemical-resistant gloves are mandatory. Based on the chemical structure (a cyclic ether and alcohol), Butyl rubber or Neoprene gloves are recommended for prolonged contact. Nitrile gloves may offer limited splash protection but are not suitable for extended use.
Protective ClothingA flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls should be worn. Wear impervious clothing to prevent skin contact.[1]
Respiratory Protection Air-Purifying Respirator (APR)In well-ventilated areas, respiratory protection may not be required. If working in poorly ventilated spaces or when generating aerosols, an air-purifying respirator with organic vapor cartridges is necessary.

Occupational Exposure Limits

Currently, there are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs), American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs), or National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs) established for this compound. However, for the parent compound, 1,3-Dioxolane , the following limits have been established and may serve as a conservative reference:

OrganizationExposure Limit (Time-Weighted Average)
ACGIH TLV20 ppm

Safe Handling and Storage Workflow

The following diagram outlines the standard operating procedure for the safe handling and storage of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage a Review Safety Data Sheet (SDS) b Inspect and Don Appropriate PPE a->b c Ensure Proper Ventilation (Fume Hood) b->c d Dispense Required Amount c->d e Keep Container Tightly Closed When Not in Use d->e f Avoid Inhalation of Vapors and Direct Contact e->f g Store in a Cool, Dry, Well-Ventilated Area f->g h Keep Away from Ignition Sources g->h i Store Separately from Incompatible Materials (e.g., Strong Oxidizing Agents) h->i

Caption: A workflow diagram illustrating the key steps for the safe handling and storage of this compound.

Spill Management Plan

In the event of a spill, immediate and appropriate action is crucial to prevent injury and environmental contamination.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: If it is safe to do so, increase ventilation in the area of the spill.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information.

  • Don PPE: Wear the appropriate personal protective equipment as outlined in the PPE section.

  • Containment: For small spills, contain the liquid using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

The following diagram illustrates the logical steps for responding to a chemical spill.

Chemical Spill Response Plan spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Collect Absorbed Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report Incident dispose->report

Caption: A logical flow diagram detailing the procedural steps for responding to a chemical spill.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Disposal Protocol
  • Waste Segregation: Collect all waste containing this compound, including contaminated PPE and cleanup materials, in a dedicated and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Container Management: Use a chemically resistant container with a secure, tight-fitting lid. Ensure the container is in good condition and compatible with the waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

Note on Chemical Neutralization: There is no standard, widely published protocol for the chemical neutralization of this compound for disposal. Therefore, it must be disposed of as hazardous chemical waste. Attempting to neutralize the chemical without a validated procedure can be dangerous and is not recommended.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.